(3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA
Description
Properties
Molecular Formula |
C53H90N7O18P3S |
|---|---|
Molecular Weight |
1238.3 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriaconta-17,20,23,26-tetraenethioate |
InChI |
InChI=1S/C53H90N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-41(61)36-44(63)82-35-34-55-43(62)32-33-56-51(66)48(65)53(2,3)38-75-81(72,73)78-80(70,71)74-37-42-47(77-79(67,68)69)46(64)52(76-42)60-40-59-45-49(54)57-39-58-50(45)60/h8-9,11-12,14-15,17-18,39-42,46-48,52,61,64-65H,4-7,10,13,16,19-38H2,1-3H3,(H,55,62)(H,56,66)(H,70,71)(H,72,73)(H2,54,57,58)(H2,67,68,69)/b9-8-,12-11-,15-14-,18-17-/t41-,42-,46-,47-,48+,52-/m1/s1 |
InChI Key |
WGVPAMMHPYEHJA-HLEWXMEVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthesis of (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA
This guide provides a comprehensive technical overview of the biosynthetic pathway of (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA, a very-long-chain 3-hydroxy polyunsaturated fatty acyl-CoA. This document is intended for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and its implications in health and disease.
Introduction: The Significance of Very-Long-Chain Fatty Acyl-CoAs
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are critical components of cellular lipids, playing essential roles in membrane structure, energy storage, and cell signaling.[1] The biosynthesis of VLCFAs, particularly polyunsaturated VLCFAs (VLC-PUFAs), is a specialized process occurring primarily in the endoplasmic reticulum.[2] The specific intermediate, this compound, represents a key juncture in the formation of C32 polyunsaturated fatty acids. Understanding its biosynthesis is crucial for elucidating the metabolic pathways that govern the production of these unique lipids and their association with various physiological and pathological conditions, including neurological disorders and retinal diseases.[3][4]
The Core Biosynthetic Pathway: A Cyclical Elongation Process
The synthesis of this compound is achieved through a cyclical fatty acid elongation (FAE) system. This process involves four key enzymatic reactions that collectively add a two-carbon unit from malonyl-CoA to a pre-existing fatty acyl-CoA precursor.
Proposed Precursor and Pathway Overview
The specific C32 tetra-unsaturated structure of the target molecule suggests a biosynthetic route originating from a common dietary or endogenously synthesized polyunsaturated fatty acid. A plausible precursor is docosahexaenoic acid (DHA, C22:6n-3). The pathway would involve sequential elongation cycles to extend the carbon chain, interspersed with or followed by desaturation steps to establish the correct double bond pattern. The formation of this compound occurs during one of these elongation cycles at the C32 stage.
The four core reactions of the fatty acid elongation cycle are:
-
Condensation: Catalyzed by Elongation of Very-Long-Chain Fatty Acids (ELOVL) enzymes.
-
Reduction: Catalyzed by a 3-ketoacyl-CoA reductase (KCR).
-
Dehydration: Catalyzed by a 3-hydroxyacyl-CoA dehydratase (HACD).
-
Reduction: Catalyzed by a trans-2,3-enoyl-CoA reductase (TECR).
Key Enzymatic Players and Their Specific Roles
-
Elongation of Very-Long-Chain Fatty Acids (ELOVL) Enzymes: The initial and rate-limiting step of condensation is catalyzed by a member of the ELOVL family. For the synthesis of VLC-PUFAs with chain lengths greater than C26, ELOVL4 is the key enzyme.[3] Studies have demonstrated that ELOVL4 is involved in the elongation steps from C26 to C28, C28 to C30, and C30 to C32.[3] While ELOVL2 is also involved in PUFA elongation, it primarily acts on C20 and C22 substrates to produce C24 PUFAs.[4][5]
-
3-Ketoacyl-CoA Reductase (KCR) and Stereochemistry: The resulting 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA. This reaction is catalyzed by a very-long-chain 3-oxoacyl-CoA reductase. Crucially, this enzyme exhibits stereospecificity, producing the (3R)-hydroxyacyl-CoA enantiomer.[6] This confirms that this compound is a bona fide intermediate in this pathway.
-
3-Hydroxyacyl-CoA Dehydratase (HACD): The third step is the dehydration of the 3-hydroxyacyl-CoA to form a trans-2,3-enoyl-CoA. This reaction is catalyzed by a 3-hydroxyacyl-CoA dehydratase. In humans, there are four HACD enzymes (HACD1-4).[7] HACD1 and HACD2 have been shown to have redundant functions and are active in a wide range of fatty acid elongation pathways, including those for polyunsaturated fatty acids.[8][9]
-
Trans-2,3-Enoyl-CoA Reductase (TECR): The final step in the elongation cycle is the reduction of the trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is now two carbons longer. This reaction is catalyzed by the trans-2,3-enoyl-CoA reductase (TECR).[10][11]
-
Fatty Acid Desaturases (FADS): The introduction of the specific Z-double bonds at positions 17, 20, 23, and 26 likely involves the action of fatty acid desaturases. The FADS2 enzyme is a multifunctional desaturase known to catalyze Δ4, Δ6, and Δ8 desaturation on various fatty acid substrates.[12][13] It is plausible that FADS2 acts on the elongating fatty acyl-CoA at various stages to introduce the specific double bond pattern. For example, desaturation could occur on a C24 or C26 precursor, which is then further elongated.
Proposed Biosynthetic Route to the C32 Precursor
A plausible pathway starting from a C22 PUFA such as Adrenic acid (C22:4n-6) is outlined below. This pathway involves multiple cycles of elongation and a desaturation step.
Experimental Methodologies for Studying the Biosynthetic Pathway
Investigating the biosynthesis of this compound requires a combination of in vitro enzyme assays and advanced analytical techniques for the detection and quantification of the intermediates and final products.
Detailed Experimental Protocols
This protocol is adapted from methods used to characterize ELOVL enzyme activity.[3]
-
Objective: To measure the elongation of a fatty acyl-CoA precursor by ELOVL4.
-
Materials:
-
Microsomes from cells overexpressing ELOVL4 or purified recombinant ELOVL4.
-
Fatty acyl-CoA precursor (e.g., C26:0-CoA, C28:0-CoA).
-
[2-¹⁴C]Malonyl-CoA.
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
NADPH.
-
Cofactors (ATP, Coenzyme A, MgCl₂).
-
Solvents for extraction (e.g., chloroform/methanol).
-
-
Procedure:
-
Prepare a reaction mixture containing reaction buffer, NADPH, ATP, Coenzyme A, and MgCl₂.
-
Add the fatty acyl-CoA precursor to the reaction mixture.
-
Initiate the reaction by adding the microsomes or purified ELOVL4 and [2-¹⁴C]Malonyl-CoA.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a strong acid (e.g., HCl).
-
Extract the lipids using a chloroform/methanol mixture.
-
Saponify the extracted lipids to free fatty acids.
-
Derivatize the fatty acids to fatty acid methyl esters (FAMEs).
-
Analyze the FAMEs by reverse-phase HPLC with a radiodetector or by TLC and autoradiography to quantify the radiolabeled elongated product.
-
This protocol is based on spectrophotometric measurement of NADPH oxidation.
-
Objective: To measure the reduction of a 3-ketoacyl-CoA substrate by KCR.
-
Materials:
-
Purified recombinant KCR.
-
3-ketoacyl-CoA substrate (synthesized enzymatically or chemically).
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
NADPH.
-
-
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing reaction buffer and NADPH.
-
Place the cuvette in a spectrophotometer and monitor the absorbance at 340 nm to establish a baseline.
-
Initiate the reaction by adding the 3-ketoacyl-CoA substrate.
-
Continuously monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the enzyme activity based on the rate of NADPH consumption using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
-
This protocol outlines the general steps for analyzing the fatty acid composition of a sample.[14][15]
-
Objective: To identify and quantify the fatty acid profile, including VLC-PUFAs, in a biological sample.
-
Procedure:
-
Lipid Extraction: Extract total lipids from the sample using a modified Folch method with chloroform/methanol (2:1, v/v).
-
Saponification: Saponify the lipid extract with methanolic NaOH to release the fatty acids from their ester linkages.
-
Derivatization to FAMEs: Methylate the free fatty acids using a reagent such as 14% boron trifluoride in methanol (BF₃/methanol) by heating at 100°C for 1 hour.[16]
-
Extraction of FAMEs: Extract the FAMEs into an organic solvent like hexane.
-
GC-MS Analysis:
-
Inject the FAME sample into a GC equipped with a polar capillary column (e.g., a biscyanopropyl polysiloxane phase) suitable for separating FAMEs, including positional and geometric isomers.
-
Use a temperature gradient program to elute the FAMEs based on their chain length and degree of unsaturation.
-
Detect the eluting FAMEs using a mass spectrometer operating in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.
-
Identify the FAMEs by comparing their mass spectra and retention times to those of authentic standards.
-
-
This protocol allows for the direct analysis of acyl-CoA species without derivatization.[5][17]
-
Objective: To identify and quantify specific acyl-CoA intermediates, including 3-hydroxyacyl-CoAs.
-
Procedure:
-
Extraction of Acyl-CoAs: Extract acyl-CoAs from tissues or cells using a solid-phase extraction (SPE) method.
-
LC Separation:
-
Inject the extracted acyl-CoAs onto a C18 reversed-phase column.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
-
MS/MS Detection:
-
Interface the LC system with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Use multiple reaction monitoring (MRM) to selectively detect and quantify the target acyl-CoA species. For acyl-CoAs, a characteristic neutral loss of 507 Da (the phosphopantetheine moiety) can be monitored.
-
Quantify the analytes using a calibration curve generated with authentic standards.
-
-
Quantitative Data Summary
| Enzyme Family | Key Enzymes for C32 PUFA Synthesis | Substrate(s) | Product(s) |
| Elongases | ELOVL4 | C26-C30 PUFA-CoA, Malonyl-CoA | C28-C32 3-ketoacyl-CoA |
| Reductases | KCR (e.g., encoded by HSD17B12) | C32 3-ketoacyl-CoA, NADPH | (3R)-C32 3-hydroxyacyl-CoA, NADP⁺ |
| Dehydratases | HACD1, HACD2 | (3R)-C32 3-hydroxyacyl-CoA | C32 trans-2,3-enoyl-CoA |
| Reductases | TECR | C32 trans-2,3-enoyl-CoA, NADPH | C32 Acyl-CoA, NADP⁺ |
| Desaturases | FADS2 | Elongated PUFA-CoA (e.g., C28) | More highly unsaturated PUFA-CoA |
Conclusion
The biosynthesis of this compound is a multi-step enzymatic process that is integral to the production of very-long-chain polyunsaturated fatty acids. This pathway relies on the coordinated action of the ELOVL4 elongase, a stereospecific 3-ketoacyl-CoA reductase, the redundant 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2, the trans-2,3-enoyl-CoA reductase TECR, and likely the FADS2 desaturase. A thorough understanding of this pathway, facilitated by the experimental approaches outlined in this guide, is essential for advancing our knowledge of lipid metabolism and for the development of novel therapeutic strategies targeting diseases associated with aberrant VLCFA metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ELOVL2 controls the level of n-6 28:5 and 30:5 fatty acids in testis, a prerequisite for male fertility and sperm maturation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Very-long-chain 3-oxoacyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 7. 3-Hydroxyacyl-CoA dehydratase - Wikipedia [en.wikipedia.org]
- 8. The fatty acid desaturase 2 (FADS2) gene product catalyzes Δ4 desaturation to yield n-3 docosahexaenoic acid and n-6 docosapentaenoic acid in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient synthesis of the very-long-chain n-3 fatty acids, tetracosahexaenoic acid (C24:6n-3) and tricosahexaenoic acid (C23:6n-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel and rapid long-chain hydroxyacyl-CoA dehydrogenase assay | mijn-bsl [mijn.bsl.nl]
- 11. Mammalian fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The fatty acid desaturase 2 (FADS2) gene product catalyzes Δ4 desaturation to yield n-3 docosahexaenoic acid and n-6 docosapentaenoic acid in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fatty Acid Desaturase 2 (FADS2) Actions on Branched Chain and Normal Odd Chain Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Derivatization of Fatty acids to FAMEs [sigmaaldrich.cn]
- 17. researchgate.net [researchgate.net]
Unraveling the Enigmatic Role of (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA in Very Long-Chain Fatty Acid Metabolism
A Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA, a pivotal intermediate in the biosynthesis of very long-chain polyunsaturated fatty acids (VLC-PUFAs). While the direct biological functions of this specific 3-hydroxyacyl-CoA are not yet fully elucidated, its position within the fatty acid elongation cycle underscores its critical role in generating essential C28 and longer polyunsaturated fatty acids. These VLC-PUFAs are integral to the structural integrity and function of specialized tissues, most notably the retina and testes. Dysregulation of their synthesis, often linked to mutations in the ELOVL4 elongase, is implicated in severe pathologies such as Stargardt-like macular dystrophy. This document will delve into the biochemical synthesis of this molecule, its putative biological significance, and detailed methodologies for its study, offering a foundational resource for researchers and professionals in the field of lipid biology and therapeutic development.
Introduction: The World of Very Long-Chain Polyunsaturated Fatty Acids
Fatty acids are fundamental building blocks of cellular structures, energy reservoirs, and signaling molecules.[1][2] Their functional diversity is largely dictated by their chain length and degree of unsaturation.[3] Among these, very long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as having 24 or more carbon atoms, represent a unique class of lipids with specialized roles.[4][5] These molecules are not typically obtained from dietary sources but are synthesized endogenously from shorter-chain fatty acid precursors through a series of elongation and desaturation reactions.[6]
VLC-PUFAs are particularly enriched in the retina and testes, where they are essential for normal physiological function.[7][8][9][10] In the retina, they are critical components of photoreceptor outer segment membranes, influencing membrane fluidity and potentially playing a role in visual signal transduction.[7][11][12] Their deficiency is linked to retinal degeneration and vision loss.[13][14] In the testes, VLC-PUFAs are integral to spermatogenesis and sperm maturation.[8][10][15]
The synthesis of these vital lipids is a meticulously controlled process, and at its heart lies a series of enzymatic reactions. This guide focuses on a key, yet often overlooked, intermediate in this pathway: This compound . Understanding its place in the grand scheme of VLC-PUFA metabolism is crucial for deciphering the mechanisms of related diseases and for the development of novel therapeutic interventions.
The Biosynthetic Pathway: Elongation of Very Long-Chain Fatty Acids
This compound is an ephemeral intermediate in the fatty acid elongation cycle, a four-step process that occurs on the cytosolic face of the endoplasmic reticulum.[16][17][18] This cycle sequentially adds two-carbon units from malonyl-CoA to a growing fatty acyl-CoA chain.
The general fatty acid elongation cycle consists of the following four reactions:
-
Condensation: An acyl-CoA is condensed with malonyl-CoA by a fatty acid elongase (ELOVL) to form a 3-ketoacyl-CoA, releasing CO2. This is the rate-limiting step of the cycle.
-
Reduction: The 3-ketoacyl-CoA is reduced by a 3-ketoacyl-CoA reductase (KAR) using NADPH as a cofactor to yield a 3-hydroxyacyl-CoA.
-
Dehydration: The 3-hydroxyacyl-CoA is dehydrated by a 3-hydroxyacyl-CoA dehydratase (HACD) to form a trans-2-enoyl-CoA.
-
Reduction: The trans-2-enoyl-CoA is reduced by a trans-2-enoyl-CoA reductase (TER) using NADPH as a cofactor to produce a saturated acyl-CoA that is two carbons longer than the initial substrate.
The molecule of interest, This compound , is the product of the second step and the substrate for the third step in the elongation of a C30 polyunsaturated fatty acyl-CoA to a C32 polyunsaturated fatty acyl-CoA.
The Precursor: A C30 Polyunsaturated Fatty Acid
The direct precursor to the C32:4 fatty acid is a C30 polyunsaturated fatty acid. While the exact C30:4 precursor leading to the specific double bond configuration of (17Z,20Z,23Z,26Z) is not definitively established in the readily available literature, the elongation process builds upon existing polyunsaturated fatty acids. The synthesis of such a long-chain PUFA likely starts from more common dietary fatty acids like linoleic acid (18:2n-6) or α-linolenic acid (18:3n-3), which undergo a series of desaturation and elongation steps catalyzed by various desaturases and elongases (ELOVL2, ELOVL5) to produce C20 and C22 PUFAs like arachidonic acid (20:4n-6) and docosahexaenoic acid (22:6n-3).[19][20]
Further elongation to VLC-PUFAs is primarily the role of the ELOVL4 elongase.[4][5][21]
The Key Elongase: ELOVL4
The ELOVL (Elongation of Very Long-chain fatty acids) family of enzymes consists of seven members in mammals (ELOVL1-7), each with distinct substrate specificities and tissue expression patterns.[17][18] ELOVL4 is unique in its ability to synthesize fatty acids with chain lengths of C28 and longer, including both saturated and polyunsaturated VLC-FAs.[4][5][21][22][23]
Studies have shown that ELOVL4 can elongate C26 and longer fatty acyl-CoAs.[6][22] It is highly expressed in the retina, testes, skin, and brain, tissues where VLC-PUFAs are abundant and functionally significant.[4][21] Given that our molecule of interest is a C32 intermediate, ELOVL4 is the primary candidate for catalyzing the initial condensation step that ultimately leads to its formation.
The proposed biosynthetic pathway leading to the formation of this compound is depicted in the following workflow:
Figure 1: Proposed biosynthetic pathway for this compound.
Biological Role and Significance
While direct functional studies on this compound are lacking, its biological importance can be inferred from the roles of its downstream products, the C32 and longer VLC-PUFAs.
Retinal Function and Health
The retina is one of the most metabolically active tissues in the body and has a unique lipid composition, being highly enriched in VLC-PUFAs.[7][11][12] These lipids are thought to be crucial for:
-
Membrane Structure and Fluidity: The presence of multiple double bonds in VLC-PUFAs influences the biophysical properties of photoreceptor disc membranes, which is essential for the conformational changes of rhodopsin during the visual cycle.[7]
-
Neuroprotection: There is emerging evidence that VLC-PUFAs may be precursors to novel lipid signaling molecules, termed elovanoids, which have potent neuroprotective effects in the retina.[4]
-
Disease Prevention: Reduced levels of VLC-PUFAs are observed in retinal degenerative diseases such as age-related macular degeneration (AMD) and Stargardt-3 disease (STGD3).[7][14] STGD3 is directly caused by mutations in the ELOVL4 gene, leading to a deficiency in VLC-PUFA synthesis.[21]
Male Fertility
The testes and sperm are also rich in VLC-PUFAs, which are essential for male reproductive health.[8][10][15] Their proposed functions include:
-
Sperm Membrane Integrity: The unique lipid composition of the sperm plasma membrane, with its high content of VLC-PUFAs, is critical for membrane fluidity and flexibility, which are necessary for sperm motility and the acrosome reaction during fertilization.[9][10]
-
Spermatogenesis: VLC-PUFAs are important for the proper development and maturation of sperm cells.[8][10]
-
Prostaglandin Synthesis: VLC-PUFAs can serve as precursors for the synthesis of prostaglandins, which play various roles in reproductive processes.[15]
The accumulation of the 3-hydroxyacyl-CoA intermediate due to defects in the subsequent enzymatic step (dehydration by HACD) could potentially disrupt the synthesis of these vital VLC-PUFAs, leading to cellular dysfunction in these specialized tissues.
Experimental Protocols for the Study of this compound and Related Metabolites
The study of VLC-PUFA metabolism requires specialized analytical techniques due to the low abundance and unique properties of these molecules.
In Vitro Fatty Acid Elongation Assay
This protocol is designed to measure the activity of the fatty acid elongation machinery in a microsomal preparation.
Objective: To detect the formation of elongated fatty acid products from a given precursor.
Materials:
-
Tissue or cells expressing the elongase of interest (e.g., ELOVL4)
-
Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Microsome isolation kit or ultracentrifuge
-
Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Malonyl-CoA (radiolabeled or non-radiolabeled)
-
NADPH
-
Fatty acyl-CoA precursor (e.g., C30:4-CoA)
-
Saponification reagent (e.g., 10% KOH in 90% ethanol)
-
Acidification solution (e.g., 6 M HCl)
-
Organic solvent for extraction (e.g., hexane)
-
High-performance liquid chromatography (HPLC) system with a reverse-phase column and a radiodetector (if using radiolabeled malonyl-CoA) or a mass spectrometer.
Procedure:
-
Microsome Preparation: Homogenize the tissue or cells in ice-cold homogenization buffer. Isolate the microsomal fraction by differential centrifugation.
-
Reaction Setup: In a microcentrifuge tube, combine the microsomal preparation, reaction buffer, NADPH, and the fatty acyl-CoA precursor.
-
Initiate Reaction: Start the reaction by adding malonyl-CoA. Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction and Saponify: Stop the reaction by adding the saponification reagent. Heat at 65°C for 1 hour to hydrolyze the fatty acyl-CoAs to free fatty acids.
-
Extraction: Cool the samples, acidify with HCl, and extract the free fatty acids with an organic solvent.
-
Analysis: Evaporate the solvent and reconstitute the fatty acid extract in a suitable solvent for analysis by HPLC or LC-MS/MS to identify and quantify the elongated products.
Figure 2: Experimental workflow for the in vitro fatty acid elongation assay.
Lipidomic Analysis of VLC-PUFAs by LC-MS/MS
This protocol outlines a general approach for the sensitive and specific detection of VLC-PUFAs and their intermediates from biological samples.
Objective: To identify and quantify VLC-PUFAs and their metabolic intermediates in a complex biological matrix.
Materials:
-
Biological sample (tissue, cells, plasma)
-
Lipid extraction solvent system (e.g., Folch method: chloroform/methanol; or MTBE method)
-
Internal standards (deuterated VLC-PUFAs)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Sample Preparation: Homogenize the biological sample and add internal standards.
-
Lipid Extraction: Perform a liquid-liquid extraction to isolate the total lipid fraction.
-
Hydrolysis (Optional): To analyze total fatty acid composition, perform saponification as described in the previous protocol. For analysis of specific lipid classes (e.g., phospholipids), proceed without hydrolysis.
-
LC-MS/MS Analysis: Inject the lipid extract onto the LC-MS/MS system. Use a suitable reverse-phase column for separation. The mass spectrometer should be operated in a targeted mode (e.g., Multiple Reaction Monitoring, MRM) for the specific detection and quantification of the target analytes based on their precursor and product ion masses.
Quantitative Data Summary
The following table summarizes key quantitative information related to the study of VLC-PUFA metabolism.
| Parameter | Value/Range | Tissue/System | Reference |
| ELOVL4 Substrate Preference | C26 and longer acyl-CoAs | In vitro assays | [6][22] |
| VLC-PUFA abundance in Retina | Can constitute a significant portion of specific phospholipid classes | Retina | [7][12] |
| VLC-PUFA abundance in Testes | High levels found in sperm membranes | Testes, Sperm | [8][10] |
| Chain-shortening of Adrenic Acid | Can be retro-converted to arachidonic acid via β-oxidation | Vasculature | [24][25] |
Conclusion and Future Directions
This compound stands as a critical, albeit transient, player in the intricate symphony of VLC-PUFA biosynthesis. While its direct biological activity remains to be discovered, its indispensable role as a metabolic intermediate makes it a subject of significant interest. The elucidation of the complete biosynthetic pathways leading to the diverse array of VLC-PUFAs and the identification of all the enzymes involved are paramount for a comprehensive understanding of their physiological roles.
Future research should focus on:
-
Defining the complete metabolic network: Tracing the pathways from common dietary fatty acids to the full spectrum of VLC-PUFAs.
-
Functional characterization of intermediates: Investigating whether 3-hydroxyacyl-CoA intermediates possess any signaling or regulatory functions.
-
Therapeutic targeting: Exploring the potential of modulating the activity of enzymes in the fatty acid elongation pathway, such as ELOVL4, for the treatment of diseases associated with VLC-PUFA deficiency.
This guide serves as a foundational document to stimulate further inquiry into this fascinating and functionally important area of lipid metabolism.
References
- 1. Functional Roles of Fatty Acids and Their Effects on Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Various Roles of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Role of Unsaturated Fatty Acid Desaturases in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 5. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of polyunsaturated fatty acids of the alpha-linolenic series on the development of rat testicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidation of Polyunsaturated Fatty Acids as a Promising Area of Research in Infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relevance of Fatty Acids to Sperm Maturation and Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-chain and very long-chain polyunsaturated fatty acids in ocular aging and age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Associations of human retinal very long-chain polyunsaturated fatty acids with dietary lipid biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polyunsaturated Fatty Acid - mediated Cellular Rejuvenation for Reversing Age-related Vision Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Polyunsaturated Fatty Acids in Male Ruminant Reproduction — A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. diva-portal.org [diva-portal.org]
- 18. Mammalian fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
- 23. Incomplete Elongation of Ultra-long-chain Polyunsaturated Acyl-CoAs by the Fatty Acid Elongase ELOVL4 in Spinocerebellar Ataxia Type 34 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.physiology.org [journals.physiology.org]
- 25. ADRENIC ACID METABOLITES AS ENDOGENOUS ENDOTHELIUM- AND ZONA GLOMERULOSA-DERIVED HYPERPOLARIZING FACTORS - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Endogenous Presence and Analysis of (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA
Abstract
This technical guide provides a comprehensive framework for understanding and investigating the endogenous presence of (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA, a specific intermediate in the metabolism of very long-chain polyunsaturated fatty acids (VLC-PUFAs). While direct literature on this precise molecule is sparse, its chemical structure strongly implies its role as a transient species within the peroxisomal β-oxidation pathway of a C32:4 VLC-PUFA. This document synthesizes established principles of VLC-PUFA biochemistry and advanced analytical methodologies to propose a robust workflow for its detection and quantification in biological samples. We detail the metabolic rationale for its existence, provide step-by-step protocols for sample extraction and purification, and outline a highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for its analysis. This guide is intended to equip researchers with the scientific foundation and practical tools necessary to explore the biology of this and related metabolic intermediates.
Biochemical Rationale: The Origin of a Transient Intermediate
The molecule this compound is defined by two key features: a 32-carbon polyunsaturated acyl chain and a 3-hydroxy modification on its CoA-activated form[1]. This structure is a hallmark of an intermediate in fatty acid β-oxidation[2]. Given its length (>C22), its metabolism is confined to a specific cellular organelle: the peroxisome.
Anabolic Pathway: The Role of ELOVL4 in Synthesis
Very long-chain polyunsaturated fatty acids (VLC-PUFAs), those with 24 or more carbons, are not typically obtained from dietary sources but are synthesized endogenously[3][4]. The key enzyme responsible for extending fatty acid chains beyond C26 is Elongation of Very-Long-Chain Fatty Acids 4 (ELOVL4).[5][6][7] ELOVL4 is highly expressed in specialized tissues such as the retina, testes, and skin, where VLC-PUFAs play critical structural and functional roles.[8][9]
The parent fatty acid of the title molecule is (17Z,20Z,23Z,26Z)-dotriacontatetraenoic acid (C32:4). This fatty acid is synthesized in the endoplasmic reticulum through a series of elongation steps, likely beginning with dietary PUFA precursors like docosahexaenoic acid (DHA, C22:6n-3).[3][10][11] Once synthesized, these VLC-PUFAs are incorporated into complex lipids, primarily phosphatidylcholines.[7]
Catabolic Pathway: Peroxisomal β-Oxidation
Mitochondria, the primary sites of β-oxidation for most fatty acids, are incapable of processing VLCFAs.[12][13] This task falls exclusively to peroxisomes.[2][14][15] In the peroxisome, VLCFAs are activated to their CoA esters and undergo a cyclical chain-shortening process. The molecule this compound is the specific intermediate generated after the second step (hydration) in the first cycle of β-oxidation of the parent C32:4-CoA.
The peroxisomal β-oxidation pathway consists of four steps:
-
Oxidation: Acyl-CoA oxidase introduces a double bond, producing an enoyl-CoA.
-
Hydration: Enoyl-CoA hydratase adds water across the double bond, forming a 3-hydroxyacyl-CoA. This is the step that generates the target molecule.
-
Oxidation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.
-
Thiolysis: Thiolase cleaves the molecule, releasing acetyl-CoA and a chain-shortened (C30:4) acyl-CoA.
This cycle repeats until the acyl chain is short enough to be transported to mitochondria for complete oxidation.[2][14] Because these are sequential enzymatic reactions, the intermediates, including the target 3-hydroxyacyl-CoA, are expected to be present at very low, transient concentrations in a steady state. Pathological conditions involving defects in peroxisomal enzymes, such as Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, can lead to the accumulation of these 3-hydroxy intermediates.[16][17]
Analytical Strategy: A Workflow for Detection and Quantification
Detecting a low-abundance, transient intermediate like this compound requires a highly sensitive and specific analytical workflow. The methodology of choice is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[18][19] The workflow involves three critical stages: efficient extraction from the cellular matrix, selective purification, and instrumental analysis.
Part A: Sample Preparation & Extraction Protocol
Causality: The goal is to rapidly quench metabolic activity and efficiently extract polar acyl-CoA molecules while precipitating interfering proteins and lipids. Using an acidic buffer (pH ~4.9) helps maintain the stability of the CoA esters, while organic solvents like acetonitrile (ACN) and isopropanol disrupt cell membranes and precipitate proteins.[20]
Protocol:
-
Homogenization: Weigh 50-100 mg of frozen tissue (e.g., retina, liver) and immediately homogenize in 1 mL of ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9, using a glass homogenizer.
-
Solvent Addition: Add 2 mL of 2-propanol to the homogenate and vortex thoroughly. Follow with the addition of 4 mL of acetonitrile (ACN), vortexing again to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the homogenate at 4°C for 15 minutes at ~12,000 x g.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube. Avoid disturbing the protein pellet. The sample is now ready for purification.
Part B: Solid-Phase Extraction (SPE) Purification Protocol
Causality: The crude extract contains salts and other small molecules that can interfere with LC-MS/MS analysis (ion suppression). SPE is a critical step to purify and concentrate the acyl-CoAs. Oligonucleotide purification cartridges or columns with 2-(2-pyridyl)ethyl functionality have proven highly effective for binding the CoA moiety.[20][21][22][23]
Protocol:
-
Column Conditioning: Condition an SPE cartridge (e.g., Oligonucleotide Purification Cartridge) by washing with 2 mL of 100% ACN, followed by 2 mL of the initial homogenization buffer (100 mM KH2PO4, pH 4.9).
-
Sample Loading: Load the entire supernatant from Part A onto the conditioned SPE column.
-
Washing: Wash the column with 2 mL of the homogenization buffer to remove unbound contaminants. Follow with a second wash using 2 mL of 50:50 ACN:water.
-
Elution: Elute the bound acyl-CoAs from the column using 1.5 mL of a 2-propanol:water (80:20) solution.
-
Drying: Dry the eluate under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (see Part C) for analysis.
Part C: LC-MS/MS Analysis Protocol
Causality: This is the definitive analytical step. Ultra-High-Performance Liquid Chromatography (UPLC) provides rapid and high-resolution separation of different acyl-CoA species based on their chain length and unsaturation.[19] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides unparalleled sensitivity and selectivity by monitoring a specific precursor-to-product ion transition, filtering out chemical noise.[24] Positive electrospray ionization (ESI) is effective for acyl-CoAs.[19]
Instrumentation & Parameters:
-
LC System: UPLC system (e.g., Waters ACQUITY, Agilent 1290).
-
Column: Reverse-phase C18 column with a small particle size (e.g., 1.7 µm, 2.1 x 100 mm).
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 7500, Agilent 6495).
-
Mobile Phase A: Water with 10 mM Ammonium Hydroxide (NH4OH) or similar modifier.
-
Mobile Phase B: Acetonitrile (ACN) with 10 mM NH4OH.
-
Gradient: A linear gradient from ~5% B to 95% B over 10-15 minutes.
-
Flow Rate: ~0.3 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition: To analyze the target molecule, a specific MRM transition must be developed.
-
Precursor Ion (Q1): The calculated monoisotopic mass of the protonated molecule [M+H]+. For C53H84N7O18P3S, this is approximately m/z 1280.5.
-
Product Ion (Q3): Acyl-CoAs characteristically fragment via cleavage between the ADP and pantetheine moieties, often producing a highly abundant fatty acyl-pantetheine fragment.[24] Another common transition involves the neutral loss of the 507 Da phosphoadenosine diphosphate group.[24] The exact, most intense product ion would need to be determined by infusing a synthetic standard or by performing a product ion scan on a suspected peak in a biological sample.
-
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, sub-2µm particle size | Provides excellent retention and separation for long, hydrophobic acyl chains. |
| Mobile Phase | Water/Acetonitrile with NH4OH | Alkaline pH can improve peak shape and ionization efficiency for acyl-CoAs in positive mode.[19] |
| Ionization | ESI Positive (ESI+) | Proven to be robust and sensitive for the detection of various acyl-CoA species.[19][24] |
| Detection Mode | MRM / SRM | Offers the highest selectivity and sensitivity, essential for detecting low-level endogenous metabolites.[19] |
Putative Biological Significance and Research Applications
The ability to accurately measure this compound and related VLC-PUFA intermediates opens several avenues for research:
-
Biomarker for Metabolic Dysfunction: Elevated levels of this intermediate could serve as a sensitive biomarker for genetic disorders of peroxisomal β-oxidation, such as LCHAD/TFP deficiency or Acyl-CoA Oxidase deficiency.[17]
-
Probing ELOVL4 Activity: Measuring the flux through the VLC-PUFA metabolic pathway, including its breakdown intermediates, can provide insights into the in vivo activity and regulation of the ELOVL4 enzyme, which is implicated in retinal diseases like Stargardt disease (STGD3).[8][10]
-
Understanding VLC-PUFA Homeostasis: Quantifying the catabolic intermediates is crucial for building a complete picture of VLC-PUFA homeostasis, which is vital for retinal and neuronal health.[9][11]
-
Drug Development: For therapies targeting fatty acid metabolism, monitoring levels of specific intermediates can provide pharmacodynamic evidence of target engagement and reveal potential off-target metabolic bottlenecks.
Conclusion
While this compound is not a widely documented metabolite, its existence is strongly predicted by fundamental principles of VLC-PUFA biochemistry. Its endogenous presence is tied to the interplay between ELOVL4-mediated synthesis and peroxisomal β-oxidation. The analytical workflow detailed in this guide, centered on SPE purification and LC-MS/MS analysis, provides a robust and scientifically grounded strategy for its definitive identification and quantification. Successful application of this methodology will enable researchers to further elucidate the complex and vital roles of very long-chain fatty acids in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pnas.org [pnas.org]
- 5. Essential role of Elovl4 in very long chain fatty acid synthesis, skin permeability barrier function, and neonatal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Essential role of Elovl4 in very long chain fatty acid synthesis, skin permeability barrier function, and neonatal survival [ijbs.com]
- 7. pnas.org [pnas.org]
- 8. Essential role of ELOVL4 protein in very long chain fatty acid synthesis and retinal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of ELOVL4 and very long-chain polyunsaturated fatty acids in mouse models of Stargardt type 3 retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The essential role of docosahexaenoic acid and its derivatives for retinal integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation | MDPI [mdpi.com]
- 15. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Isolation and quantitation of long-chain acyl-coenzyme A esters in brain tissue by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
Whitepaper: Charting the Unseen: A Methodological Guide to the Discovery and Isolation of Novel Long-Chain Polyunsaturated Acyl-CoAs, with a Focus on (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The landscape of lipidomics is in a constant state of expansion, with new lipid species being continuously identified, challenging our understanding of cellular metabolism and signaling. Among these, the very long-chain polyunsaturated fatty acyl-Coenzyme A esters (VLC-PUFA-CoAs) represent a class of molecules that, despite their low abundance, are pivotal in numerous physiological and pathological processes. This guide provides a comprehensive, technically-grounded framework for the discovery and isolation of novel VLC-PUFA-CoAs, using the hypothetical yet structurally plausible molecule, (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA, as a case study. We will delve into the strategic selection of biological matrices, advanced extraction and purification protocols, and state-of-the-art analytical techniques required to identify and characterize such elusive molecules. This document is intended for researchers and drug development professionals who are navigating the complexities of lipid biochemistry and aiming to uncover new therapeutic targets.
Part 1: The Rationale for Discovery: Why Pursue Novel VLC-PUFA-CoAs?
Very long-chain polyunsaturated fatty acids (VLC-PUFAs) are integral components of cell membranes, particularly in the retina and brain, and serve as precursors for signaling molecules. Their activated forms, the acyl-Coenzyme A (CoA) esters, are the central intermediates in their metabolism, directing them towards elongation, desaturation, or incorporation into complex lipids. The hypothetical molecule, this compound, possesses several features of significant biological interest:
-
A C32 Backbone: This places it in the category of very long-chain fatty acids, which are known to have specialized roles in membrane structure and function.
-
Polyunsaturation (Z,Z,Z,Z): The specific cis-configuration of the double bonds is characteristic of endogenously produced PUFAs, suggesting a potential role in inflammatory pathways or as a precursor to novel bioactive mediators.
-
A 3-Hydroxy Group (3R configuration): The presence of a hydroxyl group at the C-3 position is a hallmark of fatty acid beta-oxidation intermediates. The R-configuration is particularly noteworthy as it is the stereochemistry of the intermediate in the mitochondrial beta-oxidation spiral.
The discovery and characterization of such a molecule could, therefore, unveil novel metabolic pathways, provide new biomarkers for disease, or present opportunities for therapeutic intervention.
Part 2: The Discovery and Isolation Workflow: A Step-by-Step Technical Guide
The successful discovery and isolation of a novel, low-abundance lipid metabolite like this compound hinges on a meticulously planned and executed workflow. This section will outline a robust, field-proven methodology.
Strategic Selection of Biological Matrix
The choice of the starting biological material is paramount. Tissues with high lipid metabolism and a known abundance of VLC-PUFAs are prime candidates. These include:
-
Retina: The retina has a uniquely high concentration of docosahexaenoic acid (DHA, 22:6n-3), a precursor for many VLC-PUFAs.
-
Brain: Similar to the retina, the brain is enriched in VLC-PUFAs, which are crucial for neuronal function.
-
Testis: This tissue is known for its active synthesis of very long-chain fatty acids.
-
Liver: As the central metabolic organ, the liver is involved in the synthesis and degradation of a wide array of lipids.
For our target molecule, a tissue source rich in C22:6 or C24:6 precursors would be a logical starting point.
Extraction of Acyl-CoAs: Preserving Integrity
Acyl-CoAs are labile molecules, susceptible to both enzymatic and chemical degradation. The extraction protocol must be designed to mitigate these risks.
Protocol 1: Solid-Phase Extraction of Acyl-CoAs
-
Homogenization: Flash-freeze the selected tissue in liquid nitrogen and grind to a fine powder. Homogenize the powdered tissue in an ice-cold solution of 2-propanol containing a mixture of protease and phosphatase inhibitors.
-
Acidification: Acidify the homogenate with a final concentration of 1% (v/v) acetic acid to protonate the carboxyl groups and improve extraction efficiency.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol, followed by water, and finally with the acidified 2-propanol.
-
Load the homogenate onto the SPE cartridge.
-
Wash the cartridge with an aqueous solution of 2% acetic acid to remove polar contaminants.
-
Elute the acyl-CoAs with a solution of methanol containing 0.1% ammonium hydroxide.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of a suitable solvent for downstream analysis (e.g., 50:50 methanol:water).
Purification and Fractionation: Isolating the Target
The crude extract will contain a complex mixture of acyl-CoAs of varying chain lengths and saturation levels. High-performance liquid chromatography (HPLC) is the method of choice for their separation.
Protocol 2: Reversed-Phase HPLC for Acyl-CoA Fractionation
-
Column: A C18 reversed-phase column with a particle size of 1.7-2.7 µm is recommended for high-resolution separation.
-
Mobile Phase A: Water with 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 10 mM ammonium acetate.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Detection: UV detection at 260 nm (for the adenine moiety of CoA) and/or a charged aerosol detector (CAD) for universal lipid detection.
Fractions are collected based on the retention time of known acyl-CoA standards and the appearance of novel peaks in the chromatogram.
Structural Elucidation: Unveiling the Molecular Identity
The definitive identification of a novel molecule requires a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
2.4.1. High-Resolution Mass Spectrometry (HRMS)
HRMS provides the accurate mass of the molecule, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) is then used to fragment the molecule and deduce its structure.
Table 1: Predicted MS and MS/MS Fragmentation for this compound
| Parameter | Predicted Value | Structural Information Gained |
| Monoisotopic Mass | [To be calculated based on formula] | Elemental Composition (e.g., C53H86N7O18P3S) |
| [M-H]⁻ | [Calculated Mass - 1.0078] | Molecular Weight Confirmation |
| MS/MS Fragment 1 | [Loss of pantoetheine-P] | Acyl Chain Mass |
| MS/MS Fragment 2 | [Cleavage at C-C bonds] | Location of Double Bonds |
| MS/MS Fragment 3 | [Loss of H₂O from 3-OH] | Presence of Hydroxyl Group |
2.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
For a complete structural and stereochemical assignment, NMR spectroscopy on the isolated and purified compound is indispensable.
-
¹H NMR: Provides information on the number and chemical environment of protons, including the position of double bonds and the stereochemistry of the 3-hydroxy group.
-
¹³C NMR: Determines the number and type of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between atoms, confirming the overall structure.
Part 3: Visualizing the Workflow and Pathway
A clear visual representation of the experimental workflow and the potential biochemical context of the target molecule is crucial for understanding the overall strategy.
Experimental Workflow Diagram
Caption: Workflow for the discovery and isolation of novel acyl-CoAs.
Hypothetical Biosynthetic Pathway
Caption: Hypothetical biosynthetic pathway leading to the target molecule.
Part 4: Conclusion and Future Directions
The discovery of novel lipid species like this compound is a challenging yet rewarding endeavor. It requires a multidisciplinary approach that combines careful sample selection, robust analytical chemistry, and a deep understanding of lipid biochemistry. The methodologies outlined in this guide provide a solid foundation for researchers to embark on such discovery projects.
Future work in this area will likely involve the development of more sensitive analytical techniques, such as trapped ion mobility spectrometry (TIMS) coupled with mass spectrometry, to resolve isomeric and isobaric lipid species. Furthermore, the use of stable isotope labeling (e.g., with ¹³C or ²H) in cell culture or animal models will be instrumental in tracing the metabolic fate of VLC-PUFAs and definitively identifying the biosynthetic pathways of novel metabolites. The integration of these advanced techniques will undoubtedly accelerate the pace of discovery in the fascinating world of lipidomics.
A Technical Guide to the Structural Elucidation of (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA
Abstract
The complete structural and stereochemical assignment of complex endogenous lipids is a formidable challenge in modern analytical biochemistry. Very-long-chain polyunsaturated fatty acyl-CoAs (VLC-PUFA-CoAs), such as (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA, represent a class of low-abundance, structurally intricate molecules with putative roles in specialized metabolic pathways.[1][2][3] Their characterization is critical for understanding lipid metabolism and its dysregulation in disease.[3][4] This guide presents an integrated, multi-platform strategy for the unambiguous structural elucidation of this molecule, combining advanced mass spectrometry for connectivity, nuclear magnetic resonance for double bond geometry, and chiral analysis for stereocenter assignment. The causality behind each experimental choice is detailed, providing a robust, self-validating framework for researchers in lipidomics and drug development.
Introduction: The Biological Context and Analytical Challenge
Very-long-chain fatty acids (VLCFAs), defined as having 22 or more carbons, are integral to cellular structure and signaling, particularly in the brain, retina, and skin.[1][2][4] The title compound, a 32-carbon polyunsaturated 3-hydroxyacyl-CoA, is hypothesized to be a key intermediate in the peroxisomal β-oxidation of dietary VLC-PUFAs or in specialized elongation pathways.[1][4] Its precise structure dictates its interaction with metabolic enzymes and, consequently, its biological function.[5]
The analytical challenge is multifaceted:
-
High Molecular Weight & Complexity: A 32-carbon chain with four double bonds and a hydroxyl group results in numerous potential isomers.
-
Stereochemical Ambiguity: The molecule contains five stereocenters: one chiral carbon at the C-3 position and four double bonds, each with potential E/Z (trans/cis) geometry.
-
Low Abundance & Instability: Acyl-CoA thioesters are typically present at low cellular concentrations and are susceptible to hydrolysis.
This guide outlines a logical, sequential workflow to systematically resolve each of these structural features.
Integrated Workflow for Structural Elucidation
Our approach is built on the principle of orthogonal analysis, where distinct analytical techniques provide complementary pieces of the structural puzzle. The workflow proceeds from establishing the basic molecular formula and connectivity to defining the precise three-dimensional arrangement of its atoms.
Caption: Overall workflow for structural elucidation.
Part 1: Isolation and Purification
The prerequisite for any structural analysis is obtaining the analyte in a sufficiently pure form. Given the low abundance of acyl-CoAs, a multi-step purification strategy is essential.
Experimental Protocol: Isolation of Acyl-CoA Fraction
-
Homogenization & Extraction:
-
Homogenize the source tissue (e.g., ~500 mg liver or brain tissue) in ice-cold 2:1 chloroform:methanol containing antioxidants (e.g., 50 µM BHT).
-
Perform a modified Bligh-Dyer extraction by adding acidified water to partition the phases. The acyl-CoAs will remain in the aqueous/methanol phase.
-
-
Solid-Phase Extraction (SPE):
-
Use a C18 SPE cartridge pre-conditioned with methanol and water.
-
Load the aqueous extract onto the cartridge. Wash with water to remove salts and highly polar contaminants.
-
Elute the acyl-CoA fraction with a methanol/water mixture. This step enriches for long-chain acyl species.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Subject the enriched fraction to reversed-phase HPLC (e.g., C18 column) with a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate).
-
Monitor the elution using a UV detector at 260 nm (for the adenine moiety of CoA) and a coupled mass spectrometer.
-
Collect fractions corresponding to the target mass for further analysis.
-
Part 2: Primary Structure by High-Resolution Mass Spectrometry
Mass spectrometry is the cornerstone for determining the molecular formula and the sequence of atoms (connectivity). We employ a combination of high-resolution MS and specialized tandem MS techniques.
A. Molecular Formula Confirmation (HR-MS)
-
Causality: High-resolution mass spectrometry (HR-MS), using instruments like an Orbitrap or Q-TOF, provides a mass measurement with high accuracy (<5 ppm). This accuracy is crucial to distinguish between molecules with the same nominal mass but different elemental compositions, thereby confirming the predicted formula of C₅₃H₈₈N₇O₁₈P₃S.
B. Acyl-CoA & Hydroxyl Group Confirmation (MS/MS via CID)
-
Causality: Collision-Induced Dissociation (CID) of the protonated molecule generates characteristic fragments. For acyl-CoAs, a neutral loss of 507.0 Da (the 3'-phosphoadenosine 5'-diphosphate moiety) and a fragment ion at m/z 428.037 (adenosine 3',5'-diphosphate) are diagnostic fingerprints.[6][7][8][9][10] The presence of the hydroxyl group is confirmed by a characteristic neutral loss of water (18 Da) from the precursor or key fragment ions.[11]
Table 1: Predicted HR-MS Data and Key CID Fragments
| Ion Species | Predicted m/z | Elemental Composition | Fragment Type (CID) |
| [M+H]⁺ | 1240.5055 | C₅₃H₈₉N₇O₁₈P₃S⁺ | Precursor Ion |
| [M-H]⁻ | 1238.4900 | C₅₃H₈₇N₇O₁₈P₃S⁻ | Precursor Ion |
| [M+H-H₂O]⁺ | 1222.4950 | C₅₃H₈₇N₇O₁₇P₃S⁺ | Neutral Loss of Water |
| [M+H-507]⁺ | 733.5105 | C₃₂H₅₅O₄S⁺ | Neutral Loss of ADP moiety |
| [ADP+H]⁺ | 428.0371 | C₁₀H₁₅N₅O₁₀P₂⁺ | CoA Headgroup Fragment |
C. Double Bond Localization (MS/MS via OzID)
-
Causality: CID is generally insufficient to pinpoint the location of double bonds in a long alkyl chain. Ozone-Induced Dissociation (OzID) is a superior technique where ozone gas is introduced into the mass spectrometer.[12][13][14] Ozone selectively cleaves the C=C double bonds, producing two diagnostic fragment ions for each double bond.[12][15] The masses of these fragments directly reveal the original position of unsaturation.
Caption: Logic of double bond localization by OzID.
Experimental Protocol: MS Analysis
-
HR-MS: Infuse the purified sample into an ESI-Orbitrap mass spectrometer. Acquire data in both positive and negative ion modes to obtain accurate mass of the precursor ions.
-
CID-MS/MS: Perform data-dependent acquisition. Set the instrument to isolate the precursor ion (m/z 1240.5) and fragment it using CID (normalized collision energy ~25-35%). Monitor for the diagnostic ions listed in Table 1.
-
OzID-MS/MS: In an ion-trap or modified Q-TOF instrument equipped for OzID, isolate the precursor ion and allow it to react with ozone vapor for a defined period (e.g., 10-20 seconds).[13] Analyze the resulting fragment ions to confirm the double bond positions at C17, C20, C23, and C26.
Part 3: Stereochemical Elucidation
With the primary structure established, the final and most challenging step is to determine the absolute stereochemistry at C-3 (R vs. S) and the geometry of the four double bonds (Z vs. E).
A. Double Bond Geometry (Z/E) by NMR Spectroscopy
-
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining double bond geometry. The coupling constant (J-value) between protons on a double bond is stereospecific. A J-value of ~10-12 Hz is characteristic of a cis (Z) configuration, while a larger J-value of ~15-18 Hz indicates a trans (E) configuration.[16][17][18] Due to signal overlap in the complex ¹H NMR spectrum, 2D NMR experiments like COSY are required to resolve the specific couplings.[19]
Experimental Protocol: NMR Analysis
-
Sample Prep: A highly purified, salt-free sample (>100 µg) is required. Lyophilize the HPLC fraction and dissolve in a deuterated solvent (e.g., CD₃OD).
-
Acquisition: Acquire ¹H and 2D COSY spectra on a high-field NMR spectrometer (≥600 MHz).
-
Analysis: Identify the olefinic proton signals (~5.3-5.5 ppm).[20] Use the COSY spectrum to trace the correlations between coupled olefinic protons and measure their J-values to assign the Z geometry to all four double bonds.
B. Absolute Configuration of C-3 (R/S) by Chiral Analysis
-
Causality: Since MS and NMR cannot distinguish between enantiomers, a chiral-specific method is required. The most reliable approach involves creating diastereomers that can be separated chromatographically or distinguished by NMR.[21][22][23][24] The Mosher's ester analysis is a gold-standard NMR method for determining the absolute configuration of secondary alcohols.[21][22][23][25] Alternatively, direct separation of enantiomers using chiral HPLC offers a more direct, albeit challenging, approach.[26][27][28][29][30]
Workflow: Chiral Derivatization (Mosher's Ester Method)
Caption: Workflow for determining C-3 stereochemistry.
Experimental Protocol: Mosher's Ester Analysis
-
Hydrolysis: Gently hydrolyze the thioester bond of the purified acyl-CoA using mild alkaline conditions (e.g., dilute KOH) to yield the free 3-hydroxydotriacontatetraenoic acid. Purify the free acid via SPE.
-
Derivatization: Divide the sample into two equal portions. React one portion with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-(+)-MTPA-Cl.[22][23]
-
NMR Analysis: Acquire ¹H NMR spectra for both diastereomeric MTPA ester products.
-
Configuration Assignment: Carefully assign the proton signals on either side of the C-3 stereocenter. Calculate the chemical shift difference (Δδ = δS - δR) for these protons. A consistent positive Δδ on one side of the C-3 and negative on the other allows for unambiguous assignment of the (R) or (S) configuration based on the established Mosher's model.[21][25][31]
Conclusion: A Self-Validating Structural Assignment
The structural elucidation of this compound is achieved through the systematic integration of orthogonal analytical techniques. Each step provides a definitive piece of the structural puzzle, and the consistency across all datasets provides a high degree of confidence in the final assignment. HR-MS establishes the elemental formula, CID-MS/MS confirms the acyl-CoA backbone and hydroxyl position, OzID-MS/MS unambiguously locates the four double bonds, high-field NMR defines their Z-geometry, and chiral derivatization with NMR analysis confirms the R-configuration at the C-3 stereocenter. This rigorous, evidence-based approach exemplifies the standard required for the structural characterization of novel, complex bioactive lipids, paving the way for a deeper understanding of their metabolic roles.
References
- 1. aocs.org [aocs.org]
- 2. lipotype.com [lipotype.com]
- 3. Very Long Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. Significance of long chain polyunsaturated fatty acids in human health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ozone induced dissociation on a traveling wave high resolution mass spectrometer for determination of double bond position in lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Orthogonal Method for Double-Bond Placement via Ozone-Induced Dissociation Mass Spectrometry (OzID-MS). | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
- 19. magritek.com [magritek.com]
- 20. benchchem.com [benchchem.com]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [PDF] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Semantic Scholar [semanticscholar.org]
- 24. chemistry.illinois.edu [chemistry.illinois.edu]
- 25. echemi.com [echemi.com]
- 26. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. aocs.org [aocs.org]
- 29. Separation of enantiomeric triacylglycerols by chiral-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Mosher ester derivatives [sites.science.oregonstate.edu]
Enzymatic Synthesis of (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA
An In-Depth Technical Guide
A Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive, technically-detailed framework for the enzymatic synthesis of the novel very-long-chain 3-hydroxy polyunsaturated fatty acyl-CoA, (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA. Very-long-chain fatty acids (VLCFAs) and their derivatives are emerging as critical players in cellular physiology and pathology, with roles in membrane biology, cellular signaling, and inflammatory processes.[1][2] The specific molecule detailed herein, a C32:4 tetra-unsaturated 3-hydroxy acyl-CoA, represents a unique structure for which no established synthetic route exists. Traditional chemical synthesis of such a molecule would be fraught with challenges related to stereocontrol at the hydroxyl center and the introduction of four cis-configured double bonds along a 32-carbon backbone.
This document outlines a plausible and robust multi-step enzymatic pathway, designed to offer high fidelity and stereochemical purity. We address the entire workflow, from the biogeneration of the C32:4 precursor fatty acid, (17Z,20Z,23Z,26Z)-dotriacontatetraenoic acid, through its activation to an acyl-CoA thioester, and finally to the stereoselective hydroxylation to yield the target (3R) product. Each proposed step is grounded in established enzymology, leveraging known enzyme families with substrate specificities relevant to this challenging target.
Key sections of this guide include:
-
A Proposed Biosynthetic Route: Detailing the use of fatty acid elongases (ELOVLs) to generate the novel C32:4 precursor.
-
Enzyme Selection and Rationale: Justification for the choice of a very-long-chain acyl-CoA synthetase (ACSVL) for the activation step and a discussion of potential enzymes for the critical stereoselective hydroxylation step.
-
Detailed In-Vitro Protocols: Step-by-step methodologies for each enzymatic reaction, including buffer conditions, cofactor requirements, and reaction monitoring.
-
Analytical and Purification Strategies: A complete workflow for purifying the final product using solid-phase extraction and HPLC, and for its structural confirmation and stereochemical validation via LC/MS/MS.
This guide is intended to serve as a foundational resource for researchers in lipidomics, drug development, and biochemistry, providing a scientifically rigorous roadmap for the production and study of this novel and potentially significant bioactive lipid.
Chapter 1: Introduction to this compound
1.1. Biological Significance and Therapeutic Potential
The field of lipidomics continues to reveal the profound impact of fatty acids and their metabolites on health and disease. Beyond their classical role as energy storage molecules and structural components of membranes, specific fatty acid species act as potent signaling molecules and precursors to inflammatory mediators. Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, are particularly important in specialized tissues such as the brain, retina, and skin.[3] The incorporation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) into membrane phospholipids can significantly alter membrane fluidity and the function of embedded proteins.[4]
The introduction of a hydroxyl group at the C-3 (or β) position of a fatty acid creates a 3-hydroxy fatty acid (3-HFA). 3-HFAs are key intermediates in fatty acid β-oxidation.[5] However, they also have biological activities in their own right. For instance, medium-chain 3-HFAs are components of the lipid A moiety of lipopolysaccharide (LPS) in Gram-negative bacteria and can trigger immune responses in plants.[2][6] Furthermore, the family of fatty acid esters of hydroxy fatty acids (FAHFAs) has been identified as a class of lipids with anti-diabetic and anti-inflammatory effects.[7]
The target molecule of this guide, This compound , combines three key structural features:
-
A very-long-chain (C32) backbone: Suggesting a role in specialized membrane domains or as a precursor to other elongated lipids.
-
Polyunsaturation (four cis double bonds): Indicating potential flexibility and a role in signaling pathways analogous to those of arachidonic acid or DHA.
-
A (3R)-hydroxy group: This specific stereoisomer is often associated with biosynthetic pathways, as opposed to the L-isomer found in mitochondrial β-oxidation.[8] This suggests a specific enzymatic origin and potentially a distinct biological function.
While the precise role of this novel molecule is yet to be determined, its structure suggests potential involvement in modulating membrane properties, acting as a signaling molecule in inflammatory or metabolic pathways, or serving as a precursor for even more complex lipids. The ability to synthesize this molecule is the first step toward elucidating its function and exploring its therapeutic potential.
1.2. Challenges in Chemical Synthesis
The de novo chemical synthesis of this compound presents significant hurdles:
-
Stereocontrol: Achieving the (3R) configuration at the hydroxyl group requires sophisticated asymmetric synthesis techniques, which can be low-yielding and require extensive purification to remove the unwanted (3S) enantiomer.
-
Control of Double Bond Geometry: The synthesis must install four cis (Z) double bonds at specific locations within the long aliphatic chain. Stereoselective alkene synthesis, such as through Wittig-type reactions or alkyne reductions, can be challenging to perform with high fidelity over multiple steps.
-
Thioester Formation: The final attachment of the Coenzyme A moiety is also a delicate process, as the large and complex CoA molecule can be sensitive to harsh reaction conditions.
Given these challenges, a biocatalytic approach using enzymes offers a compelling alternative, promising high stereoselectivity and regioselectivity under mild aqueous conditions.
1.3. Overview of the Proposed Enzymatic Cascade
This guide proposes a three-stage enzymatic synthesis starting from a suitable polyunsaturated fatty acid precursor. The overall workflow is designed to be modular, allowing for the optimization of each step independently.
Figure 1: High-level overview of the proposed enzymatic synthesis workflow.
The subsequent chapters will provide in-depth technical details for each of these stages, from the selection of specific enzymes to detailed experimental protocols and analytical methods for verification.
Chapter 2: Synthesis of the Precursor Fatty Acid
The synthesis of the final product begins with the generation of its precursor, (17Z,20Z,23Z,26Z)-dotriacontatetraenoic acid (C32:4). This very-long-chain polyunsaturated fatty acid is not known to be a common dietary component and must be synthesized. Endogenously, VLC-PUFAs are generated from the chain extension of long-chain fatty acids like docosahexaenoic acid (DHA) by elongase enzymes.[4]
2.1. The Role of Fatty Acid Elongases (ELOVLs)
The ELOVL (Elongation of Very-Long-Chain Fatty Acids) family of enzymes catalyze the initial, rate-limiting condensation step in the fatty acid elongation cycle. This cycle adds two-carbon units from malonyl-CoA to an existing fatty acyl-CoA. Humans have several ELOVL isoforms with distinct substrate specificities. For the synthesis of highly unsaturated VLC-PUFAs, ELOVL4 is the key enzyme. It is highly expressed in the retina and testes and is responsible for synthesizing VLC-PUFAs with chain lengths of C28 and greater.[4]
A plausible biosynthetic route to C32:4 would start with a C22 PUFA and involve five cycles of elongation.
2.2. Proposed Pathway and Enzyme Selection
We propose using a recombinant human ELOVL4 for the synthesis of the C32:4 precursor. The synthesis would be conducted in a system that also provides the other necessary components of the elongation machinery: a 3-ketoacyl-CoA reductase, a 3-hydroxyacyl-CoA dehydratase, and a trans-2,3-enoyl-CoA reductase. This can be achieved by using a microsomal preparation from cells expressing recombinant ELOVL4 or by co-expressing all four enzymes in a suitable host system like Saccharomyces cerevisiae.
The ideal starting substrate would be docosahexaenoic acid (DHA, C22:6, n-3). While elongation would lead to a C32:6 fatty acid, the specific C32:4 target suggests a different starting material or subsequent modification. A more direct, albeit hypothetical, route would start from a C22:4 precursor which would be elongated by ELOVL4.
For the purposes of this guide, we will assume the C32:4 free fatty acid can be produced, either through a complex biological process involving engineered ELOVL enzymes or via a custom chemical synthesis. The subsequent enzymatic steps will start with this free fatty acid.
Chapter 3: Enzymatic Activation to the Acyl-CoA Ester
Before hydroxylation, the free fatty acid must be activated to its high-energy thioester derivative, dotriacontatetraenoyl-CoA. This reaction is catalyzed by acyl-CoA synthetases (ACSs) in an ATP-dependent manner.[9]
3.1. Very-Long-Chain Acyl-CoA Synthetases (ACSVLs)
For a C32 substrate, a standard long-chain acyl-CoA synthetase (ACSL) is unlikely to be efficient. The ACSVL (Very-Long-Chain Acyl-CoA Synthetase) or FATP (Fatty Acid Transport Protein) subfamilies are the enzymes of choice.[3][10] These enzymes are crucial for the metabolism of fatty acids with chain lengths of C22 and greater.[3] Several human isoforms exist, including ACSVL1/FATP2, ACSVL4/FATP4, and others, which are localized to the endoplasmic reticulum and peroxisomes.[11]
Table 1: Comparison of Selected Human ACSVL Isoforms
| Enzyme | Aliases | Typical Substrates | Tissue Expression | Rationale for Use |
|---|---|---|---|---|
| ACSVL1 | FATP2 | C16-C24 fatty acids | Liver, Kidney | Broad substrate range, high activity. |
| ACSVL4 | FATP4 | C16-C26 fatty acids, saturated and unsaturated | Skin, Brain, Intestine | Known to activate VLCFAs for lipid synthesis.[11] |
| ACSL6 | - | C18-C26 fatty acids, prefers PUFAs | Brain | Shows preference for PUFAs like DHA.[12] |
Given its known role in activating VLCFAs and its broad specificity, ACSVL4 (FATP4) is a primary candidate for the activation of the C32:4 precursor.
3.2. Protocol for In-Vitro Acyl-CoA Synthesis
This protocol outlines the activation of (17Z,20Z,23Z,26Z)-dotriacontatetraenoic acid using a recombinant ACSVL enzyme.
Materials:
-
Recombinant human ACSVL4 (e.g., expressed in and purified from E. coli or a baculovirus system).
-
(17Z,20Z,23Z,26Z)-dotriacontatetraenoic acid.
-
Coenzyme A, lithium salt (CoA-SH).
-
Adenosine 5'-triphosphate (ATP), disodium salt.
-
Magnesium chloride (MgCl₂).
-
Potassium phosphate buffer, pH 7.4.
-
Triton X-100.
-
Dithiothreitol (DTT).
Procedure:
-
Prepare the Reaction Buffer: 100 mM Potassium Phosphate, pH 7.4, containing 10 mM MgCl₂, 2 mM DTT, and 0.1% (v/v) Triton X-100. The detergent is crucial for solubilizing the very-long-chain fatty acid substrate.
-
Prepare Substrate Stock: Dissolve the C32:4 fatty acid in ethanol to a concentration of 10 mM.
-
Set up the Reaction: In a microcentrifuge tube, combine the following in order:
-
Reaction Buffer to a final volume of 500 µL.
-
ATP to a final concentration of 5 mM.
-
CoA-SH to a final concentration of 1 mM.
-
C32:4 fatty acid to a final concentration of 50 µM (add from stock and vortex briefly).
-
-
Pre-incubate: Equilibrate the reaction mixture at 37°C for 5 minutes.
-
Initiate the Reaction: Add the ACSVL4 enzyme to a final concentration of 1-5 µg/mL.
-
Incubate: Incubate at 37°C for 30-60 minutes. The reaction progress can be monitored by taking time points and analyzing by HPLC-MS.
-
Quench the Reaction: Stop the reaction by adding 50 µL of glacial acetic acid.
Chapter 4: Stereoselective Formation of the (3R)-Hydroxy Group
This is the most critical step, defining the final structure and stereochemistry of the target molecule. There are two primary enzymatic strategies to consider.
Figure 2: Alternative enzymatic strategies for 3-hydroxylation.
4.1. Route A: Desaturation and (R)-Specific Hydration
This two-step approach mimics pathways involved in the biosynthesis of polyhydroxyalkanoates (PHAs) in bacteria.[13]
-
Desaturation: An acyl-CoA dehydrogenase/desaturase introduces a double bond between the C-2 and C-3 positions, forming a trans-2,3-enoyl-CoA intermediate.
-
Hydration: An enoyl-CoA hydratase adds water across the double bond. Critically, to achieve the (3R) configuration, a (R)-specific hydratase is required. Such enzymes are known. For instance, the enoyl-CoA hydratase PhaJ from Pseudomonas aeruginosa is involved in PHA synthesis and is known to produce (R)-3-hydroxyacyl-CoA intermediates from enoyl-CoA substrates.[14]
Rationale: This route is attractive because the enzymes (acyl-CoA dehydrogenases and enoyl-CoA hydratases) are well-characterized. The main challenge is ensuring the chosen enzymes have activity on the very-long-chain C32:4 substrate.
4.2. Route B: Direct Hydroxylation
This route would involve a single enzyme, a hydroxylase, that directly adds a hydroxyl group to the C-3 position of the acyl-CoA. Cytochrome P450 monooxygenases are a prominent class of enzymes capable of such reactions.[15] For example, CYP704B1 from Arabidopsis is a long-chain fatty acid ω-hydroxylase, demonstrating the ability of this enzyme family to act on long aliphatic chains.[15] While a C-3 specific P450 for a VLC-PUFA-CoA is not explicitly described in the literature, enzyme engineering and screening could identify a suitable candidate.
Rationale: A single-step reaction is more elegant and potentially more efficient. However, finding a naturally occurring enzyme with the required regioselectivity and stereoselectivity for this specific substrate is a significant discovery challenge.
4.3. Protocol for (R)-Specific Hydration (Route A)
This protocol assumes the 2,3-enoyl-CoA intermediate has been synthesized and focuses on the hydration step using a recombinant (R)-specific enoyl-CoA hydratase like PhaJ.
Materials:
-
Recombinant (R)-specific enoyl-CoA hydratase (e.g., PhaJ).
-
Dotriaconta-2,17,20,23,26-pentaenoyl-CoA (the enoyl intermediate).
-
Tris-HCl buffer, pH 8.0.
Procedure:
-
Prepare the Reaction Buffer: 50 mM Tris-HCl, pH 8.0.
-
Set up the Reaction: In a microcentrifuge tube, dissolve the enoyl-CoA substrate in the reaction buffer to a final concentration of 20-100 µM.
-
Pre-incubate: Equilibrate the substrate solution at 30°C for 5 minutes.
-
Initiate the Reaction: Add the hydratase enzyme to a final concentration of 0.5-2 µg/mL.
-
Incubate: Incubate at 30°C for 15-45 minutes.
-
Quench the Reaction: Stop the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid, which will precipitate the enzyme and prepare the sample for LC/MS analysis.
Chapter 5: Purification and Characterization
5.1. Purification Strategy
A multi-step approach is required to purify the final product from the enzymatic reactions.
-
Solid-Phase Extraction (SPE): After quenching, the reaction mixture can be loaded onto a C18 SPE cartridge. This will bind the acyl-CoA species while allowing salts, ATP, and other polar components to be washed away. The product is then eluted with a high concentration of organic solvent (e.g., methanol or acetonitrile).
-
Reversed-Phase HPLC (RP-HPLC): The eluate from the SPE step is further purified using RP-HPLC. A C18 column with a water/acetonitrile gradient containing a low concentration of an ion-pairing agent (like triethylamine) or an acid (like formic acid) is effective for separating long-chain acyl-CoAs.[16][17]
5.2. Characterization by LC/MS/MS
Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is the gold standard for identifying and quantifying acyl-CoAs.[16][17][18][19][20]
-
Chromatography: An analytical C18 column is used to separate the target molecule from any remaining precursors or side-products.
-
Mass Spectrometry: The analysis is typically performed in positive electrospray ionization (ESI) mode. The high molecular weight of the target molecule will result in a distinct precursor ion ([M+H]⁺).
-
Tandem MS (MS/MS): Fragmentation of the precursor ion provides structural confirmation. Acyl-CoAs exhibit characteristic fragmentation patterns. A neutral loss of 507 Da, corresponding to the phosphopantetheine-adenosine diphosphate portion, is a hallmark of CoA thioesters.[18]
Table 2: Expected Mass Spectrometry Data for the Target Molecule
| Parameter | Expected Value |
|---|---|
| Chemical Formula | C₅₃H₈₄N₇O₁₈P₃S |
| Monoisotopic Mass | 1239.4651 Da |
| Precursor Ion ([M+H]⁺) | m/z 1240.4724 |
| Key Product Ion (Acylium ion) | m/z ~479.4 (C₃₂H₅₁O₂⁺) |
| Key Neutral Loss | Neutral loss of 507 Da from precursor |
5.3. Stereochemical Analysis
Confirming the (3R) stereochemistry is essential. This can be achieved by:
-
Chiral Chromatography: The purified 3-hydroxyacyl-CoA can be hydrolyzed to the free fatty acid, which is then analyzed on a chiral HPLC column.
-
Derivatization: The hydroxyl group can be derivatized with a chiral reagent (e.g., Mosher's acid chloride), and the resulting diastereomers can be separated and analyzed by NMR or LC/MS.
Chapter 6: Summary and Future Perspectives
This guide has laid out a detailed and scientifically grounded enzymatic pathway for the synthesis of the novel lipid metabolite, this compound. By leveraging the specificities of very-long-chain acyl-CoA synthetases and (R)-specific enoyl-CoA hydratases, this approach offers a viable alternative to complex chemical synthesis, with the significant advantages of stereochemical control and reaction efficiency.
The primary challenges in implementing this workflow will be:
-
Production of the C32:4 precursor fatty acid.
-
Expression and purification of active enzymes with demonstrated activity on very-long-chain, polyunsaturated substrates.
-
Optimization of reaction conditions to maximize yield at each step.
Future work should focus on the recombinant expression of the proposed enzymes and the systematic testing of their substrate specificity with a panel of VLC-PUFAs. Success in this endeavor will not only provide access to a novel and potentially bioactive molecule for further study but will also establish a modular biocatalytic platform for the synthesis of other unique and complex lipids. The availability of these molecules is paramount for advancing our understanding of lipid metabolism and its role in human health and disease.
References
- 1. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cyberlipid.gerli.com [cyberlipid.gerli.com]
- 3. Very-long-chain Acyl-CoA Synthetases* | Semantic Scholar [semanticscholar.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. aocs.org [aocs.org]
- 6. ASCENION GmbH - Triggering of plant immunity through bacterial hydroxy fatty acid metabolites [ascenion.de]
- 7. Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mechanistic Studies of the Long Chain Acyl-CoA Synthetase Faa1p from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Biochemical characterization of the Pseudomonas putida 3-hydroxyacyl ACP:CoA transacylase, which diverts intermediates of fatty acid de novo biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 20. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA: A Roadmap for Investigating a Novel Endogenous Lipid Mediator
A Technical Guide for the Scientific Community
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The field of lipidomics continues to uncover a vast and complex landscape of bioactive molecules that play critical roles in cellular signaling and disease pathogenesis. Among these, the very long-chain fatty acyl-CoAs (VLCFA-CoAs) are emerging as key metabolic intermediates and signaling molecules. This technical guide focuses on a putative novel lipid, (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA, a 32-carbon polyunsaturated 3-hydroxy acyl-CoA. While direct research on this specific molecule is nascent, its structure suggests a significant, yet uncharacterized, role in lipid signaling. This document provides a comprehensive framework for the scientific community to investigate its biosynthesis, detection, and physiological function. We synthesize established methodologies for the study of long-chain acyl-CoAs and propose a strategic research plan to elucidate the role of this intriguing molecule, from initial detection in biological systems to the characterization of its downstream signaling pathways.
Introduction: The Expanding Universe of Very Long-Chain Fatty Acyl-CoAs (VLCFA-CoAs)
Very long-chain fatty acids (VLCFAs) are broadly defined as fatty acids with a chain length of 22 carbon atoms or more.[1] They are not merely structural components of complex lipids such as ceramides and sphingolipids, which influence membrane fluidity and the formation of lipid rafts, but are also precursors to activated acyl-CoA esters that participate directly in cellular signaling.[1] The biosynthesis of VLCFAs is primarily carried out in the endoplasmic reticulum by a family of enzymes known as Elongation of Very Long-Chain Fatty Acids (ELOVLs).[2] These enzymes catalyze the initial, rate-limiting step in a four-step elongation cycle, adding two-carbon units from malonyl-CoA to a growing fatty acyl-CoA chain.[2]
The introduction of a hydroxyl group at the C3 position, as seen in this compound, is a key modification that can arise during fatty acid oxidation (beta-oxidation) or potentially through specific biosynthetic pathways. While long-chain acyl-CoAs are known to be involved in metabolic regulation, for instance through the allosteric activation of AMP-activated protein kinase (AMPK), the specific roles of polyunsaturated and hydroxylated VLCFA-CoAs are largely unexplored.[3][4] The unique structure of this compound, with its C32 backbone and multiple double bonds, suggests it may possess high-affinity interactions with specific protein targets, potentially serving as a novel signaling molecule in metabolic or inflammatory pathways.
A Proposed Research Framework for this compound
Given the absence of direct literature, a systematic approach is required to characterize this molecule. We propose a multi-pronged strategy encompassing biosynthesis, analytical detection, and functional validation.
Elucidating the Biosynthetic Pathway
The complex structure of this compound suggests a multi-step enzymatic synthesis. A logical starting point for investigation would be to identify the ELOVL enzymes responsible for elongating the fatty acid precursor to its C32 length, followed by the action of specific desaturases to introduce the four Z-configured double bonds. The final step would be the reduction of the corresponding 3-ketoacyl-CoA to the 3-hydroxy form.
A Proposed Biosynthetic Route```dot digraph "Biosynthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368", penwidth=1.5];
"Precursor_FA_CoA" [label="Precursor Acyl-CoA\n(e.g., C22:4-CoA)"]; "ELOVL" [label="ELOVL-mediated\nElongation Cycles", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Desaturases" [label="Fatty Acid\nDesaturases (FADS)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "C32_PUFA_CoA" [label="Dotriacontatetraenoyl-CoA"]; "Reduction" [label="3-Ketoacyl-CoA\nReductase", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Target_Molecule" [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];
"Precursor_FA_CoA" -> "ELOVL" -> "C32_PUFA_CoA"; "C32_PUFA_CoA" -> "Desaturases" [label="Intermediate Steps\n(Order may vary)"]; "Desaturases" -> "Reduction"; "Reduction" -> "Target_Molecule"; }
Caption: A workflow for the functional characterization of the target molecule.
A Putative Signaling Cascade
Based on the known roles of other long-chain acyl-CoAs, we propose a hypothetical signaling pathway where this compound acts as an intracellular sensor of metabolic state. In this model, elevated levels of this molecule, perhaps in response to specific dietary inputs or metabolic stress, lead to the activation of AMPK. [3][4]Activated AMPK would then phosphorylate and inactivate acetyl-CoA carboxylase (ACC), reducing malonyl-CoA levels and thereby promoting fatty acid oxidation in the mitochondria. This represents a feed-forward mechanism for regulating cellular energy homeostasis.
A Hypothetical Signaling Pathway
Caption: A hypothetical signaling cascade involving the target molecule.
Future Directions and Therapeutic Potential
The comprehensive characterization of this compound and its signaling pathways holds significant promise. Should this molecule be validated as a key regulator of energy metabolism, it could represent a novel therapeutic target for metabolic diseases such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and obesity. For instance, pharmacological agents that mimic or enhance the action of this molecule could be developed to promote fatty acid oxidation and improve insulin sensitivity. Conversely, inhibitors of its synthesis could be explored in conditions characterized by excessive lipid signaling. The research framework outlined in this guide provides a clear path forward for the scientific community to unlock the potential of this enigmatic lipid mediator.
References
- 1. lipotype.com [lipotype.com]
- 2. Overview of Long Chain Fatty Acid - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. Sensing of Long-Chain Fatty Acyl-CoA Esters by AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensing of Long-Chain Fatty Acyl-CoA Esters by AMPK. | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to Elucidating the Cellular Localization of (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA
Preamble: Charting the Cellular Geography of a Novel Very Long-Chain Acyl-CoA
In the intricate landscape of cellular metabolism, the spatial organization of molecules is paramount to their function. The precise subcellular localization of a metabolite provides critical clues to its biosynthetic origins, its metabolic fate, and its regulatory roles. This guide addresses the challenge of determining the cellular localization of a poorly characterized lipid metabolite, using (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA as a representative case study. This molecule is a 3-hydroxy fatty acyl-CoA, a class of intermediates in fatty acid metabolism.[1] Its structure—a very long-chain fatty acid (VLCFA) with 32 carbons—suggests its involvement in specialized lipid pathways.
The absence of extensive literature on this specific molecule necessitates a foundational, hypothesis-driven approach rather than reliance on established protocols. This guide is therefore structured not as a rigid template, but as a logical, multi-tiered investigative strategy. We will proceed from broad, quantitative assessments to high-resolution spatial visualization, providing a comprehensive framework for researchers, scientists, and drug development professionals to map the cellular life of novel lipid intermediates.
Part 1: Theoretical Framework & Hypothesis Formulation
The structure of this compound is our primary source of information. As a VLCFA derivative, its metabolism is likely compartmentalized within specific organelles known to handle these lipids.[2][3][4]
-
Endoplasmic Reticulum (ER): The ER is the primary site of synthesis for the majority of cellular lipids, including the elongation of fatty acids to produce VLCFAs.[4][5][6] The enzymes responsible for this elongation (ELOVL family) are localized to the ER membranes.[7] Therefore, it is a strong candidate for the site of synthesis and potential localization of our target molecule.
-
Peroxisomes: These organelles are exclusively responsible for the initial stages of β-oxidation of VLCFAs, which are too long to be directly processed by mitochondria.[1][2][3] The presence of a 3-hydroxy group in our molecule is significant, as 3-hydroxyacyl-CoA is a key intermediate in the β-oxidation spiral.
-
Mitochondria: While mitochondria are the primary sites of β-oxidation for long, medium, and short-chain fatty acids, they typically handle the shortened products of peroxisomal β-oxidation.[8][9] The presence of our VLCFA in mitochondria could indicate a direct role in mitochondrial processes or transport between peroxisomes and mitochondria.[9]
Based on this, our central hypothesis is that This compound will be primarily localized to the endoplasmic reticulum, peroxisomes, and/or mitochondria, reflecting its role as an intermediate in VLCFA synthesis or degradation.
This guide outlines a three-tiered experimental strategy to test this hypothesis, providing a robust and cross-validating approach to determining the molecule's subcellular niche.
Caption: Overall investigative workflow.
Part 2: A Multi-Tiered Experimental Approach
Tier 1: Subcellular Fractionation and Quantitative Mass Spectrometry
The foundational step is to determine the quantitative distribution of the target molecule across different cellular compartments. This is achieved by physically separating the organelles and then analyzing the content of each fraction.
Causality Behind Experimental Choices: Subcellular fractionation by differential centrifugation is a classic and robust method for enriching organelles based on their size and density.[10][11] Coupling this separation with a highly sensitive and specific analytical technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allows for the precise quantification of low-abundance lipid species within these fractions.[12][13][14]
Caption: Subcellular fractionation by differential centrifugation.
Experimental Protocol: Subcellular Fractionation and LC-MS/MS Analysis
-
Cell Culture and Harvesting:
-
Grow the cell line of interest (e.g., HEK293T, HepG2) to ~80-90% confluency.
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS) and scrape into a fractionation buffer (e.g., 250 mM sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA).
-
Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle on ice. The number of strokes should be optimized to ensure >90% cell lysis with minimal organelle damage, monitored by trypan blue staining and phase-contrast microscopy.
-
-
Differential Centrifugation:
-
Nuclear Fraction: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The resulting pellet is the nuclear fraction.
-
Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The pellet contains mitochondria.
-
Microsomal (ER) Fraction: Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C. The pellet is the microsomal fraction, which is rich in ER.
-
Cytosolic Fraction: The final supernatant is the cytosolic fraction.
-
Self-Validation: Reserve an aliquot of each fraction for western blot analysis using marker proteins to assess the purity of the fractions (e.g., Histone H3 for nucleus, TOM20 for mitochondria, Calnexin for ER, and GAPDH for cytosol).
-
-
Lipid Extraction:
-
To each fraction, add a known amount of a suitable internal standard (e.g., a commercially available C17-based 3-hydroxy acyl-CoA).
-
Perform a biphasic liquid-liquid extraction using a modified Bligh-Dyer or Folch method, optimized for acyl-CoA esters. Typically, this involves the addition of a chloroform:methanol mixture.
-
Vortex thoroughly and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
-
-
LC-MS/MS Analysis:
-
Dry the extracted lipids under a stream of nitrogen and reconstitute in a suitable solvent for reverse-phase chromatography.
-
Analyze samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC system.
-
Develop a Multiple Reaction Monitoring (MRM) method based on the predicted mass of this compound and its expected fragmentation patterns (e.g., neutral loss of the CoA moiety).[13]
-
Quantify the target molecule in each fraction by comparing its peak area to that of the internal standard.
-
Data Presentation: Hypothetical Quantitative Distribution
| Subcellular Fraction | Purity Marker | Relative Abundance of Target Molecule (%) |
| Nucleus | Histone H3 | < 1% |
| Mitochondria | TOM20 | 25% |
| Microsomes (ER) | Calnexin | 65% |
| Cytosol | GAPDH | 9% |
Tier 2: In Situ Visualization for Spatial Confirmation
While fractionation provides quantitative data, it loses spatial context. In situ visualization techniques are crucial for confirming the localization within the cellular architecture.
Causality Behind Experimental Choices: MSI, particularly Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry, allows for the label-free detection and mapping of lipids directly on tissue sections.[15] This technique provides an unbiased view of the molecule's distribution in a near-native state, complementing the fractionation data and providing tissue-level context.[16]
Experimental Protocol: MALDI Imaging
-
Tissue Preparation:
-
Harvest tissue of interest and immediately snap-freeze in liquid nitrogen to preserve morphology and prevent metabolite degradation.
-
Cryosection the tissue into thin slices (10-12 µm) and thaw-mount onto conductive slides.
-
-
Matrix Application:
-
Apply a suitable matrix (e.g., 2,5-dihydroxybenzoic acid, DHB) uniformly over the tissue section using an automated sprayer. The matrix is essential for absorbing the laser energy and facilitating ionization of the analyte.
-
-
Data Acquisition:
-
Acquire mass spectra in a raster pattern across the entire tissue section using a MALDI-TOF mass spectrometer. High mass accuracy and resolution are critical for distinguishing the target molecule from other lipids.[15]
-
-
Image Generation:
-
Generate an ion-density map by plotting the intensity of the m/z value corresponding to this compound at each x,y coordinate.
-
Correlate the resulting image with a stained adjacent tissue section (e.g., H&E stain) to map the lipid's distribution to specific cell types or histological features.
-
Causality Behind Experimental Choices: For high-resolution subcellular localization, fluorescence microscopy is the gold standard. Since a specific antibody against our small molecule target is unavailable, a viable, albeit challenging, alternative is to synthesize a tagged version of the molecule. A fluorescent tag (e.g., BODIPY) or a handle for click chemistry would allow for direct visualization in live or fixed cells. The synthesis of very long-chain polyunsaturated fatty acids has been described and could serve as a starting point for such an endeavor.[17]
Tier 3: Functional Context through Co-localization Studies
To move from "where" to "why," we must determine if our target molecule co-localizes with the enzymatic machinery responsible for its metabolism.
Causality Behind Experimental Choices: Immunofluorescence co-localization allows for the simultaneous visualization of two or more targets within a cell.[18][19] By using validated antibodies against known organelle markers and enzymes in the VLCFA metabolic pathways, we can infer the functional environment of our target molecule (if a tagged version is available) or at least the location of its potential metabolic partners.
Caption: Workflow for a dual-label immunofluorescence experiment.
Experimental Protocol: Co-localization with Metabolic Enzymes
-
Cell Preparation: Grow cells on sterile glass coverslips to ~60-70% confluency.
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular epitopes.[19]
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding sites with a solution like 3% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with a cocktail of primary antibodies overnight at 4°C. For example:
-
Hypothesis 1 (ER Synthesis): Co-stain with an antibody against an ELOVL family member (e.g., ELOVL1).
-
Hypothesis 2 (Peroxisomal Oxidation): Co-stain with an antibody against a peroxisomal membrane protein (PMP70) or a β-oxidation enzyme (ACOX1).
-
-
-
Secondary Antibody and Imaging:
-
Wash cells and incubate with species-specific secondary antibodies conjugated to distinct fluorophores (e.g., Alexa Fluor 488 and Alexa Fluor 594).
-
Mount coverslips onto slides with an anti-fade mounting medium containing DAPI to stain the nucleus.
-
Acquire images using a confocal laser scanning microscope, ensuring separate channels are used for each fluorophore to prevent bleed-through. Analyze for signal overlap using appropriate software.
-
Part 3: Data Integration and Interpretation
The strength of this multi-tiered approach lies in the synthesis of orthogonal datasets.
-
If the subcellular fractionation data show a high abundance in the microsomal fraction, this would be powerfully corroborated by MSI data showing a reticular pattern throughout the cytoplasm and further confirmed by co-localization of a tagged analogue with ER markers like Calnexin or synthesis enzymes like ELOVLs.
-
Conversely, a strong signal in the mitochondrial/peroxisomal fractions would direct the co-localization experiments towards markers like TOM20 (mitochondria) or PMP70 (peroxisomes) and enzymes of β-oxidation.
-
Discrepancies can be informative. For example, a high signal in the cytosolic fraction but strong co-localization with organelle membranes on microscopy could suggest a transient interaction or that the molecule is loosely associated with membranes and is lost during the fractionation process.
By integrating quantitative, spatial, and functional data, we can build a high-confidence model of the subcellular localization of this compound, providing a crucial foundation for future investigations into its biological role.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ins and outs of endoplasmic reticulum‐controlled lipid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endoplasmic Reticulum–Associated Degradation and Lipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 8. Peroxisomal and mitochondrial fatty acid beta-oxidation in mice nullizygous for both peroxisome proliferator-activated receptor alpha and peroxisomal fatty acyl-CoA oxidase. Genotype correlation with fatty liver phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Subcellular fractionation studies on the organization of fatty acid oxidation by liver peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MALDI Imaging of Lipid Biochemistry in Tissues by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.chalmers.se [research.chalmers.se]
- 17. The synthesis of the very long chain polyunsaturated fatty acid (VLC-PUFA) 32:6 n-3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 19. usbio.net [usbio.net]
Methodological & Application
Protocol for the Chemo-Enzymatic Synthesis of (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA Standard
An Application Note and Protocol for Researchers
Abstract
This document provides a detailed protocol for the synthesis of (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA, a very-long-chain polyunsaturated fatty acyl-CoA. Such standards are critical for researchers in lipidomics, metabolic pathway analysis, and drug development, particularly for studying enzymes involved in fatty acid metabolism like those in the peroxisomal β-oxidation pathway. The synthesis is presented in two major parts: a stereoselective chemical synthesis of the precursor fatty acid, (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoic acid, followed by its enzymatic conversion to the corresponding Coenzyme A thioester. This protocol emphasizes methodological rationale, in-process validation, and safety, providing a robust framework for producing a high-purity analytical standard.
Introduction and Scientific Rationale
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) and their activated Coenzyme A (CoA) derivatives are essential molecules in various biological systems, notably in the retina and testes.[1] Their metabolism is crucial for maintaining cellular health, and disruptions in their pathways are linked to severe degenerative diseases. The specific molecule, this compound, is a putative intermediate in the peroxisomal β-oxidation of VLC-PUFAs. The presence of the (3R)-hydroxy group is a hallmark of this metabolic process.
The creation of an analytical standard for this molecule is non-trivial due to its structural complexity: a 32-carbon backbone, specific cis double bond geometry, and a defined stereocenter. A reliable standard is indispensable for accurate quantification in biological samples, for use as a substrate in enzymatic assays, and for calibrating mass spectrometry-based lipidomics platforms. This guide details a convergent synthetic strategy designed to address these challenges.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages. This approach isolates the complexities of stereoselective organic synthesis from the biochemical coupling reaction, allowing for purification and validation of the intermediate fatty acid before proceeding.
Stage 1: Synthesis of the (3R)-Hydroxy Fatty Acid Precursor. This stage focuses on constructing the 32-carbon backbone with the correct stereochemistry and unsaturation. It employs a convergent approach, coupling a polyunsaturated "tail" fragment derived from docosahexaenoic acid (DHA) with a chiral "head" fragment containing the (3R)-hydroxy group.
Stage 2: Thioesterification to form the Acyl-CoA. This final stage involves the activation of the precursor fatty acid's carboxyl group and its subsequent coupling to Coenzyme A. This is achieved using an enzymatic approach with Acyl-CoA Synthetase for high specificity and yield under mild conditions.[2][3][4]
Caption: Overall two-stage synthetic workflow.
Part 1: Protocol for (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoic Acid
This protocol is adapted from methodologies for synthesizing VLC-PUFAs and enantioselective 3-hydroxy fatty acids.[5]
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Docosahexaenoic acid (DHA) | >98% | Sigma-Aldrich | Store at -20°C under argon. |
| (R)-(-)-Epichlorohydrin | >99% | Alfa Aesar | Chiral source for the head group. |
| Magnesium turnings | High purity | Fisher Scientific | For Grignard reagent preparation. |
| Lithium aluminium hydride (LiAlH₄) | 1M in THF | Sigma-Aldrich | Handle with extreme care. |
| Pyridinium chlorochromate (PCC) | Reagent grade | Acros Organics | Oxidizing agent. |
| Tetrahydrofuran (THF) | Anhydrous | Acros Organics | Distill from Na/benzophenone. |
| Diethyl ether (Et₂O) | Anhydrous | Fisher Scientific | Use from a freshly opened container. |
| Coenzyme A, Trilithium Salt | >95% | Sigma-Aldrich | Store at -20°C. |
| Acyl-CoA Synthetase (long-chain) | Enzyme grade | Sigma-Aldrich | e.g., from Pseudomonas sp. |
| ATP, Disodium Salt | Molecular Biology | Thermo Fisher |
Step-by-Step Synthesis
Step 1.1: Synthesis of the Polyunsaturated Aldehyde (Tail Fragment)
This procedure starts with DHA and extends its chain to prepare the C28 aldehyde required for coupling. This is based on established methods for creating VLC-PUFAs.[1]
-
Reduction of DHA: To a solution of DHA (1.0 eq) in anhydrous THF under argon at 0°C, add LiAlH₄ (1.5 eq) dropwise. Stir for 2 hours, then quench carefully with ethyl acetate followed by 1M HCl. Extract with Et₂O, dry over MgSO₄, and concentrate to yield docosahexaenol.
-
Oxidation to Aldehyde: Dissolve the resulting alcohol in anhydrous dichloromethane (DCM). Add PCC (1.5 eq) and stir at room temperature for 3 hours. Filter through a pad of Celite, concentrate, and purify by column chromatography (Hexane:Ethyl Acetate gradient) to yield docosahexaenal.
-
Chain Elongation (Wittig Reaction): Prepare a Wittig reagent from a C6 phosphonium salt (e.g., (5-carboxypentyl)triphenylphosphonium bromide). React this ylide with docosahexaenal to form the C28 carboxylic acid.
-
Final Reduction and Oxidation: Reduce the C28 acid back to the alcohol with LiAlH₄, then re-oxidize to the target C28 aldehyde using PCC as described above. This multi-step process ensures the terminal functional group is an aldehyde for the subsequent coupling step.
Step 1.2: Synthesis of the Chiral Grignard Reagent (Head Fragment)
This procedure creates the C4 fragment with the required (3R) stereochemistry.
-
Grignard Formation: React (R)-(-)-Epichlorohydrin with magnesium turnings in anhydrous THF. This reaction is exothermic and must be initiated carefully. The resulting organometallic is a chiral building block. For the purpose of this synthesis, a simpler route is to use a protected (R)-3-hydroxy-1-bromobutane, which can be synthesized via asymmetric reduction of the corresponding ketone.
-
A more general approach: An alternative and highly effective method for inducing chirality is through organocatalysis.[6] One could start with a long-chain aldehyde, create a terminal epoxide using a MacMillan imidazolidinone organocatalyst, and then perform a ring-opening reaction.[6] This ensures high enantiomeric purity.
Step 1.3: Coupling and Final Oxidation
-
Grignard Addition: Add the C28 polyunsaturated aldehyde from Step 1.1 dropwise to the chiral Grignard reagent from Step 1.2 in anhydrous THF at -78°C under argon. Let the reaction warm to room temperature and stir overnight.
-
Purification: Quench the reaction with saturated NH₄Cl solution. Extract with Et₂O, wash with brine, dry over MgSO₄, and concentrate. Purify the resulting secondary alcohol by flash chromatography.
-
Oxidation to Carboxylic Acid: The terminal functional group from the Grignard reagent needs to be converted to a carboxylic acid. If the precursor used was a protected hydroxy-bromide, deprotection followed by a two-step oxidation (e.g., Swern or Dess-Martin oxidation to the aldehyde, followed by Pinnick oxidation to the acid) is required. A method involving ozonolysis followed by oxidation is also highly effective for this transformation.[6]
Characterization of Precursor: The final product, (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoic acid, must be thoroughly characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure. Chiral HPLC is required to confirm the enantiomeric excess of the 3-hydroxy group.
Part 2: Protocol for Enzymatic Thioesterification
This stage converts the free fatty acid into its biologically active CoA thioester form. The enzymatic method is preferred over chemical synthesis for its high efficiency and specificity, avoiding side reactions with the hydroxyl group.[3][7]
Rationale for Enzymatic Synthesis
Fatty acids are activated for metabolism by conversion to acyl-CoA thioesters, a reaction catalyzed by acyl-CoA synthetases.[4][8] This ATP-dependent process first forms an acyl-AMP intermediate, which is then attacked by the thiol group of Coenzyme A.[2] Using a long-chain specific enzyme ensures efficient conversion of the C32 substrate.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. How are fatty acids activated prior to being transported into mitochondria and oxidized? | AAT Bioquest [aatbio.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The synthesis of the very long chain polyunsaturated fatty acid (VLC-PUFA) 32:6 n-3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Enantioselective Organocatalysis-Based Synthesis of 3-Hydroxy Fatty Acids and Fatty γ-Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty Acids -- FAQ [library.med.utah.edu]
- 8. Fatty Acids -- Role of CoA: Answer [library.med.utah.edu]
Application Notes and Protocols for the Use of (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA in Enzyme Assays
Introduction
(3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA is a C32 very long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA).[1][2][3][4][5] Its structure, featuring a hydroxyl group at the third carbon (beta-position) in the (R) configuration, identifies it as a key intermediate in the microsomal fatty acid elongation cycle.[6] Very long-chain fatty acids are crucial components of cellular lipids and are involved in various physiological processes.[7][8] The enzymes that metabolize these fatty acids are of significant interest in the study of metabolic diseases and as potential drug targets.[7][9]
These application notes provide detailed protocols for utilizing this compound as a substrate in enzyme assays designed to characterize the activity of key enzymes in the fatty acid elongation pathway. The protocols are intended for researchers, scientists, and drug development professionals.
Metabolic Context: Microsomal Fatty Acid Elongation
The elongation of very long-chain fatty acids occurs in the endoplasmic reticulum and involves a four-step enzymatic cycle.[6] this compound is the product of the second step in this cycle.
The key enzymes in this pathway that can be assayed using this substrate are:
-
3-hydroxyacyl-CoA dehydratase (HACD): This enzyme catalyzes the dehydration of the 3-hydroxyacyl-CoA intermediate to a trans-2,3-enoyl-CoA.
-
trans-2,3-enoyl-CoA reductase (TER): This enzyme catalyzes the reduction of the trans-2,3-enoyl-CoA to a saturated acyl-CoA, using NADPH or NADH as a cofactor.
Additionally, the enzyme 3-hydroxyacyl-CoA dehydrogenase (HACDH) , involved in the reverse reaction (β-oxidation), can be assayed using this substrate.[10][11][12]
Visualizing the Pathway
Figure 1: Simplified workflow of the microsomal fatty acid elongation pathway.
Assay Protocols
Protocol 1: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HACDH) Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of HACDH using this compound as a substrate. The assay monitors the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.[11][13]
Materials and Reagents
| Reagent | Stock Concentration | Final Concentration |
| Tris-HCl buffer, pH 9.0 | 1 M | 100 mM |
| NAD⁺ | 100 mM | 2 mM |
| This compound | 1 mM | 10-100 µM |
| Purified or recombinant HACDH enzyme | Varies | User-determined |
| Bovine Serum Albumin (BSA), fatty acid-free | 10% (w/v) | 0.1% (w/v) |
Assay Procedure
-
Prepare a master mix of the assay buffer, NAD⁺, and BSA.
-
Pipette 180 µL of the master mix into a 96-well UV-transparent microplate.
-
Add 10 µL of the enzyme preparation (or buffer for control wells) to each well.
-
Incubate the plate at 37°C for 5 minutes to pre-warm the reaction components.
-
Initiate the reaction by adding 10 µL of the substrate, this compound.
-
Immediately place the microplate in a spectrophotometer pre-heated to 37°C.
-
Measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.
Data Analysis
-
Calculate the rate of reaction (V) in mOD/min from the linear portion of the absorbance curve.
-
Use the Beer-Lambert law (A = εcl) to convert the rate to µmol/min, where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Enzyme activity is typically expressed as µmol of NADH produced per minute per mg of protein (µmol/min/mg).
Protocol 2: Radiometric Assay for Fatty Acid Elongase (ELOVL) Activity in Microsomes
This protocol measures the overall fatty acid elongation activity in isolated microsomes using [¹⁴C]-malonyl-CoA as the radiolabeled precursor and a suitable acyl-CoA primer.[6][14] While this assay doesn't directly use the topic's specific 3-hydroxy intermediate as the starting substrate, it is the gold standard for assessing the complete elongation cycle where the 3-hydroxy intermediate is formed and consumed.
Materials and Reagents
| Reagent | Stock Concentration | Final Concentration |
| Potassium phosphate buffer, pH 7.2 | 1 M | 100 mM |
| NADPH | 10 mM | 1 mM |
| Acyl-CoA primer (e.g., C18:0-CoA) | 1 mM | 20 µM |
| [¹⁴C]-malonyl-CoA (50-60 mCi/mmol) | 1 mCi/mL | 10 µM |
| Microsomal protein preparation | 5-10 mg/mL | 50-100 µ g/reaction |
| Bovine Serum Albumin (BSA) | 10% (w/v) | 0.1% (w/v) |
| Dithiothreitol (DTT) | 1 M | 1 mM |
Assay Procedure
Figure 2: Workflow for the radiometric fatty acid elongase assay.
-
Reaction Setup: In a microcentrifuge tube, combine the buffer, NADPH, acyl-CoA primer, BSA, and DTT.
-
Add Microsomes: Add the microsomal protein preparation to the reaction mix.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding [¹⁴C]-malonyl-CoA.
-
Incubation: Incubate at 37°C for 20-30 minutes.
-
Stop and Saponify: Stop the reaction by adding a strong base (e.g., 5M KOH) and incubate at 65°C for 1 hour to saponify the fatty acyl-CoAs.[6]
-
Acidification: Acidify the reaction mixture with a strong acid (e.g., 5M HCl).
-
Extraction: Extract the radiolabeled fatty acids with an organic solvent like hexane.
-
Quantification: Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
Data Analysis
-
Subtract the counts per minute (CPM) of the no-enzyme control from the sample CPM.
-
Calculate the specific activity as pmol of [¹⁴C]-malonyl-CoA incorporated into fatty acids per minute per mg of microsomal protein.
Protocol 3: High-Throughput Scintillation Proximity Assay (SPA) for Fatty Acid Elongase Activity
For drug discovery and screening purposes, a higher throughput assay is often required. The Scintillation Proximity Assay (SPA) is a homogeneous radiometric assay that eliminates the need for a separation step.[15]
Principle
This assay utilizes acyl-CoA binding protein (ACBP) coated onto SPA beads. ACBP binds to the long-chain acyl-CoA product of the elongase reaction, bringing the [¹⁴C] label in close proximity to the scintillant in the bead, which generates a light signal. The [¹⁴C]-malonyl-CoA substrate does not bind to ACBP and thus does not generate a signal.[15]
Materials and Reagents
-
All reagents from Protocol 2.
-
Recombinant acyl-CoA binding protein (ACBP).
-
Scintillation proximity assay beads (e.g., protein A-coated).
Assay Procedure
-
Bead Preparation: Couple ACBP to the SPA beads according to the manufacturer's instructions.
-
Reaction Setup: In a 96- or 384-well microplate, set up the elongase reaction as described in Protocol 2, but include the ACBP-coated SPA beads in the reaction mixture.
-
Incubation: Incubate the plate at 37°C for 1-2 hours on a plate shaker.
-
Signal Detection: Measure the light output using a microplate scintillation counter.
Data Analysis
The signal generated is directly proportional to the amount of elongated fatty acyl-CoA product formed. Data can be analyzed to determine enzyme kinetics or for inhibitor screening (e.g., IC₅₀ values).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PubChemLite - this compound(4-) (C53H90N7O18P3S) [pubchemlite.lcsb.uni.lu]
- 3. (3R,23Z,26Z,29Z,32Z,35Z)-3-Hydroxyoctatriacontapentaenoyl-CoA_TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 8. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 9. walkinlab.com [walkinlab.com]
- 10. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 12. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Development of a high-density assay for long-chain fatty acyl-CoA elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-throughput assay for long chain fatty acyl-CoA elongase using homogeneous scintillation proximity format - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Elucidating the Cellular Function of (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA
Authored by: Senior Application Scientist, Advanced Metabolic Research Division
Introduction
(3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA is a C32, polyunsaturated 3-hydroxy long-chain fatty acyl-coenzyme A.[1] While the specific functions of this particular molecule are not yet fully characterized in the scientific literature, its structure provides significant clues to its potential biological roles. As an intermediate in lipid metabolism, it is likely involved in energy production through β-oxidation or in the synthesis of complex lipids.[2] Furthermore, long-chain fatty acyl-CoAs are increasingly recognized as signaling molecules that can modulate gene expression by interacting with nuclear receptors.[3][4]
This comprehensive guide presents a suite of cell-based assays designed to investigate the cellular functions of this compound. The protocols provided herein are intended for researchers, scientists, and drug development professionals seeking to characterize the metabolic and signaling roles of this and other novel long-chain fatty acyl-CoAs.
Hypothesized Biological Functions and Corresponding Assay Strategies
Based on its chemical structure, we can hypothesize several primary roles for this compound within the cell. The following sections will detail the experimental approaches to test these hypotheses.
Role in Mitochondrial β-Oxidation
The 3-hydroxyacyl-CoA structure is a key intermediate in the mitochondrial β-oxidation spiral.[5] Therefore, it is critical to determine if this compound can be processed by the enzymes of this pathway, particularly 3-hydroxyacyl-CoA dehydrogenase (HADH). Dysregulation of fatty acid oxidation (FAO) is implicated in numerous metabolic diseases.[6]
Assay Principle: Spectrophotometric Measurement of 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity
This assay measures the activity of HADH by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.[5][7] The assay can be performed using purified enzyme or cell lysates to determine if the molecule of interest serves as a substrate for HADH.
Experimental Workflow: HADH Activity Assay
Caption: Workflow for the HADH spectrophotometric assay.
Detailed Protocol: HADH Activity Assay
Materials:
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Cell lysate or purified HADH enzyme
-
Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.3
-
NAD+ solution (10 mM in Assay Buffer)
-
Substrate: this compound (and a known HADH substrate as a positive control, e.g., acetoacetyl-CoA)[7]
Procedure:
-
Prepare Reagent Mix: In each well, prepare a reaction mixture containing:
-
Assay Buffer
-
NAD+ (final concentration 0.1-0.5 mM)
-
Cell lysate or purified enzyme (amount to be optimized)
-
-
Equilibrate: Incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Add the substrate to each well to initiate the reaction. Test a range of concentrations to determine kinetic parameters.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve. The rate of NADH production can be calculated using the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹). Determine Vmax and Km by plotting reaction rates against substrate concentrations and fitting to the Michaelis-Menten equation.
| Parameter | Description | Expected Outcome for a Substrate |
| Vmax | The maximum rate of the reaction. | A measurable and saturable Vmax is observed. |
| Km | The substrate concentration at half Vmax. | A specific Km value is determined, indicating binding affinity. |
Modulation of Nuclear Receptors
Long-chain fatty acids and their CoA derivatives are known ligands for several nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs).[8][9] These receptors act as transcription factors that regulate genes involved in lipid metabolism and inflammation.[4]
Assay Principle: Luciferase Reporter Gene Assay
This cell-based assay measures the activation of a specific nuclear receptor by the test compound. Cells are co-transfected with two plasmids: one expressing the nuclear receptor of interest (e.g., PPARα, PPARγ, or LXRα) and another containing a luciferase reporter gene under the control of a response element for that receptor. If the test compound activates the receptor, it will bind to the response element and drive the expression of luciferase, which can be quantified by measuring light emission.[9]
Experimental Workflow: Nuclear Receptor Activation Assay
Caption: Workflow for a nuclear receptor luciferase reporter assay.
Detailed Protocol: Nuclear Receptor Activation Assay
Materials:
-
HEK293T or other suitable cell line
-
96-well cell culture plates
-
Expression plasmids for the nuclear receptor of interest (e.g., pCMX-hPPARα)
-
Luciferase reporter plasmid with the appropriate response element (e.g., pGL3-PPRE-luc)
-
Transfection reagent
-
This compound
-
Positive control agonists (e.g., GW7647 for PPARα)
-
Luciferase assay system
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the nuclear receptor expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, a positive control agonist, or a vehicle control.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Calculate the fold activation relative to the vehicle control.
| Nuclear Receptor Target | Positive Control | Potential Biological Implication |
| PPARα | GW7647, Ciprofibrate[10] | Regulation of fatty acid catabolism. |
| PPARγ | Rosiglitazone[10] | Adipogenesis and glucose homeostasis. |
| LXRα | T0901317, GW3965[9] | Cholesterol metabolism and lipogenesis. |
Direct Target Engagement Confirmation
To confirm that this compound directly binds to a specific protein target within the complex cellular environment, a Cellular Thermal Shift Assay (CETSA) can be employed.[11] This method assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[12]
Assay Principle: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a protein's thermal stability is altered upon ligand binding.[12] In this assay, cells or cell lysates are treated with the test compound and then heated to various temperatures. The soluble fraction of the target protein at each temperature is then quantified, typically by Western blotting. A shift in the melting curve of the protein in the presence of the compound indicates direct binding.[13]
Experimental Workflow: Western Blot-based CETSA
Caption: Workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA for Target Engagement
Materials:
-
Cultured cells expressing the target protein of interest (e.g., HADH)
-
This compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or similar for heating
-
Thermal cycler
-
Ultracentrifuge
-
Reagents and equipment for SDS-PAGE and Western blotting
-
Primary antibody specific to the target protein
Procedure:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control for a specified time. Alternatively, treat cell lysates with the compound.
-
Heating: Aliquot the cell suspension or lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis and Fractionation: Lyse the cells (if treated intact) and separate the soluble fraction from the aggregated proteins by ultracentrifugation.
-
Western Blotting: Collect the supernatant (soluble fraction) and analyze the abundance of the target protein by SDS-PAGE and Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate melting curves for both the vehicle- and compound-treated samples. A shift in the melting curve indicates a change in protein stability due to ligand binding.
Conclusion
The functional characterization of novel lipid molecules like this compound is essential for advancing our understanding of cellular metabolism and signaling. The cell-based assays detailed in this guide provide a robust framework for investigating its potential roles as a substrate in fatty acid oxidation, a modulator of nuclear receptor activity, and for confirming its direct engagement with target proteins. By employing these multi-faceted approaches, researchers can effectively elucidate the biological significance of this and other novel fatty acyl-CoAs, paving the way for new discoveries in metabolic research and therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of Fatty Acid Binding Proteins and Long Chain Fatty Acids in Modulating Nuclear Receptors and Gene Transcription - ProQuest [proquest.com]
- 5. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Article: Nuclear Receptors as Nutriable Targets — Research — Department of Veterinary and Biomedical Sciences [vbs.psu.edu]
- 9. Fatty acid binding profile of the liver X receptor α - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA is a very-long-chain fatty acyl-coenzyme A (VLCFA-CoA) molecule. The accurate quantification of such specific acyl-CoA species is crucial for understanding their roles in various physiological and pathological states. However, their extraction from complex biological matrices like tissues presents significant challenges due to their amphipathic nature, low abundance, and susceptibility to degradation.
This guide provides a comprehensive, field-proven protocol for the extraction of this compound from tissues. The methodology is designed to ensure high recovery, purity, and integrity of the analyte, making it suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of the Method
The extraction of very-long-chain acyl-CoAs from tissues is a multi-step process that involves the disruption of the tissue matrix, the release of the target molecule, and its separation from other cellular components. The protocol described herein is based on a modified solvent extraction method coupled with solid-phase extraction (SPE) for purification. This approach offers high recovery and reproducibility for long-chain acyl-CoAs.[1]
The key steps and their underlying principles are:
-
Tissue Homogenization: The initial step involves the mechanical disruption of the tissue in a buffered solution. The choice of homogenization technique depends on the tissue type (soft or hard).[2] An acidic buffer (pH 4.9) is used to maintain the stability of the acyl-CoA esters and to precipitate proteins.[1]
-
Solvent Extraction: A mixture of organic solvents, typically acetonitrile and 2-propanol, is used to extract the acyl-CoAs from the tissue homogenate.[1][3] These solvents effectively solubilize the amphipathic acyl-CoA molecules while precipitating proteins and other macromolecules.
-
Solid-Phase Extraction (SPE) Purification: The crude extract is further purified using SPE. This technique separates the acyl-CoAs from other interfering substances based on their chemical properties.[4][5] A specialized SPE sorbent, such as an oligonucleotide or a C18 column, is used to bind the acyl-CoAs, which are then eluted with an appropriate solvent.[1] This step is critical for removing salts and other contaminants that can interfere with downstream analysis.
Experimental Workflow Diagram
Caption: Workflow for the extraction and purification of this compound from tissues.
Detailed Protocol
This protocol is a synthesis of established methods for the extraction of long-chain acyl-CoAs from tissues.[1][4][5]
Materials and Reagents
-
Tissues: Fresh or frozen tissue samples (less than 100 mg).
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.
-
Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol), LC-MS grade.
-
Solid-Phase Extraction (SPE) Columns: Oligonucleotide-based or C18 SPE cartridges.
-
SPE Conditioning Solution: Methanol, LC-MS grade.
-
SPE Wash Solution: Deionized water.
-
SPE Elution Solvent: 2-Propanol.
-
Internal Standard: A suitable stable isotope-labeled very-long-chain acyl-CoA.
-
Equipment:
-
Glass homogenizer or automated homogenizer.[2]
-
Refrigerated centrifuge.
-
Vortex mixer.
-
SPE vacuum manifold.
-
Nitrogen evaporator or vacuum concentrator.
-
Procedure
-
Tissue Preparation and Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.[4]
-
Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.
-
Homogenize the tissue on ice until a uniform suspension is achieved. For hard tissues, more extensive homogenization may be required.[2]
-
Add 1 mL of 2-Propanol and briefly homogenize again.[4]
-
-
Solvent Extraction:
-
Solid-Phase Extraction (SPE) Purification:
-
Column Conditioning: Condition the SPE column by passing 2 mL of methanol followed by 2 mL of deionized water through it.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or under a gentle vacuum.
-
Washing: Wash the column with 2 mL of deionized water to remove any remaining salts and polar impurities.
-
Elution: Elute the bound acyl-CoAs with 2 mL of 2-Propanol.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[4]
-
Reconstitute the dried acyl-CoAs in a suitable solvent for your downstream analysis (e.g., a mixture of water and methanol for LC-MS).
-
Data Presentation
Table 1: Solvent Compositions and Ratios for Extraction
| Step | Solvent | Volume Ratio (Sample:Solvent) | Purpose |
| Homogenization | 100 mM KH2PO4, pH 4.9 | 1:10 (w/v) | Tissue disruption and protein precipitation |
| Extraction 1 | 2-Propanol | 1:1 (v/v) | Solubilization of acyl-CoAs |
| Extraction 2 | Acetonitrile | 1:2 (v/v) | Further extraction and protein precipitation |
Table 2: Expected Recovery Rates for Long-Chain Acyl-CoAs
| Acyl-CoA Chain Length | SPE Sorbent | Average Recovery (%) | Reference |
| Long (C16:0) | Oligonucleotide | 70-80% | [1] |
| Long (C18:1) | 2-(2-pyridyl)ethyl | 85-90% | [5] |
| Long (C20:4) | 2-(2-pyridyl)ethyl | 83-88% | [5] |
Note: Recovery efficiencies can be influenced by the biological matrix, sample loading conditions, and specific protocol variations. The data presented here are for comparative purposes.
Downstream Analysis Considerations
The purified extract is compatible with analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of chromatographic conditions (e.g., C18 reverse-phase column) and mass spectrometer settings should be optimized for the specific properties of this compound.
Mass Spectrometry Parameters
The analysis of acyl-CoAs by mass spectrometry is characterized by a common fragmentation pattern, which involves a neutral loss of the 3'-phosphoadenosine diphosphate moiety (507.003 Da) from the protonated molecule [M+H]+.[6] This allows for the use of neutral loss scans for discovery and multiple reaction monitoring (MRM) for targeted quantification.
Purification Workflow Diagram
Caption: Detailed workflow for the solid-phase extraction purification of acyl-CoAs.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. content.ilabsolutions.com [content.ilabsolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
High-Resolution Analytical Strategies for the Separation and Characterization of (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA Isomers
An Application Guide for Researchers
Abstract
The analysis of specific long-chain fatty acyl-Coenzyme A (LC-CoA) esters, such as (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA, presents a formidable analytical challenge due to their complex isomeric nature and physicochemical properties. This molecule, a C32 tetra-unsaturated hydroxy fatty acyl-CoA, is subject to stereoisomerism at the 3-hydroxy position (3R vs. 3S), as well as potential geometric (Z/E) and positional isomerism of its four double bonds. Standard analytical methods are often insufficient to resolve these closely related species. This guide provides a comprehensive, multi-faceted analytical workflow designed for the unambiguous separation, identification, and characterization of these isomers. We detail a strategy that integrates robust sample extraction, primary separation by Ultra-Performance Liquid Chromatography (UPLC), and definitive characterization using chiral chromatography and advanced tandem mass spectrometry (MS/MS). The protocols herein are designed to provide a self-validating system, ensuring high confidence in isomer-specific analysis for researchers in metabolism, lipidomics, and drug development.
Part 1: Foundational Principles & Strategic Rationale
The Analytical Challenge: A Molecule of Isomeric Complexity
This compound is a very-long-chain acyl-CoA. Its analysis is complicated by several factors:
-
Stereoisomerism: The hydroxyl group at the C-3 position creates a chiral center. The biologically relevant form is often the (3R)-enantiomer, but the presence and activity of the (3S)-enantiomer cannot be discounted without explicit chiral separation.
-
Geometric and Positional Isomerism: The four double bonds can exist in cis (Z) or trans (E) configurations and could potentially be located at different positions along the 32-carbon acyl chain, creating a multitude of isobaric (same mass) isomers.
-
Physicochemical Properties: The molecule is amphipathic, with a highly polar, charged Coenzyme A head group and a long, non-polar hydrocarbon tail. This makes it non-volatile (unsuitable for standard GC) and prone to complex interactions during chromatography.[1]
-
Low Abundance: Endogenous L-CoAs are typically present at low concentrations within complex biological matrices, demanding highly sensitive and selective detection methods.
These challenges necessitate an orthogonal, multi-step analytical approach rather than a single method.
Caption: Isomeric forms of 3-hydroxydotriacontatetraenoyl-CoA.
The Strategic Workflow: An Integrated Approach
Our recommended strategy employs a sequential workflow that systematically resolves the isomeric complexity. It begins with a broad separation based on general physicochemical properties (hydrophobicity) and progressively moves to finer, more specific separations (chirality), with mass spectrometry providing definitive identification at each stage.
Caption: Integrated workflow for isomer-specific analysis.
Rationale for Method Selection
-
Why Ultra-Performance Liquid Chromatography (UPLC)? UPLC systems utilize columns with sub-2 µm particles, providing significantly higher resolution, peak capacity, and speed compared to traditional HPLC. This is critical for resolving the numerous lipid species in a biological extract, ensuring the target analyte is separated from interfering compounds.[2][3]
-
Why Reverse-Phase (RP) Chromatography First? RP-HPLC is the gold standard for separating acyl-CoA species.[4][5] Separation is based on the hydrophobicity of the acyl chain; longer chains and fewer double bonds result in longer retention times. This allows for the effective separation of the C32 target from other acyl-CoAs (e.g., C16, C18, C20). We specifically recommend a Charged Surface Hybrid (CSH) C18 column, which provides superior peak shape for charged analytes like acyl-CoAs and enhanced separation of lipid isomers.[6]
-
Why Chiral Chromatography is Essential? Enantiomers have identical physical properties in a non-chiral environment and therefore will co-elute during RP-UPLC. A dedicated chiral separation step is the only way to resolve and quantify the (3R) and (3S) forms.[7][8] This can be achieved directly with a chiral stationary phase (CSP) or indirectly by derivatizing the analyte to form diastereomers, which can then be separated on a standard column.[9]
-
Why High-Resolution Tandem Mass Spectrometry (HR-MS/MS)?
-
Sensitivity: MS detection, particularly with electrospray ionization (ESI), is exquisitely sensitive, enabling the detection of low-abundance acyl-CoAs.[10]
-
Specificity: Tandem MS (e.g., using Selected Reaction Monitoring, SRM) provides exceptional selectivity by monitoring a specific precursor ion and its characteristic fragment ions, filtering out background noise.[10]
-
Structural Confirmation: High-resolution fragmentation patterns can confirm the elemental composition, the presence of the CoA moiety, the acyl chain length, and the location of the hydroxyl group. Advanced techniques like Ultraviolet Photodissociation (UVPD) can even pinpoint the exact location of double bonds.[11]
-
Part 2: Detailed Protocols and Methodologies
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods for LC-CoA extraction and is designed to maximize recovery while minimizing degradation.[10]
Rationale: The procedure uses an acidic phosphate buffer to inhibit enzymatic activity and improve extraction efficiency. The organic solvent mixture effectively precipitates proteins while extracting the amphipathic acyl-CoAs. All steps are performed on ice to prevent degradation.
Materials:
-
Frozen tissue sample (~40-50 mg)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other non-endogenous acyl-CoA
-
Buffer A: 100 mM Potassium Phosphate Monobasic (KH₂PO₄), pH 4.9, ice-cold
-
Solvent B: Acetonitrile:Isopropanol:Methanol (3:1:1 v/v/v), ice-cold
-
Glass homogenizer, pre-chilled
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Weigh approximately 40 mg of frozen tissue and place it in a pre-chilled glass homogenizer on ice.
-
Add 20 ng of the internal standard (e.g., C17:0-CoA).
-
Add 0.5 mL of ice-cold Buffer A and 0.5 mL of ice-cold Solvent B.
-
Homogenize thoroughly on ice until no visible tissue fragments remain.
-
Transfer the homogenate to a microcentrifuge tube. Vortex for 2 minutes, sonicate in an ice bath for 3 minutes, then centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant into a clean tube.
-
Re-extract the pellet by adding another 0.5 mL of Solvent B, vortexing, sonicating, and centrifuging as before.
-
Combine the second supernatant with the first.
-
Evaporate the combined supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for UPLC analysis (e.g., 80% Mobile Phase A, 20% Mobile Phase B from Protocol 2).
Protocol 2: Primary Separation by RP-UPLC-MS/MS
This method separates acyl-CoAs based on acyl chain length and degree of unsaturation.
Instrumentation & Consumables:
-
UPLC System (e.g., Waters ACQUITY)
-
Triple Quadrupole or Q-TOF Mass Spectrometer with ESI source
Chromatographic & MS Conditions:
| Parameter | Setting | Rationale |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Mobile Phase A | 15 mM Ammonium Hydroxide in Water | Provides a suitable pH for acyl-CoA stability and promotes good ESI response.[10] |
| Mobile Phase B | 15 mM Ammonium Hydroxide in Acetonitrile | Strong organic solvent for eluting hydrophobic LC-CoAs.[10] |
| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column, balancing speed and resolution.[10] |
| Injection Vol. | 5 µL | Balances sensitivity with the risk of column overload. |
| Gradient | Start at 20% B, increase to 65% B over 5 min, hold 1 min, return to 20% B and re-equilibrate for 2 min. | A focused gradient designed to elute very-long-chain species efficiently. This must be optimized. |
| Ionization Mode | ESI Positive | Acyl-CoAs ionize well in positive mode, often as [M+H]⁺ or [M+2H]²⁺ ions.[10] |
| MS Analysis | SRM/MRM | For quantification, monitor specific precursor-product transitions. For identification, use full scan and data-dependent MS/MS. |
| SRM Transitions | Precursor: Calculated m/z of target. Product: Characteristic CoA fragment (e.g., m/z 428.1). | The cleavage of the pyrophosphate bond is a highly characteristic fragmentation pathway for acyl-CoAs. |
Protocol 3: Chiral Separation of 3-Hydroxy Enantiomers
Direct chiral separation of an intact very-long-chain acyl-CoA is challenging and not widely documented. Therefore, a robust, indirect method involving cleavage and derivatization is presented. This enhances interaction with the chiral stationary phase.[7][9]
Rationale: The thioester bond is cleaved to release the free 3-hydroxy fatty acid. The hydroxyl and carboxyl groups are then derivatized. The 3,5-dinitrophenyl urethane (DNPU) derivative of the hydroxyl group provides strong chromophores for UV detection and, more importantly, creates chiral recognition sites (π-π interactions, hydrogen bonding) necessary for separation on a Pirkle-type chiral column.[7]
Caption: Indirect chiral analysis workflow via derivatization.
Procedure:
-
Fraction Collection: Collect the UPLC peak corresponding to the mass of hydroxydotriacontatetraenoyl-CoA from Protocol 2.
-
Thioester Cleavage: Evaporate the collected fraction. Perform alkaline hydrolysis by adding 1 M KOH and heating gently to cleave the CoA moiety, yielding the free fatty acid. Neutralize the solution with HCl.
-
Extraction: Extract the free fatty acid from the aqueous solution using a suitable organic solvent like diethyl ether or ethyl acetate.
-
Derivatization:
-
Evaporate the solvent.
-
Convert the free acid to its methyl ester using a standard methylation procedure (e.g., with diazomethane or BF₃-Methanol).
-
React the hydroxyl group with 3,5-dinitrophenyl isocyanate to form the DNPU derivative.[9]
-
-
Chiral HPLC Analysis:
-
Column: A Pirkle-type chiral stationary phase, such as N-(S)-2-(4-chlorophenyl)isovaleroyl-D-phenylglycine bonded to silica gel.[7]
-
Mobile Phase: A non-polar mobile phase system, typically a ternary mixture like n-hexane:1,2-dichloroethane:ethanol. The exact ratio (e.g., 40:10:1 v/v/v) must be optimized for resolution.[7]
-
Detection: UV detection at 226 nm or 254 nm, or couple to a mass spectrometer.
-
Expected Elution: Typically, for this class of derivatives on this type of column, the (R)-enantiomer elutes before the (S)-enantiomer.[7] This must be confirmed with authentic standards if available.
-
Part 3: Data Interpretation and System Validation
A key principle of this workflow is its self-validating nature. An analyte is only positively identified if it meets all of the following criteria:
-
Correct Retention Time (RP-UPLC): Elutes at the expected time for a C32:4 hydroxy-acyl-CoA.
-
Accurate Mass (HRMS): The measured mass from a full scan matches the theoretical mass of the target molecule within a narrow mass tolerance (<5 ppm).
-
Characteristic Fragmentation (MS/MS): The MS/MS spectrum contains the expected product ions, particularly the signature fragments from the CoA moiety.
-
Chiral Resolution: The derivatized analyte resolves into two peaks on the chiral column, one of which corresponds to the retention time of the (3R) standard, if available.
This orthogonal approach ensures that identification is not based on a single piece of evidence, providing the highest degree of analytical confidence and trustworthiness. For quantitative studies, a stable isotope-labeled version of the analyte would be the ideal internal standard to account for extraction efficiency and matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhanced lipid isomer separation in human plasma using reversed-phase UPLC with ion-mobility/high-resolution MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. aocs.org [aocs.org]
- 9. Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relative Quantitation of Unsaturated Phosphatidylcholines Using 193 nm Ultraviolet Photodissociation Parallel Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Dynamics of Very-Long-Chain Fatty Acid Metabolism
(3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA is a specific stereoisomer of a 3-hydroxy very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA). Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, are not merely structural components of cellular membranes but also play critical roles in various physiological and pathophysiological processes.[1][2][3][4] Their unique length and high degree of unsaturation impart specific biophysical properties to membranes and are crucial for the function of specialized tissues such as the retina, brain, and testes.[5]
The biosynthesis of VLC-PUFAs is a specialized process occurring in the endoplasmic reticulum and is distinct from the synthesis of shorter fatty acids.[1][5] A key rate-limiting step is the condensation reaction catalyzed by the ELOVL (Elongation of Very Long Chain Fatty Acids) family of enzymes.[1][3][5] Specifically, ELOVL4 is known to be responsible for the synthesis of VLC-PUFAs with chain lengths greater than C24.[5] Mutations in the gene encoding ELOVL4 have been linked to inherited diseases like Stargardt-3 macular dystrophy, highlighting the critical role of these molecules in cellular health.[1][2]
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions and elucidate the flow of metabolites through a metabolic network.[6][7] By using isotopically labeled substrates, MFA can provide a dynamic view of cellular metabolism that is not achievable with static measurements of metabolite concentrations.[6][8][9] The application of MFA to fatty acid metabolism has been instrumental in understanding cellular energy homeostasis, lipid signaling, and the metabolic reprogramming observed in diseases like cancer and metabolic syndrome.[7][8]
This document provides a comprehensive guide to the application of this compound, particularly its isotopically labeled forms, in metabolic flux analysis to probe the intricacies of VLC-PUFA metabolism. While specific studies on this exact molecule are nascent, the principles and protocols outlined here are based on established methodologies for the analysis of long-chain and very-long-chain acyl-CoAs.[6][10][11]
Principle of Application in Metabolic Flux Analysis
The central principle involves introducing an isotopically labeled version of this compound into a biological system and tracing the distribution of the isotopic label into downstream metabolites. This approach can answer several key questions about VLC-PUFA metabolism:
-
Peroxisomal β-oxidation: Unlike shorter fatty acids, VLCFAs are primarily metabolized in peroxisomes.[4] By tracing the breakdown products of labeled this compound, the flux through peroxisomal β-oxidation can be quantified.
-
Incorporation into Complex Lipids: The extent to which this VLC-PUFA is incorporated into various lipid species, such as phospholipids, sphingolipids, and ceramides, can be determined.[1][3][5] This provides insights into the remodeling of cellular membranes and the synthesis of lipid signaling molecules.
-
Interaction with other Metabolic Pathways: The breakdown of the acyl-CoA chain eventually produces acetyl-CoA, which can enter the citric acid cycle or be used for the synthesis of other molecules. MFA can quantify the contribution of VLC-PUFA degradation to central carbon metabolism.[6]
-
Enzyme Activity and Regulation: By measuring the flux through specific reactions, the in vivo activity of enzymes involved in VLC-PUFA metabolism, such as acyl-CoA oxidases and dehydrogenases, can be inferred.
Experimental Design
A well-designed experiment is crucial for obtaining meaningful and reproducible results. Key considerations include:
| Parameter | Considerations | Recommendations |
| Isotopic Label | The choice of isotope (e.g., ¹³C, ²H) and the position of the label will determine the specific metabolic pathways that can be traced. Uniformly labeled molecules provide a general overview, while position-specific labels can probe specific reactions. | For general flux analysis, uniformly labeled ¹³C- this compound is recommended. |
| Biological System | The choice of cell line or animal model should be relevant to the biological question. For studying VLC-PUFA metabolism, cell lines expressing high levels of ELOVL4 (e.g., retinal or neuronal cells) are appropriate. | Primary retinal pigment epithelial cells or neuronal cell lines like SH-SY5Y are suitable models. |
| Tracer Concentration | The concentration of the labeled substrate should be sufficient to allow for detectable incorporation into downstream metabolites without causing toxicity. | A pilot study to determine the optimal, non-toxic concentration range is recommended. Start with a range of 1-50 µM. |
| Labeling Duration | The time of exposure to the tracer will influence the extent of labeling in downstream metabolites. Short time courses are suitable for measuring initial rates of uptake and metabolism, while longer time courses are needed to achieve isotopic steady-state. | A time-course experiment (e.g., 0, 2, 6, 12, 24 hours) is recommended to capture the dynamics of metabolic flux. |
| Controls | Appropriate controls are essential for data interpretation. These should include unlabeled cells and cells treated with an unlabeled version of the molecule. | Include a vehicle control and a control with the unlabeled this compound. |
Experimental Protocols
Protocol 1: Preparation of Isotopically Labeled this compound
The chemical synthesis of this complex molecule is a multi-step process. A generalized approach would involve the synthesis of the ¹³C-labeled dotriacontatetraenoic acid backbone, followed by activation to the CoA thioester. This is a specialized task for synthetic chemists and is often outsourced. For the purpose of these notes, it is assumed that the isotopically labeled compound is available from a commercial or collaborative source.
Protocol 2: Cell Culture Labeling and Metabolite Extraction
-
Cell Seeding: Plate the chosen cell line in appropriate culture vessels and grow to 70-80% confluency.
-
Preparation of Labeling Medium: Prepare fresh culture medium containing the desired concentration of isotopically labeled this compound. The acyl-CoA may need to be complexed with fatty acid-free bovine serum albumin (BSA) to enhance solubility and cellular uptake.
-
Labeling: Remove the existing medium from the cells, wash once with phosphate-buffered saline (PBS), and add the labeling medium.
-
Incubation: Incubate the cells for the desired duration under standard culture conditions.
-
Metabolite Quenching and Extraction: a. Aspirate the labeling medium and quickly wash the cells with ice-cold PBS. b. Immediately add a cold extraction solvent (e.g., 80% methanol) to quench metabolic activity and lyse the cells. c. Scrape the cells and collect the cell lysate. d. Centrifuge the lysate to pellet cell debris and proteins. e. Collect the supernatant containing the metabolites. f. The sample can be stored at -80°C until analysis.
Protocol 3: Quantification of Acyl-CoAs by LC-MS/MS
The analysis of long-chain acyl-CoAs is typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11]
-
Sample Preparation: a. The extracted metabolites may require solid-phase extraction (SPE) to enrich for acyl-CoAs and remove interfering substances.[12] b. Evaporate the solvent and reconstitute the sample in a solution compatible with the LC mobile phase. Acyl-CoAs are most stable in slightly acidic solutions.[11]
-
Liquid Chromatography: a. Use a reverse-phase C8 or C18 column for separation.[10] b. A binary solvent system with a gradient is typically used. For example, Solvent A: 15 mM ammonium hydroxide in water, and Solvent B: 15 mM ammonium hydroxide in acetonitrile.[10]
-
Mass Spectrometry: a. Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[10] b. Quantification is achieved using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).[10][11] c. The precursor ion will be the [M+H]⁺ of the specific acyl-CoA, and the product ions will correspond to characteristic fragments. d. For isotopically labeled compounds, the precursor and product ion masses will be shifted according to the number of heavy isotopes.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Unlabeled this compound | Calculated based on formula | Determined empirically | Optimized for each transition |
| ¹³Cₓ-labeled this compound | Calculated based on formula + x | Determined empirically | Optimized for each transition |
| Downstream Metabolites | Calculated based on formula | Determined empirically | Optimized for each transition |
Data Analysis and Interpretation
-
Peak Integration: Integrate the chromatographic peaks for the labeled and unlabeled forms of each metabolite.
-
Isotopic Enrichment Calculation: Determine the mole percent enrichment (MPE) for each metabolite.
-
Flux Calculation: Use the isotopic enrichment data in conjunction with a stoichiometric model of the relevant metabolic network to calculate metabolic fluxes. This often requires specialized software (e.g., INCA, Metran).
-
Statistical Analysis: Perform statistical analysis to identify significant changes in metabolic fluxes between different experimental conditions.
Visualizations
Caption: Experimental workflow for metabolic flux analysis using an isotopic tracer.
Caption: Potential metabolic fate of the tracer molecule.
Troubleshooting
| Problem | Potential Cause | Solution |
| Low cellular uptake of the tracer | Poor solubility or inefficient transport. | Complex the acyl-CoA with fatty acid-free BSA. Optimize the concentration of the tracer. |
| High variability between replicates | Inconsistent cell numbers or extraction efficiency. | Normalize metabolite levels to cell number or protein concentration. Ensure consistent and rapid quenching and extraction. |
| Poor chromatographic peak shape | Inappropriate column or mobile phase. | Optimize the LC method, including the column chemistry, gradient, and mobile phase composition. |
| Low signal intensity in MS | Inefficient ionization or fragmentation. | Optimize MS parameters, including spray voltage, gas flows, and collision energy. Consider a pre-concentration step like SPE. |
| No detectable labeling in downstream metabolites | Insufficient labeling duration or low flux through the pathway. | Increase the incubation time with the tracer. Use a more sensitive analytical method. |
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 3. researchgate.net [researchgate.net]
- 4. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 5. aocs.org [aocs.org]
- 6. benchchem.com [benchchem.com]
- 7. Fatty Acid Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 8. Application of Metabolic Flux Analysis to Identify the Mechanisms of Free Fatty Acid Toxicity to Human Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | 13C Metabolic Flux Analysis for Systematic Metabolic Engineering of S. cerevisiae for Overproduction of Fatty Acids [frontiersin.org]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
stable isotope labeling of (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA
Topic: Stable Isotope Labeling of (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The study of lipid metabolism is fundamental to understanding numerous physiological and pathological states. Very-long-chain fatty acyl-CoAs (VLCFA-CoAs) are critical metabolic intermediates in the synthesis of complex lipids like sphingolipids and glycerolipids.[1] The specific molecule, this compound, a 32-carbon hydroxylated polyunsaturated acyl-CoA, represents a complex analytical target. Stable isotope labeling provides the definitive tool for tracing its metabolic fate, determining its biosynthetic flux, and enabling precise quantification in complex biological matrices.[2][3][4] This guide presents a comprehensive framework for the synthesis and validation of an isotopically labeled standard for this unique VLCFA-CoA. We detail a chemoenzymatic strategy, leveraging the synthesis of a labeled fatty acid precursor followed by enzymatic ligation to Coenzyme A. This approach is coupled with rigorous analytical validation by mass spectrometry and NMR spectroscopy, providing a self-validating workflow for researchers in lipidomics and drug development.
Scientific Foundation and Strategic Considerations
The Target Molecule: A Very-Long-Chain Hydroxy Fatty Acyl-CoA
This compound is a C32 very-long-chain fatty acyl-CoA. Its structure, featuring a hydroxyl group at the C-3 (beta) position and four cis-double bonds, suggests its involvement in specialized metabolic pathways, potentially as an intermediate in fatty acid oxidation or the synthesis of complex lipids.[5] The biosynthesis of VLCFAs occurs through the fatty acid elongation (FAE) system, primarily located in the endoplasmic reticulum.[6][7] This system sequentially adds two-carbon units, typically from malonyl-CoA, to a growing acyl-CoA chain, starting from precursors like palmitoyl-CoA (C16) or stearoyl-CoA (C18).[1]
The Rationale for Stable Isotope Labeling
Stable isotope labeling is an indispensable technique in metabolic research.[3][4] By replacing naturally abundant atoms (e.g., ¹²C, ¹H) with their heavier, non-radioactive isotopes (e.g., ¹³C, ²H), we can create tracers that are chemically identical to the endogenous molecule but distinguishable by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[8][9][10]
Key applications include:
-
Metabolic Flux Analysis: Tracing the incorporation of labeled precursors into the target molecule to quantify its synthesis and turnover rates.[]
-
Quantitative Analysis: Using the labeled molecule as an ideal internal standard in LC-MS/MS assays to correct for matrix effects and variations in sample extraction and ionization, enabling accurate quantification.[12]
-
Pathway Elucidation: Following the labeled atoms through downstream metabolic pathways to identify novel products and connections.
Strategic Choices for Labeling
-
Choice of Isotope (¹³C vs. ²H): While deuterium (²H) is a viable label, ¹³C is often preferred for lipidomic studies. This is because C-H bonds are not broken during the elongation cycle, but desaturation reactions can lead to the loss of deuterium labels.[13] Furthermore, ¹³C labeling avoids the potential for kinetic isotope effects that can sometimes occur with deuterium.
-
Labeling Precursor: The most effective strategy to create a heavily labeled C32 acyl-CoA is to start with a uniformly labeled, commercially available long-chain fatty acid precursor, such as [U-¹³C₁₆]-Palmitic acid. This precursor can then be chemically elongated to the desired C32 length, ensuring the entire carbon backbone is labeled.
Synthesis and Labeling Workflow: A Chemoenzymatic Approach
Due to the complexity of the target molecule, a purely biological synthesis is impractical for generating a clean standard. A chemoenzymatic approach offers the best combination of precision and biological relevance. The overall workflow involves the chemical synthesis of the labeled fatty acid, followed by its enzymatic activation to the corresponding CoA thioester.
Protocol 1: Chemical Synthesis of Labeled (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoic Acid
This protocol is conceptual and requires advanced synthetic organic chemistry expertise. The strategy is based on established methods for fatty acid synthesis.[14][15][16]
-
Objective: To synthesize the C32 hydroxylated polyunsaturated fatty acid from a [U-¹³C₁₆]-palmitic acid precursor.
-
Strategy Overview: A convergent synthesis approach is recommended. This involves creating two key fragments: a labeled C16 fragment derived from the precursor and an unlabeled C16 fragment containing the required unsaturations, followed by their coupling.
-
Key Steps:
-
Precursor Activation: Convert [U-¹³C₁₆]-palmitic acid into an activated form, such as an alkyl halide (e.g., 1-bromo-[U-¹³C₁₆]-hexadecane) or an aldehyde.
-
Fragment Synthesis: Synthesize the second C16 fragment containing the hydroxyl group and the four Z-configured double bonds using standard organometallic chemistry and stereoselective reactions.
-
Coupling Reaction: Couple the two fragments using a method like copper-catalyzed Grignard reagent coupling.[15]
-
Purification: Purify the final fatty acid product using flash column chromatography followed by high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the structure of the synthesized fatty acid using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry before proceeding to the enzymatic step.
-
Protocol 2: Enzymatic Synthesis of Labeled Acyl-CoA
This protocol uses a broad-specificity long-chain acyl-CoA synthetase (ACSL) to attach Coenzyme A to the synthesized labeled fatty acid.[17][18][19]
-
Materials:
-
Labeled (3R)-3-hydroxydotriacontatetraenoic acid (from Protocol 1)
-
Coenzyme A, lithium salt (CoA-SH)
-
Adenosine 5'-triphosphate (ATP), disodium salt
-
Magnesium chloride (MgCl₂)
-
Triton X-100
-
Dithiothreitol (DTT)
-
Potassium phosphate buffer (pH 7.4)
-
Recombinant long-chain acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa or human ACSL1, commercially available)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
-
Procedure:
-
Substrate Preparation: Dissolve the labeled fatty acid in a minimal amount of ethanol or DMSO, then create an aqueous solution containing 10% Triton X-100 to aid solubility. The final concentration of the organic solvent in the reaction should be less than 1%.
-
Reaction Mixture Assembly: In a microcentrifuge tube on ice, combine the following in order to a final volume of 500 µL:
-
100 mM Potassium phosphate buffer (pH 7.4)
-
10 mM ATP
-
10 mM MgCl₂
-
2 mM DTT
-
1.5 mM CoA-SH
-
0.5 mM prepared labeled fatty acid substrate
-
-
Enzyme Addition: Add the acyl-CoA synthetase to a final concentration of 1-5 µM.
-
Incubation: Incubate the reaction at 37°C for 2-4 hours. Monitor the reaction progress by taking small aliquots (10 µL) and analyzing them via LC-MS.
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold 2 M perchloric acid or 10% trichloroacetic acid.
-
Purification:
-
Centrifuge the quenched reaction to pellet the precipitated protein.
-
Load the supernatant onto a C18 SPE cartridge pre-conditioned with methanol and equilibrated with water.
-
Wash the cartridge with water to remove salts, ATP, and free CoA.
-
Elute the labeled acyl-CoA product with a solution of 80% methanol containing a small amount of ammonium acetate (e.g., 10 mM) to improve stability.
-
-
Solvent Removal & Storage: Evaporate the solvent under a stream of nitrogen or via lyophilization. Store the purified, labeled acyl-CoA at -80°C.
-
Analytical Validation and Quality Control
Rigorous validation is essential to confirm the identity, purity, and isotopic enrichment of the final product. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary tool for this purpose.[12]
Protocol 3: LC-MS/MS Analysis
-
Objective: To confirm the successful synthesis of the target molecule, determine its purity, and calculate the isotopic enrichment.
-
Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 70:30 v/v).
-
Gradient: A shallow gradient from ~60% B to 99% B over 15-20 minutes. Very-long-chain species are highly hydrophobic and require high organic content for elution.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
-
-
MS Conditions (Positive ESI Mode):
-
Full Scan: Acquire full scan data to observe the molecular ion cluster and assess overall sample complexity.
-
Neutral Loss Scan (NLS): A neutral loss scan of 507.1 Da is highly specific for acyl-CoAs, corresponding to the loss of the phosphopantetheine-AMP fragment upon collision-induced dissociation.[12] This is an excellent method for identifying all acyl-CoA species in the sample.
-
Selected Reaction Monitoring (SRM): For quantification and confirmation, monitor specific transitions from the precursor ion to a characteristic product ion.
-
Data Interpretation and QC Metrics
The table below outlines the expected mass-to-charge ratios (m/z) for the unlabeled and a hypothetical [U-¹³C₃₂]-labeled version of the target molecule.
| Parameter | Unlabeled Compound | [U-¹³C₃₂]-Labeled Compound | Rationale |
| Chemical Formula | C₅₃H₉₀N₇O₁₈P₃S | ¹³C₃₂ C₂₁H₉₀N₇O₁₈P₃S | 32 carbons in the fatty acyl chain are replaced with ¹³C. |
| Monoisotopic Mass | 1237.528 Da | 1269.538 Da | Mass increases by 32 x 1.00335 Da. |
| Precursor Ion [M+H]⁺ | m/z 1238.535 | m/z 1270.545 | Protonated molecular ion. |
| Precursor Ion [M+2H]²⁺ | m/z 619.771 | m/z 635.776 | Doubly charged ion, common for large molecules. |
| SRM Transition | 1238.5 → 731.4 | 1270.5 → 763.4 | Precursor to the fragment after neutral loss of 507.1 Da. |
| Neutral Loss | 507.1 Da | 507.1 Da | The CoA fragment itself is unlabeled, so the neutral loss remains the same. |
Note: The exact masses are calculated based on the molecular formula provided by PubChem[5] and theoretical ¹³C incorporation.
Protocol 4: NMR Spectroscopy Analysis
While MS confirms the mass, NMR is the gold standard for verifying the precise molecular structure and locating the isotopic labels.[9][20][21]
-
Objective: To confirm the structure of the acyl-CoA and the uniform incorporation of ¹³C along the fatty acid chain.
-
Sample Preparation: Dissolve the lyophilized product in a suitable deuterated solvent, such as D₂O or CD₃OD.
-
Experiments:
-
¹H-NMR: Will show characteristic signals for the CoA moiety and the fatty acid chain. The signals from the ¹³C-labeled fatty acid chain will be complex due to ¹H-¹³C coupling.
-
¹³C-NMR: This is the key experiment. It will directly show signals for every carbon in the molecule. For the [U-¹³C₃₂]-labeled product, the signals corresponding to the fatty acid chain will be dramatically enhanced, confirming successful labeling.
-
2D-NMR (HSQC, HMBC): These experiments can be used to assign specific protons and carbons and confirm the connectivity of the entire molecule, verifying the positions of the hydroxyl group and double bonds.
-
Application Example: A Metabolic Tracer Experiment
Once synthesized and validated, the labeled this compound can be used as an internal standard for quantifying its endogenous counterpart in biological samples.
-
Sample Preparation: Spike a known amount of the ¹³C-labeled standard into a biological sample (e.g., cell lysate, tissue homogenate) before the extraction process.
-
Extraction: Perform lipid/metabolite extraction using a method suitable for acyl-CoAs, such as solid-phase extraction or liquid-liquid extraction with acidic buffers.
-
LC-MS/MS Analysis: Analyze the extract using the SRM method described in Protocol 3. Monitor the transitions for both the endogenous (unlabeled) and the internal standard (labeled) analytes simultaneously.
-
Quantification: The concentration of the endogenous analyte is calculated based on the peak area ratio of the endogenous analyte to the known concentration of the spiked internal standard. This ratio corrects for any sample loss during preparation and for ionization suppression in the mass spectrometer.
References
- 1. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - this compound(4-) (C53H90N7O18P3S) [pubchemlite.lcsb.uni.lu]
- 6. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mass spectrometry of lipids labeled with stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis, and evaluation of an isotopic labeling strategy for studying fatty acid-protein binding by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis, and evaluation of an isotopic labeling strategy for studying fatty acid–protein binding by NMR - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
developing antibodies for (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA detection
Application Note & Protocol
Topic: Development of Antibodies for (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a complex lipid molecule that may play a significant role in various biological pathways. The ability to accurately detect and quantify this molecule is crucial for understanding its function, identifying its role as a potential biomarker, and for applications in drug discovery and development. However, due to its small size and low molecular weight, it is classified as a hapten. Haptens are not immunogenic on their own and cannot elicit a sufficient immune response to generate antibodies[1][2][3][4].
To overcome this challenge, the hapten must be covalently conjugated to a larger, immunogenic carrier protein.[1][3][4] This hapten-carrier conjugate acts as an immunogen, stimulating the host's immune system to produce antibodies that can specifically recognize the hapten. This application note provides a comprehensive, field-proven guide for the development of polyclonal antibodies against this target molecule and the subsequent creation of a sensitive detection method using a competitive enzyme-linked immunosorbent assay (ELISA).[5][]
The workflow is divided into three core stages:
-
Immunogen Preparation: Strategic design of a hapten derivative and its conjugation to immunogenic carrier proteins.
-
Antibody Production & Characterization: Immunization of host animals and screening of the resulting antisera for specific binders.
-
Competitive ELISA Development: Establishment and validation of a sensitive immunoassay for the quantitative detection of the target molecule.
Part I: Immunogen Preparation
The cornerstone of a successful anti-hapten antibody campaign is the design and synthesis of the immunogen.[2][7] The strategy must present the hapten to the immune system in a way that generates antibodies specific to its unique structural features, while minimizing recognition of the linker or carrier protein.
Principle of Hapten Design
The target molecule, a long-chain fatty acyl-CoA, presents a challenge for direct conjugation. The Coenzyme A moiety is common to many metabolites, and the hydroxyl group is close to the CoA, potentially leading to antibodies with poor specificity. A more robust strategy involves synthesizing a derivative of the fatty acid portion that incorporates a linker arm at a position distal to the key epitopes. This linker provides a reactive group, such as a carboxylic acid, for conjugation to the carrier protein's primary amines.[7] This approach ensures that the most unique parts of the molecule are exposed to the immune system.
Protocol 1: Synthesis and Conjugation of Hapten to Carrier Proteins
This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a stable amide bond between the hapten's carboxyl group and primary amines on the carrier protein.[8][9][10] Keyhole Limpet Hemocyanin (KLH) is used for immunization due to its high immunogenicity, while Bovine Serum Albumin (BSA) is used for the screening assay to avoid generating antibodies against the immunization carrier.[1]
Workflow for Hapten-Carrier Conjugation
Caption: Covalent coupling of a hapten to a carrier protein using EDC/NHS chemistry.
Materials:
-
Hapten derivative with terminal carboxyl group
-
Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)[10]
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS[10]
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[11]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Dialysis tubing (10 kDa MWCO) or desalting columns[10]
Procedure:
-
Prepare Carrier Protein: Dissolve KLH or BSA in Coupling Buffer to a concentration of 10 mg/mL.
-
Prepare Hapten: Dissolve the carboxylated hapten derivative in Activation Buffer. If solubility is an issue, dissolve in a minimal amount of DMSO first, then dilute with Activation Buffer.
-
Activate Hapten:
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the hapten solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[11] This reaction activates the carboxyl group to form a semi-stable NHS ester.
-
-
Conjugate to Carrier:
-
Immediately add the activated hapten solution to the carrier protein solution. A typical starting molar ratio is 50:1 (hapten:protein).
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quench Reaction: Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS esters.[11]
-
Purify Conjugate: Remove unreacted hapten and crosslinking reagents by extensive dialysis against PBS (4 changes of 1L over 48 hours at 4°C) or by using a desalting column.
-
Characterize Conjugate: Confirm successful conjugation using techniques like MALDI-TOF mass spectrometry (to observe a mass shift in the protein) or by quantifying the loss of free amines on the carrier protein (e.g., TNBSA assay). Store the final conjugate at -20°C or -80°C.
Part II: Antibody Production & Characterization
This section outlines a standard polyclonal antibody production protocol in rabbits, which are commonly used due to their robust immune response.[12][13]
Protocol 2: Polyclonal Antibody Production
Materials:
-
Hapten-KLH conjugate (Immunogen)
-
Freund's Complete Adjuvant (CFA) and Freund's Incomplete Adjuvant (IFA)
-
Sterile PBS and syringes
Immunization Schedule: This is a typical 70-day protocol; adjustments may be needed based on the immune response.[15]
| Day | Procedure | Description |
| 0 | Pre-immune Bleed | Collect 5-10 mL of blood from the central ear artery to serve as a negative control (pre-immune serum).[12][14] |
| 1 | Primary Immunization | Emulsify 500 µg of Hapten-KLH in 1 mL of PBS with 1 mL of CFA. Inject 2 mL total volume subcutaneously at multiple sites.[15] |
| 14 | 1st Boost | Emulsify 250 µg of Hapten-KLH in 0.5 mL of PBS with 0.5 mL of IFA. Inject 1 mL total volume subcutaneously.[15] |
| 28 | 2nd Boost | Repeat the boost as on Day 14. |
| 35 | Test Bleed | Collect 10-15 mL of blood. Process to serum and evaluate the antibody titer using the indirect ELISA protocol below. |
| 49 | 3rd Boost | Repeat the boost as on Day 14. This boost is critical for increasing antibody affinity. |
| 59 | Production Bleed | If the titer is high, perform a larger production bleed (30-40 mL).[12] |
| 70 | Final Bleed | Perform the terminal bleed. |
All animal procedures must be conducted in accordance with institutional and national guidelines for animal care.
Protocol 3: Screening Antisera by Indirect ELISA
This protocol determines the titer of the antisera—the dilution at which specific antibodies can still be detected. It uses the Hapten-BSA conjugate as the coating antigen.[16][17][18]
Procedure:
-
Coat Plate: Dilute the Hapten-BSA conjugate to 5 µg/mL in PBS. Add 100 µL to each well of a 96-well ELISA plate. Incubate overnight at 4°C.[19]
-
Wash: Discard the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Block: Add 200 µL of Blocking Buffer (5% non-fat dry milk or BSA in PBS-T) to each well. Incubate for 1-2 hours at room temperature to prevent non-specific binding.[16]
-
Add Primary Antibody:
-
Prepare serial dilutions of the rabbit antisera (from Day 35, 59, etc.) and the pre-immune serum in Blocking Buffer. Start with a 1:1000 dilution and proceed with 2-fold or 3-fold dilutions.
-
Wash the plate 3 times. Add 100 µL of each dilution to the wells. Incubate for 1-2 hours at room temperature.[19]
-
-
Add Secondary Antibody:
-
Wash the plate 3 times.
-
Add 100 µL of HRP-conjugated goat anti-rabbit IgG, diluted in Blocking Buffer according to the manufacturer's recommendation. Incubate for 1 hour at room temperature.[19]
-
-
Develop and Read:
-
Wash the plate 5 times.
-
Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2M H₂SO₄.
-
Read the absorbance at 450 nm. The titer is the highest dilution that gives a signal significantly above the pre-immune serum background.
-
Part III: Competitive ELISA Development
A competitive ELISA is the ideal format for detecting small molecules like our target.[5][20] In this assay, free hapten in the sample competes with the Hapten-BSA conjugate coated on the plate for binding to a limited amount of antibody. The signal is inversely proportional to the concentration of the target molecule in the sample.[21][22]
Principle of Competitive ELISA
Caption: The competitive ELISA principle for small molecule detection.
Protocol 4: Competitive ELISA for Target Detection
Procedure:
-
Coat and Block Plate: Follow steps 1-3 from Protocol 3 (Indirect ELISA) using the Hapten-BSA conjugate.
-
Prepare Standards and Samples:
-
Prepare a standard curve by serially diluting a known concentration of the free target molecule (the standard) in Assay Buffer (e.g., PBS-T with 1% BSA).
-
Prepare unknown samples, diluting them in Assay Buffer as needed to fall within the range of the standard curve.
-
-
Competition Step:
-
Determine the optimal dilution of the rabbit antiserum from the indirect ELISA (typically the dilution that gives ~80% of the maximum signal).
-
In a separate "pre-incubation" plate or tubes, add 50 µL of each standard or sample to 50 µL of the diluted antiserum.
-
Incubate for 1 hour at room temperature to allow the antibody to bind to the free analyte.
-
-
Transfer to ELISA Plate: Transfer 100 µL of the antibody/sample mixture from the pre-incubation plate to the corresponding wells of the washed and blocked Hapten-BSA coated plate. Incubate for 1 hour at room temperature.
-
Detection and Reading: Follow steps 5-6 from Protocol 3 (adding secondary antibody, developing, and reading the plate).
Part IV: Assay Validation and Data Interpretation
A robust immunoassay requires thorough characterization.[23][24][25] The data from the competitive ELISA is used to generate a standard curve by plotting the absorbance (or %B/B₀) against the logarithm of the standard concentration.
Key Validation Parameters:
| Parameter | Description | How to Measure |
| Titer | The optimal dilution of the antibody for the assay. | Determined by indirect ELISA; the dilution giving a strong signal with low background. |
| IC₅₀ (50% Inhibitory Concentration) | The concentration of the target molecule that causes a 50% reduction in the maximum signal. This is the primary measure of assay sensitivity.[21] | Calculated from the midpoint of the sigmoidal dose-response curve. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably distinguished from zero. | Typically calculated as the concentration corresponding to the mean signal of the zero standard minus 3 standard deviations. |
| Specificity / Cross-Reactivity | The ability of the antibody to distinguish the target molecule from structurally similar compounds. | Test potentially cross-reacting molecules in the competitive ELISA. Calculate cross-reactivity as: (IC₅₀ of target / IC₅₀ of related compound) x 100%. |
| Precision | The reproducibility of the assay, measured as the coefficient of variation (%CV). | Measured by running the same samples multiple times within the same assay (intra-assay) and on different days (inter-assay). |
Example Standard Curve Data:
| Standard Conc. (nM) | Absorbance (450 nm) | % B/B₀* |
| 0 | 1.852 | 100.0% |
| 0.1 | 1.760 | 95.0% |
| 1 | 1.481 | 80.0% |
| 10 | 0.944 | 51.0% |
| 100 | 0.352 | 19.0% |
| 1000 | 0.093 | 5.0% |
| Non-specific | 0.055 | - |
* % B/B₀ = (Sample Abs - NSB Abs) / (Zero Standard Abs - NSB Abs) x 100, where NSB is non-specific binding.
From this data, the IC₅₀ is approximately 10 nM, indicating a highly sensitive assay.
References
- 1. aptamergroup.com [aptamergroup.com]
- 2. Hapten antibody – Monoclonal or polyclonal - ProteoGenix [proteogenix.science]
- 3. Antibodies against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hapten - Wikipedia [en.wikipedia.org]
- 5. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. nbinno.com [nbinno.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. research.fsu.edu [research.fsu.edu]
- 14. abcepta.com [abcepta.com]
- 15. Custom Rabbit Polyclonal Antibody Production Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Protocol for Indirect ELISA - Creative Proteomics [creative-proteomics.com]
- 17. microbenotes.com [microbenotes.com]
- 18. INDIRECT Elisa (Theory) : Immunology Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 19. Indirect ELISA Protocol | Leinco Technologies [leinco.com]
- 20. youtube.com [youtube.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. creative-biolabs.com [creative-biolabs.com]
- 24. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Antibody Characterization: Advancing Quality in Antibody Production | evitria [evitria.com]
in vitro reconstitution of (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA metabolic pathways
Topic: In Vitro Reconstitution of the (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA Metabolic Pathway
Abstract
This document provides a comprehensive guide for the in vitro reconstitution of the metabolic pathway involving this compound, a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA) intermediate. The reconstitution of metabolic pathways outside of a cellular context (in vitro) offers unparalleled control for studying enzymatic kinetics, reaction mechanisms, and for screening potential therapeutic modulators. We present a theoretical framework and actionable protocols based on established principles of fatty acid metabolism, focusing on the beta-oxidation of docosahexaenoic acid (DHA) derivatives. This guide details recombinant enzyme production, substrate preparation, core assay execution, and state-of-the-art analytical methodologies using LC-MS/MS.
Introduction: The Significance of VLC-PUFA Metabolism
Very-long-chain polyunsaturated fatty acids are critical components of cell membranes, particularly in the retina and brain, and serve as precursors to signaling molecules. Their metabolism is a complex, multi-organelle process involving cycles of elongation and desaturation, followed by peroxisomal beta-oxidation to yield mature PUFAs like docosahexaenoic acid (DHA, C22:6).
The target molecule, This compound , is a C32 hydroxylated intermediate. Its structure strongly suggests it is an intermediate in the beta-oxidation of a C34 VLC-PUFA. The (3R) stereochemistry is characteristic of intermediates generated by the enzyme enoyl-CoA hydratase during this catabolic process. Studying this pathway in vitro allows researchers to dissect the function of individual enzymes, understand substrate specificity, and identify potential bottlenecks or regulatory points that are obscured in complex cellular systems.
Proposed Metabolic Pathway & Enzymology
The formation and consumption of this compound is hypothesized to be a key step in the peroxisomal beta-oxidation of C34 polyunsaturated fatty acids. The core reaction sequence involves three key enzymes acting sequentially.
-
Acyl-CoA Oxidase (ACOX): This enzyme introduces a double bond at the C2-C3 position of the precursor acyl-CoA.
-
Enoyl-CoA Hydratase (ECH): This enzyme, part of a multifunctional enzyme (MFE), adds a water molecule across the newly formed double bond, creating the 3-hydroxyacyl-CoA intermediate.
-
3-hydroxyacyl-CoA Dehydrogenase (HADH): This enzyme, also part of the MFE, oxidizes the 3-hydroxy group to a 3-keto group, preparing the molecule for the final cleavage step.
Caption: Hypothesized enzymatic conversion of a VLC-enoyl-CoA to a 3-oxoacyl-CoA.
Core Principles and Experimental Design
A successful in vitro reconstitution hinges on isolating the reaction system from confounding variables. Our experimental design is built on the following pillars:
-
High-Purity Components: The use of recombinantly expressed and purified enzymes is mandatory to prevent side reactions from contaminating proteins found in cell lysates.
-
Defined Substrate: The precursor substrate, (2E,17Z,20Z,23Z,26Z)-dotriacontapentaenoyl-CoA, is not commercially available. We propose its enzymatic synthesis from a more accessible precursor.
-
Cofactor Stoichiometry: The reactions are dependent on cofactors like NAD⁺. Their concentrations must be carefully controlled and optimized, as they are consumed during the reaction.
-
Sensitive Detection: VLC-acyl-CoAs are often low in abundance and can be challenging to detect. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) provides the necessary sensitivity and specificity for unambiguous identification and quantification.
Detailed Protocols
Protocol 1: Recombinant Enzyme Expression and Purification
This protocol describes the expression of human 3-hydroxyacyl-CoA dehydrogenase (HADH) as a His-tagged protein in E. coli.
-
Transformation: Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the codon-optimized gene for human HADH with an N-terminal His6-tag. Plate on LB agar with appropriate antibiotic selection.
-
Starter Culture: Inoculate 50 mL of LB broth with a single colony and grow overnight at 37°C with shaking.
-
Large-Scale Expression: Inoculate 1 L of LB broth with the overnight culture. Grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C and induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Harvesting: Incubate for 16-18 hours at 18°C with shaking. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in 30 mL of ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1x protease inhibitor cocktail). Lyse the cells using a sonicator.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA affinity column. Wash the column with 10 column volumes of wash buffer (lysis buffer with 20 mM imidazole).
-
Elution: Elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).
-
Buffer Exchange & Storage: Concentrate the eluted protein and exchange the buffer to a storage buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis. Aliquot and store at -80°C. Verify purity using SDS-PAGE.
Protocol 2: In Vitro Reconstitution Assay
This protocol describes the core enzymatic reaction to produce and consume the target 3-hydroxy intermediate.
-
Reaction Master Mix: Prepare a master mix on ice. For a final reaction volume of 100 µL, the components are listed in the table below. The buffer system is chosen to mimic physiological pH and maintain enzyme stability.
| Component | Stock Conc. | Final Conc. | Volume (µL) | Purpose |
| HEPES Buffer (pH 7.5) | 1 M | 100 mM | 10 | Buffering agent |
| NAD⁺ | 10 mM | 1 mM | 10 | HADH Cofactor |
| DTT | 100 mM | 1 mM | 1 | Reducing agent |
| Purified ECH Enzyme | 1 mg/mL | 2 µg/mL | 0.2 | Catalyzes hydration |
| Purified HADH Enzyme | 1 mg/mL | 2 µg/mL | 0.2 | Catalyzes oxidation |
| Nuclease-free H₂O | - | - | Up to 90 µL | Volume adjustment |
| Substrate (add last) | 1 mM | 10 µM | 1 | Initiates reaction |
-
Pre-incubation: Aliquot 99 µL of the master mix into microcentrifuge tubes. Pre-incubate the mix at 37°C for 5 minutes to allow the enzymes to reach thermal equilibrium.
-
Reaction Initiation: Initiate the reaction by adding 1 µL of the 1 mM substrate, (2E,17Z,20Z,23Z,26Z)-dotriacontapentaenoyl-CoA. Mix gently by flicking the tube.
-
Incubation: Incubate the reaction at 37°C. For time-course experiments, prepare multiple identical reactions and stop them at different time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Reaction Quenching: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., C17-acyl-CoA). This step simultaneously precipitates the proteins and prepares the sample for analysis.
-
Sample Preparation: Vortex the quenched reaction vigorously for 1 minute. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
-
Chromatography: Use a C18 reverse-phase column suitable for lipidomics.
-
Mobile Phase A: 95:5 Water:Methanol with 0.1% formic acid.
-
Mobile Phase B: 95:5 Isopropanol:Methanol with 0.1% formic acid.
-
Gradient: Run a linear gradient from 30% B to 100% B over 20 minutes to elute the long-chain acyl-CoAs.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect each specific acyl-CoA. The transitions are based on the neutral loss of the phosphopantetheine group from the protonated precursor ion.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Precursor Substrate | Calculated | Calculated |
| Target Intermediate | Calculated | Calculated |
| Product | Calculated | Calculated |
| Internal Standard | e.g., 908.5 | e.g., 408.1 |
-
Quantification: Construct a standard curve using synthetic standards if available. Alternatively, perform relative quantification against the internal standard. Peak areas are integrated using the instrument's software.
Experimental Workflow Overview
The entire process from gene to data is a multi-step workflow requiring careful execution at each stage.
Caption: Workflow from enzyme preparation to final data analysis.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No product formation | 1. Inactive enzyme(s).2. Incorrect cofactor.3. Substrate degradation. | 1. Verify enzyme activity with a known positive control substrate. Re-purify if necessary.2. Check concentration and integrity of NAD⁺.3. Prepare substrate fresh. Handle acyl-CoAs on ice. |
| High background signal in LC-MS | 1. Contaminated buffers or solvents.2. Plasticizer leaching from tubes. | 1. Use high-purity, MS-grade reagents.2. Use glass or polypropylene vials for sample prep and storage. |
| Poor peak shape / reproducibility | 1. Sub-optimal chromatography.2. Sample precipitation in vial. | 1. Optimize the LC gradient and flow rate. Ensure column is properly equilibrated.2. Check sample solubility in the initial mobile phase conditions. |
Troubleshooting & Optimization
improving solubility of (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA in aqueous buffers
Welcome to the technical support center for (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges associated with this long-chain fatty acyl-CoA. Here, we address common issues with detailed explanations and actionable protocols to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Properties and Initial Handling
Question 1: What are the structural features of this compound that influence its solubility?
Answer: this compound is an amphipathic molecule, meaning it has both a hydrophilic (water-loving) and a hydrophobic (water-fearing) part.[1]
-
Hydrophobic Character: The long 32-carbon (dotriaconta) fatty acyl chain with four double bonds is highly nonpolar and responsible for the molecule's poor solubility in aqueous solutions.[1][2] Long-chain fatty acyl-CoAs are known to be excellent detergents and can form micelles in aqueous solutions.[3]
-
Hydrophilic Character: The Coenzyme A (CoA) portion is large and polar, containing multiple charged phosphate groups, a ribose sugar, and an adenine base, which contributes to its water solubility.[4][5] The hydroxyl group at the 3R position also adds a degree of polarity.
The overall solubility is a balance between these two opposing characteristics. The long hydrocarbon tail dominates, making the molecule sparingly soluble in plain aqueous buffers.
Troubleshooting Poor Solubility
Question 2: I'm observing precipitation or a cloudy solution when I try to dissolve this compound in my standard phosphate buffer. What is the primary cause and how can I fix it?
Answer: This is a common issue stemming from the molecule's tendency to self-aggregate and form micelles or larger insoluble complexes in aqueous environments once its concentration exceeds its critical micelle concentration (CMC).[3][6] The long hydrophobic tails interact to minimize contact with water, leading to precipitation.
Here are several proven strategies to enhance solubility:
Method 1: Utilizing Detergents
Why it works: Detergents are amphipathic molecules that, above their CMC, form micelles that can encapsulate the hydrophobic fatty acyl chain of your compound, presenting a hydrophilic exterior to the aqueous buffer.[7] This effectively solubilizes the lipid-like molecule. Non-ionic or zwitterionic detergents are generally preferred as they are less likely to denature proteins in your assay.[8]
Recommended Detergents and Working Concentrations:
| Detergent | Type | Typical Working Concentration (above CMC) | Key Considerations |
| CHAPS | Zwitterionic | 8-10 mM | Less denaturing than many other ionic detergents.[8] |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | >0.17 mM | Considered a mild detergent, often used for solubilizing membrane proteins while preserving their activity.[9] |
| Triton X-100 | Non-ionic | >0.24 mM | A widely used, effective solubilizing agent. Be aware of its absorbance at 280 nm, which can interfere with protein concentration measurements.[10] |
| Sodium Cholate | Anionic (Bile Salt) | >13-15 mM | A naturally occurring detergent; its micelle structure can vary with concentration. |
Experimental Protocol: Solubilization with a Detergent
-
Prepare the Detergent Stock: Prepare a 10X stock solution of your chosen detergent in the desired aqueous buffer.
-
Initial Dissolution: Dissolve the lyophilized this compound powder in a small amount of the 10X detergent stock solution.
-
Vortex and Sonicate: Gently vortex the mixture. For more resistant compounds, sonication in a bath sonicator for 5-10 minutes can help break up aggregates and facilitate micelle formation.
-
Final Dilution: Dilute the solution to the final desired concentration with your experimental buffer. The final detergent concentration should remain above its CMC.[11]
Method 2: Employing Cyclodextrins
Why it works: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can encapsulate the hydrophobic fatty acyl chain of the molecule, forming an inclusion complex that is water-soluble.[14][15] This method is particularly useful as it can increase solubility significantly and the dissociation of the complex upon dilution can be rapid and complete.[16][17]
Recommended Cyclodextrins:
| Cyclodextrin | Key Features |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity. Widely used in pharmaceutical formulations.[12][13] |
| Methyl-β-cyclodextrin (M-β-CD) | Enhanced ability to solubilize hydrophobic molecules due to increased hydrophobicity of the cyclodextrin itself.[15] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and a good safety profile.[12][13] |
Experimental Protocol: Solubilization with Cyclodextrins
-
Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., 10-50 mM HP-β-CD) in your experimental buffer.
-
Molar Ratio: The optimal molar ratio of cyclodextrin to your compound can vary but often ranges from 1:1 to 10:1. This may require empirical determination.
-
Complex Formation: Add the this compound to the cyclodextrin solution.
-
Incubation: Incubate the mixture, with gentle agitation (e.g., on a shaker), for 1-2 hours at room temperature or 37°C to facilitate the formation of the inclusion complex.
-
Use in Experiment: The resulting clear solution can be used directly in your experiments.
Method 3: The Role of pH Adjustment
Why it works: While the CoA moiety has phosphate groups, the overall charge and solubility of long-chain fatty acids can be influenced by pH.[18] For free fatty acids, increasing the pH above the pKa of the carboxylic acid group (~4.8) leads to deprotonation and the formation of a more soluble carboxylate salt.[19] Although your molecule is an acyl-CoA, subtle pH changes can still affect the hydration and packing of the lipid chains, potentially influencing solubility.[20] In some cases, a slightly alkaline pH (e.g., 7.5-8.5) may improve the solubility of fatty acids and their derivatives.[21][22]
Considerations:
-
Buffer Compatibility: Ensure your chosen buffer has adequate buffering capacity at the selected pH.
-
Protein Stability: Be mindful of the pH stability of any proteins or enzymes in your assay.
-
Combined Approach: Adjusting the pH of a buffer that also contains a detergent or cyclodextrin can sometimes provide a synergistic effect.
Advanced Topics
Question 3: Can I use organic co-solvents like DMSO or ethanol?
Answer: While organic co-solvents like DMSO and ethanol can dissolve this compound in its concentrated stock form, their use in the final aqueous assay buffer should be minimized.[17][23]
-
Mechanism: These solvents work by reducing the polarity of the aqueous solution, which can improve the solubility of nonpolar molecules.[23]
-
Causality and Caveats: High concentrations of organic solvents can disrupt protein structure and function, potentially inactivating enzymes or interfering with binding interactions in your experiment. It is crucial to determine the tolerance of your specific experimental system to the final concentration of the co-solvent. Typically, final concentrations of DMSO or ethanol should be kept below 1% (v/v), and ideally below 0.5%.
Protocol for Using a Co-solvent Stock:
-
Prepare a concentrated stock solution (e.g., 10-50 mM) of the acyl-CoA in 100% DMSO or ethanol.
-
Serially dilute this stock in your aqueous experimental buffer to achieve the final working concentration.
-
Ensure the final concentration of the organic solvent in your assay is below the tolerance level of your system.
-
Always run a vehicle control (buffer with the same final concentration of the co-solvent) to account for any effects of the solvent itself.
Visualization of Solubilization Mechanisms
References
- 1. academic.oup.com [academic.oup.com]
- 2. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound(4-) (C53H90N7O18P3S) [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - (3r,14z,17z,20z,23z,26z,29z)-3-hydroxydotriacontahexaenoyl-coa(4-) (C53H86N7O18P3S) [pubchemlite.lcsb.uni.lu]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. The mechanism of detergent solubilization of liposomes and protein-containing membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lclane.net [lclane.net]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alzet.com [alzet.com]
- 17. longdom.org [longdom.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. reddit.com [reddit.com]
- 20. Subtle changes in pH affect the packing and robustness of fatty acid bilayers - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. The effect of pH on the toxicity of fatty acids and fatty acid amides to rainbow trout gill cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ijmsdr.org [ijmsdr.org]
Technical Support Center: Purification of (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA
Introduction: The successful purification of (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA, a very-long-chain polyunsaturated 3-hydroxy fatty acyl-CoA, is a formidable challenge for researchers in lipidomics and drug development. Its unique structure, featuring a C32 very-long acyl chain with four cis double bonds and a hydroxyl group, imparts a complex physicochemical profile. This molecule is not only highly hydrophobic but also exceptionally prone to degradation via oxidation and hydrolysis. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to navigate the complexities of its purification and ensure the integrity of your final product.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification workflow, providing potential causes and actionable solutions based on established biochemical principles.
Issue 1: Low or No Recovery of Target Compound After Purification
You've completed your solid-phase extraction (SPE) or HPLC run, but quantification shows a significant loss of your target molecule. What went wrong?
Potential Cause 1: Oxidative Degradation. The four methylene-interrupted double bonds in the acyl chain are highly susceptible to lipid peroxidation, a self-propagating chain reaction initiated by reactive oxygen species (ROS) that can fragment the molecule.[1][2] This is often the primary culprit for the loss of polyunsaturated fatty acids (PUFAs).[3]
-
Solution:
-
Work Under Inert Atmosphere: Whenever possible, perform extractions and solvent evaporations under a stream of inert gas like nitrogen or argon to displace oxygen.[1]
-
Use Degassed Solvents: Prepare all buffers and mobile phases with high-purity solvents and degas them thoroughly by sparging with helium or argon, or by sonication under vacuum. Dissolved oxygen is a key reactant in lipid peroxidation.[4]
-
Incorporate Antioxidants: Add a radical-scavenging antioxidant to your extraction and mobile phase solvents. Butylated hydroxytoluene (BHT) is a common and effective choice at a final concentration of 0.005-0.01%.[1]
-
Minimize Exposure to Light and Heat: Perform all steps on ice or in a cold room and protect samples from light, as both can catalyze the formation of free radicals.[5][6]
-
Potential Cause 2: Hydrolytic Cleavage. The thioester bond linking the fatty acyl chain to Coenzyme A is susceptible to hydrolysis, especially at non-optimal pH.[7] This cleavage results in the free fatty acid and free Coenzyme A, neither of which will be retained or detected as the target molecule.
-
Solution:
-
Maintain Acidic pH: Acyl-CoAs are most stable in mildly acidic conditions. Ensure all buffers and aqueous solutions are maintained at a pH between 4.5 and 6.0.[8][9] A common choice is a potassium phosphate buffer at pH 4.9.[8][10]
-
Work Quickly and Keep Cold: Hydrolysis is an enzymatic and chemical process, both of which are slowed at low temperatures. Perform all extraction and purification steps as quickly as is feasible and keep samples on ice at all times.[7]
-
Potential Cause 3: Irreversible Adsorption. The long, hydrophobic C32 chain can cause the molecule to adsorb irreversibly to surfaces, including glass, standard plastics, and even some chromatography stationary phases.
-
Solution:
-
Use Low-Retention Materials: Utilize low-retention polypropylene tubes and pipette tips for all sample handling.
-
Passivate Glassware: If glass must be used, consider silanizing it to reduce active sites for adsorption.
-
Optimize SPE and HPLC Conditions: If using reverse-phase chromatography, irreversible binding to the C18 stationary phase can occur. Ensure your initial mobile phase contains a sufficient percentage of organic solvent to prevent "phase collapse" and ensure the analyte remains soluble. Sometimes, a less retentive phase (e.g., C8) may be more suitable for very hydrophobic molecules.[11]
-
Issue 2: Poor Chromatographic Resolution or Peak Shape in RP-HPLC
Your HPLC chromatogram shows broad, tailing peaks, or your target molecule is co-eluting with contaminants.
Potential Cause 1: Micelle Formation. As an amphipathic molecule with a large hydrophobic tail and a polar CoA headgroup, this compound can form micelles or aggregates in solution, especially at higher concentrations. This leads to poor peak shape and variable retention times.
-
Solution:
-
Work with Dilute Samples: Avoid overloading the column. If possible, dilute your sample before injection.
-
Optimize Mobile Phase: The composition of the mobile phase is critical. A gradient elution starting with a sufficiently high organic content (e.g., acetonitrile or methanol) can help disrupt micelles upon injection.[7][9] The use of an acidic buffer (e.g., potassium phosphate with acetic acid) is standard for acyl-CoA analysis and helps maintain molecule stability and consistent protonation.[8][9]
-
Potential Cause 2: Secondary Interactions with Stationary Phase. Residual, un-capped silanols on the silica backbone of a C18 column can interact with the phosphate groups of the CoA moiety, leading to peak tailing.
-
Solution:
-
Use End-Capped Columns: Select a high-quality, fully end-capped reverse-phase column specifically designed for biomolecule separation.
-
Adjust Mobile Phase pH: Maintaining a low pH (e.g., 4.9) helps to suppress the ionization of residual silanols, minimizing these secondary interactions.[8]
-
Potential Cause 3: Presence of Isomers or Degradation Products. Oxidation can create a host of byproducts (hydroperoxides, aldehydes) that may have similar chromatographic properties. Cis/trans isomerization of the double bonds can also occur, leading to closely eluting peaks.
-
Solution:
-
Implement Preventative Measures: The best solution is to rigorously prevent degradation from the outset (see Issue 1).
-
Optimize Gradient: A shallower, longer gradient during the elution of your peak of interest can improve the resolution between the parent molecule and closely related species.[9]
-
Employ High-Resolution Mass Spectrometry (HRMS): Couple your HPLC to a mass spectrometer. The high mass accuracy of an HRMS system can help distinguish between your target and its degradation products, even if they are not fully separated chromatographically.[12]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best overall strategy for purifying this molecule from a complex biological matrix?
A multi-step approach combining extraction, solid-phase extraction (SPE), and reverse-phase high-performance liquid chromatography (RP-HPLC) is the most robust strategy.
Caption: General purification workflow for very-long-chain acyl-CoAs.
This workflow effectively separates the highly hydrophobic target molecule from more polar and less hydrophobic contaminants. The initial solvent extraction efficiently precipitates proteins and extracts lipids and their CoA esters.[8][10] The subsequent C18 SPE step serves as a crucial sample cleanup and concentration stage, removing salts and very polar molecules before the final high-resolution separation by RP-HPLC.[13] Detection is typically performed by monitoring UV absorbance at 260 nm, which is characteristic of the adenine group in the Coenzyme A molecule.[7]
Q2: How should I store the purified this compound?
Proper storage is absolutely critical to prevent degradation.[1]
-
Short-Term (hours to days): Store on ice (0-4°C) in a tightly sealed vial, preferably under an inert atmosphere (argon or nitrogen).
-
Long-Term (weeks to months): Snap-freeze aliquots in liquid nitrogen and then transfer to a -80°C freezer.[1] Aliquoting is essential to avoid repeated freeze-thaw cycles, which can accelerate both hydrolytic and oxidative damage. The sample should be dissolved in a suitable organic solvent or acidic buffer containing an antioxidant.
The table below summarizes the key stability concerns and mitigation strategies.
| Parameter | Challenge | Recommended Mitigation Strategy |
| Temperature | Accelerates both oxidation and hydrolysis rates.[3] | Perform all manipulations on ice. Store long-term at -80°C.[1] |
| Oxygen | Initiates lipid peroxidation at the four double bonds.[2] | Use degassed solvents; work under an inert atmosphere (N₂ or Ar).[1] |
| pH | The thioester linkage is unstable at alkaline or strongly acidic pH.[7] | Maintain samples and buffers in a pH range of 4.5 - 6.0.[8] |
| Light | Can generate free radicals, promoting oxidation. | Protect samples from light using amber vials or by wrapping tubes in foil. |
| Metal Ions | Transition metals (e.g., Fe²⁺, Cu²⁺) can catalyze ROS formation. | Use high-purity reagents and consider adding a chelating agent like EDTA to buffers if metal contamination is suspected. |
Q3: Can I use normal-phase chromatography instead of reverse-phase?
While reverse-phase is the most common and generally most effective method, normal-phase chromatography (NPC) can be a useful alternative or complementary technique, particularly for separating isomers.
-
Principle: NPC separates molecules based on the polarity of their functional groups. In this case, the separation would be influenced by the hydroxyl group and the phosphate groups of CoA.
-
Advantages: NPC can sometimes provide better resolution between structural isomers (e.g., cis/trans isomers) or positional isomers of the hydroxyl group than RP-HPLC.
-
Challenges: The primary challenge is solubility. This compound has poor solubility in the non-polar solvents typically used in NPC (e.g., hexane, dichloromethane). Finding a suitable solvent system that can solubilize the analyte while still allowing for effective separation can be difficult.[11]
For most applications, RP-HPLC offers a more robust and reproducible separation for this class of molecules.[7][9]
Q4: What are the key quality control (QC) checks I should perform on my final purified product?
Verifying the identity, purity, and integrity of your final product is essential. A combination of techniques is recommended.
-
LC-MS/MS: This is the gold standard.
-
Identity Confirmation: High-resolution mass spectrometry will confirm the accurate mass of the parent ion, validating its elemental composition.
-
Structural Confirmation: Tandem MS (MS/MS) will fragment the molecule, and the resulting fragmentation pattern (e.g., loss of the phosphopantetheine group) can confirm its identity as an acyl-CoA.
-
Purity Assessment: The HPLC chromatogram from the LC-MS run provides an excellent measure of purity. The presence of co-eluting species with different mass-to-charge ratios can be easily detected.
-
-
UV-Vis Spectroscopy: A simple UV scan can confirm the presence of the adenine moiety of CoA (absorbance maximum ~260 nm) and help in quantifying the product, assuming a known extinction coefficient.
-
Purity by HPLC-UV: Before moving to more complex assays, assess the purity by injecting the final fraction onto your analytical HPLC system and integrating the peak area at 260 nm. The result should ideally show a single, sharp peak.
Part 3: Key Experimental Protocol
Protocol: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment
This protocol is adapted from established methods for the enrichment of long-chain acyl-CoAs from biological extracts.[8][10]
Materials:
-
C18 SPE Cartridge (e.g., 100 mg bed weight)
-
SPE Vacuum Manifold
-
Conditioning Solvent: 100% Acetonitrile (ACN)
-
Equilibration Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9
-
Wash Buffer: 100 mM KH₂PO₄, pH 4.9
-
Elution Solvent: 100% Acetonitrile (ACN)
-
Sample: Crude biological extract containing the target acyl-CoA, pre-treated with ACN/Isopropanol.[10]
Procedure:
-
Conditioning: Pass 2 mL of 100% ACN through the C18 cartridge using the vacuum manifold. Do not let the cartridge run dry.
-
Equilibration: Pass 2 mL of Equilibration Buffer (100 mM KH₂PO₄, pH 4.9) through the cartridge. Let the solvent level drop to the top of the sorbent bed, but do not allow it to dry out.
-
Sample Loading: Load your sample onto the cartridge at a slow flow rate (~1 mL/min). The hydrophobic acyl chain will bind to the C18 stationary phase.
-
Washing: Pass 2 mL of Wash Buffer through the cartridge to remove salts and other polar, unbound impurities.
-
Elution: Place a clean collection tube under the cartridge. Pass 1-2 mL of Elution Solvent (100% ACN) through the cartridge to elute the bound acyl-CoA.
-
Drying: Evaporate the elution solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried pellet in a suitable buffer or mobile phase for subsequent HPLC analysis. Keep on ice and use immediately.
References
- 1. benchchem.com [benchchem.com]
- 2. The stability of blood fatty acids during storage and potential mechanisms of degradation: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oratiafarmersmarket.co.nz [oratiafarmersmarket.co.nz]
- 6. Comprehensive profiling of lipid oxidation volatile compounds during storage of mayonnaise - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. aocs.org [aocs.org]
Technical Support Center: Mass Spectrometry Analysis of (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA
Welcome to the technical support center for the analysis of (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the mass spectrometric analysis of this complex, ultra-long-chain hydroxylated polyunsaturated fatty acyl-CoA.
Introduction
This compound is a unique and challenging molecule for mass spectrometric analysis due to its high molecular weight, multiple sites of unsaturation, and the presence of a hydroxyl group. Accurate and sensitive detection and characterization are crucial for understanding its biological roles and for its potential as a biomarker or therapeutic target. This guide provides a comprehensive resource for optimizing analytical methods and troubleshooting common issues encountered during its analysis.
Frequently Asked Questions (FAQs)
Q1: What is the best ionization technique for analyzing this compound?
A1: Electrospray ionization (ESI) in the positive ion mode is generally the most effective technique for the analysis of long-chain fatty acyl-CoAs.[1][2][3][4] This is because the Coenzyme A moiety is readily protonated, leading to the formation of a strong [M+H]⁺ ion. While negative ion mode can also be used, as the phosphate groups can be deprotonated, positive ion mode often provides better sensitivity and less background noise.[4]
Q2: What are the characteristic fragment ions I should look for in the MS/MS spectrum?
A2: The most characteristic fragmentation of fatty acyl-CoAs in positive ion mode is the neutral loss of the phosphoadenosine diphosphate moiety, which corresponds to a neutral loss of 507 Da.[1][4][5][6][7] This is a highly specific fragmentation that can be used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments to selectively detect and quantify your target molecule. Another common fragment ion is the adenosine 3',5'-diphosphate key fragment at m/z 428.0365.[7][8]
Q3: How does the hydroxyl group on the fatty acyl chain affect the fragmentation pattern?
A3: The hydroxyl group can influence the fragmentation pattern, primarily through the loss of water (a neutral loss of 18 Da). The presence and intensity of this neutral loss can provide evidence for the presence of the hydroxyl group. To definitively determine the location of the hydroxyl group, higher-energy collision-induced dissociation (CID) or specialized techniques like charge-remote fragmentation may be necessary.[2][9][10] Derivatization of the hydroxyl group can also be employed to facilitate its localization.
Q4: How can I determine the positions of the double bonds in the polyunsaturated fatty acyl chain?
A4: Determining the exact position of double bonds in polyunsaturated fatty acids by conventional CID can be challenging. Several specialized techniques can be employed:
-
Ozonolysis-based methods: Online or offline ozonolysis cleaves the double bonds, and the resulting products can be analyzed by mass spectrometry to pinpoint the original double bond locations.[5]
-
Photochemical reactions: The Paternò-Büchi reaction with acetone can form adducts at the double bonds, and subsequent MS/MS analysis can reveal their positions.[11]
-
Charge-remote fragmentation: This technique, often requiring derivatization to introduce a fixed charge, can induce fragmentation along the fatty acyl chain, providing information about the location of double bonds.[2][9]
Q5: What type of liquid chromatography (LC) setup is recommended?
A5: Reversed-phase liquid chromatography (RPLC) is the most common approach for separating long-chain fatty acyl-CoAs. A C18 or C8 column is typically used.[1][2][3][4] Due to the amphipathic nature of the molecule, a gradient elution with a mobile phase consisting of an aqueous component (often containing a buffer like ammonium acetate or ammonium hydroxide to improve peak shape and ionization) and an organic component (such as acetonitrile or methanol) is necessary.[1][2][3][4] Given the "ultra-long-chain" nature of your analyte, a column with a longer carbon chain (e.g., C18 or even C30) and a shallow gradient may be required to achieve adequate retention and separation from other lipids.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Low or No Signal Intensity
Q: I am not seeing a signal for my target molecule, or the signal is very weak. What are the possible causes and solutions?
A: Low signal intensity is a common issue when analyzing complex lipids. Here is a systematic approach to troubleshoot this problem:
-
Sample Preparation and Stability:
-
Degradation: Acyl-CoAs are susceptible to hydrolysis. Ensure that your samples are always kept cold and processed quickly. Store extracts at -80°C.
-
Extraction Efficiency: The extraction of very-long-chain fatty acyl-CoAs can be challenging. Ensure your extraction protocol is optimized for this class of molecules. A modified Bligh-Dyer or Folch extraction is a good starting point.
-
Sample Purity: Contaminants in your sample can cause ion suppression. Include a solid-phase extraction (SPE) step to clean up your sample before LC-MS analysis.[1][5]
-
-
Mass Spectrometer Settings:
-
Ionization Source Parameters: Optimize the ESI source parameters, including spray voltage, capillary temperature, and gas flows (nebulizer and drying gas). These parameters can significantly impact ionization efficiency.
-
Incorrect Precursor Ion: Double-check the calculated m/z of the protonated molecule ([M+H]⁺).
-
Collision Energy: If you are performing MS/MS, the collision energy may be too high, leading to excessive fragmentation and loss of the precursor ion signal. Start with a lower collision energy and perform a ramping experiment to find the optimal value.
-
-
Liquid Chromatography:
-
Poor Peak Shape: Tailing peaks can lead to a lower signal-to-noise ratio. Ensure your mobile phase composition is appropriate. The addition of a small amount of ammonium hydroxide or another base can improve peak shape for acidic molecules like acyl-CoAs.[1][2][3][4]
-
Analyte Adsorption: Very-long-chain lipids can adsorb to plasticware and column frits. Use low-adsorption vials and consider the material of your LC system components.
-
Problem 2: Poor or Uninformative MS/MS Fragmentation
Q: I can see the precursor ion, but the MS/MS spectrum is noisy, or I am not seeing the expected fragments.
A: Obtaining a clean and informative MS/MS spectrum is key to confident identification. Here are some troubleshooting steps:
-
Collision Energy Optimization: This is the most critical parameter for MS/MS. The optimal collision energy will depend on the instrument and the specific molecule. Perform a collision energy ramping experiment to determine the value that yields the best fragmentation pattern.
-
Adduct Formation: The presence of adducts (e.g., [M+Na]⁺, [M+K]⁺) can complicate your MS/MS spectra. Sodium and potassium adducts often fragment differently than the protonated molecule and may not produce the characteristic neutral loss of 507 Da.
-
Solution: Use high-purity solvents and glassware to minimize sodium and potassium contamination. The addition of ammonium acetate to the mobile phase can promote the formation of the desired [M+H]⁺ or [M+NH₄]⁺ ions.
-
-
In-source Fragmentation: Fragmentation can occur in the ionization source if the source parameters are too harsh. This will lead to a weaker precursor ion signal and a more complex MS1 spectrum.
-
Solution: Reduce the source fragmentation by optimizing parameters like the capillary exit or cone voltage.
-
Problem 3: Difficulty in Structural Elucidation (Hydroxyl and Double Bond Positions)
Q: I have a good MS/MS spectrum with the characteristic neutral loss, but I cannot determine the location of the hydroxyl group or the double bonds.
A: Standard CID is often insufficient for detailed structural elucidation of the fatty acyl chain. Consider the following advanced techniques:
-
Higher-Energy Collisional Dissociation (HCD): On Orbitrap instruments, HCD can sometimes provide more informative fragmentation of the fatty acyl chain compared to CID.
-
Charge-Remote Fragmentation: This technique is specifically designed to fragment along the alkyl chain. It often requires derivatizing the carboxyl group to introduce a fixed charge, which then directs fragmentation along the chain upon collisional activation.[2][9][10]
-
Specialized Fragmentation Techniques:
-
Electron Capture Dissociation (ECD) / Electron Transfer Dissociation (ETD): These techniques can be useful for localizing modifications on large molecules, although they are more commonly used for peptides and proteins.
-
Ozonolysis or Photochemical Derivatization: As mentioned in the FAQ section, these chemical methods can be coupled with mass spectrometry to pinpoint double bond locations.[5][11]
-
Experimental Protocols
Protocol 1: Sample Extraction and Preparation
This protocol provides a general guideline for the extraction of long-chain fatty acyl-CoAs from biological samples.
-
Homogenization: Homogenize the tissue or cell pellet in a cold solution of 0.1 M KH₂PO₄ and isopropanol.
-
Internal Standard: Add an appropriate internal standard, such as a stable isotope-labeled or odd-chain fatty acyl-CoA.
-
Precipitation: Add saturated ammonium sulfate and acetonitrile to precipitate proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with acetonitrile and then with 25 mM KH₂PO₄.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water to remove salts and other polar contaminants.
-
Elute the acyl-CoAs with a solution of acetonitrile/water containing ammonium hydroxide.[5]
-
-
Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).
Protocol 2: LC-MS/MS Method Development
This protocol outlines the steps for developing a robust LC-MS/MS method for the analysis of this compound.
-
Direct Infusion: Infuse a standard solution of your analyte directly into the mass spectrometer to optimize the source parameters and determine the optimal collision energy for the characteristic transitions.
-
LC Separation:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of mobile phase B and gradually increase to elute your analyte. A shallow gradient will likely be necessary for this very-long-chain molecule.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is typical.
-
-
MS/MS Detection:
-
Mode: Positive Electrospray Ionization (ESI)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Transitions:
-
Primary (Quantification): [M+H]⁺ → [M+H-507]⁺
-
Secondary (Confirmation): [M+H]⁺ → m/z 428.0365
-
-
Dwell Time: Set an appropriate dwell time for each transition to ensure a sufficient number of data points across the chromatographic peak.
-
Data Presentation and Visualization
Table 1: Recommended Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Provides high sensitivity for acyl-CoAs.[1][2][3][4] |
| Precursor Ion | [M+H]⁺ | The protonated molecule is typically the most abundant ion. |
| Primary Fragment | Neutral Loss of 507 Da | Characteristic fragmentation of the CoA moiety.[1][4][5][6][7] |
| Secondary Fragment | m/z 428.0365 | Diagnostic fragment of the CoA moiety.[7][8] |
| Collision Energy | Instrument and analyte dependent | Requires empirical optimization for best fragmentation. |
| LC Column | C18 Reversed-Phase | Provides good retention for long-chain lipids.[1][2][3][4] |
| Mobile Phase Modifier | Ammonium Acetate or Hydroxide | Improves peak shape and ionization efficiency.[1][2][3][4] |
Diagrams
Caption: A typical experimental workflow for the analysis of long-chain fatty acyl-CoAs.
Caption: A decision tree for troubleshooting low signal intensity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fatty acidomics: global analysis of lipid species containing a carboxyl group with a charge-remote fragmentation assisted approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carbon-carbon double bond position elucidation in fatty acids using ozone-coupled direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. Analysis of very long chain polyunsaturated fatty acids using high-performance liquid chromatography - atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Charge remote fragmentation of fatty acids cationized with alkaline earth metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA synthesis side reactions
Welcome to the technical support center for the synthesis of (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this very-long-chain polyunsaturated fatty acyl-CoA. Here, we address common challenges and provide in-depth, field-proven insights to troubleshoot potential side reactions and optimize your experimental outcomes.
I. Understanding the Synthesis Pathway
The synthesis of this compound is a multi-step enzymatic process that occurs in the endoplasmic reticulum. It involves the elongation of a shorter fatty acyl-CoA precursor through a cycle of four key reactions.[1][2][3][4]
A proposed biosynthetic pathway starts with a suitable polyunsaturated fatty acyl-CoA precursor, which is sequentially elongated by a fatty acid elongase (FAE) complex. This complex consists of four enzymes that catalyze condensation, the first reduction, dehydration, and a second reduction.[2][3][5] The specific stereochemistry (3R) and double bond configurations (17Z, 20Z, 23Z, 26Z) are determined by the stereospecificity of the enzymes involved.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Enzyme and Substrate-Related Issues
Q1: I am observing low or no yield of my target molecule. How can I troubleshoot this?
A1: Low product yield can stem from several factors related to your enzymes and substrates.
-
Enzyme Activity:
-
Inactive Enzymes: Ensure that your fatty acid elongase (ELOVL), 3-ketoacyl-CoA reductase (KCR), 3-hydroxyacyl-CoA dehydratase (HCD), and trans-2-enoyl-CoA reductase (TER) are active.[2] Run a positive control reaction with a known substrate to verify the activity of each enzyme in the complex.
-
Incorrect ELOVL Isoform: The choice of the ELOVL enzyme is critical as they exhibit substrate specificity for fatty acid chain length and degree of unsaturation.[6][7][8] For the synthesis of a C32 polyunsaturated fatty acid, an elongase such as ELOVL4, which is known to be involved in the synthesis of very-long-chain polyunsaturated fatty acids, might be required.[6][7]
-
-
Substrate Availability:
-
Precursor Acyl-CoA: The concentration and purity of your starting polyunsaturated fatty acyl-CoA are crucial. Verify the integrity of your precursor using analytical methods like LC-MS.
-
Malonyl-CoA: This is the two-carbon donor for each elongation cycle.[2][4] Ensure it is fresh and at an optimal concentration, as it can be a rate-limiting factor.[1]
-
NADPH: Both reduction steps in the elongation cycle are typically NADPH-dependent.[3] Maintaining a sufficient and regenerating pool of NADPH is essential for the reaction to proceed.
-
Troubleshooting Workflow for Low Yield:
Caption: A logical workflow for troubleshooting low product yield.
Side Reaction Troubleshooting
Q2: My analysis shows the presence of isomers with trans double bonds instead of the desired cis (Z) configuration. What causes this and how can I prevent it?
A2: The presence of trans isomers is likely due to double bond isomerization, a common side reaction in the manipulation of polyunsaturated fatty acids.
-
Causality:
-
Chemical Isomerization: Exposure to heat, light, or certain chemical contaminants can induce the isomerization of the thermodynamically less stable cis double bonds to the trans configuration.
-
Enzymatic Isomerization: While the biosynthetic enzymes are generally stereospecific, contaminating enzymes in a crude preparation or non-optimal reaction conditions could potentially lead to isomerization. Some organisms possess specific enoyl-CoA isomerases that can interconvert cis and trans isomers.[9][10][11]
-
Preventative Measures:
| Strategy | Rationale |
| Light Protection | Wrap reaction vessels in aluminum foil to prevent photo-isomerization. |
| Temperature Control | Maintain optimal, and generally lower, reaction temperatures to minimize thermal isomerization. |
| Inert Atmosphere | Perform reactions under an inert atmosphere (e.g., argon or nitrogen) to reduce oxidative stress, which can sometimes lead to isomerization.[12] |
| High-Purity Reagents | Use highly purified enzymes and substrates to avoid contaminants that may catalyze isomerization. |
Q3: I am detecting oxidized byproducts in my reaction mixture. What is the source and how can I mitigate this?
A3: Polyunsaturated fatty acids are highly susceptible to oxidation, particularly at the bis-allylic positions between the double bonds.
-
Causality:
-
Lipid Peroxidation: This is a free-radical-mediated chain reaction that is initiated by reactive oxygen species (ROS).[12] The presence of trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze the formation of ROS.
-
Enzymatic Oxidation: Contaminating lipoxygenase or cytochrome P450 enzymes can introduce oxygen into the fatty acyl chain.
-
Mitigation Strategies:
-
Degassed Buffers: Use buffers that have been thoroughly degassed to remove dissolved oxygen.
-
Chelating Agents: Add a chelating agent like EDTA to the reaction mixture to sequester metal ions that can catalyze oxidation.
-
Antioxidants: Include antioxidants such as butylated hydroxytoluene (BHT) or vitamin E (α-tocopherol) in your reaction buffer to quench free radicals.[12]
-
Inert Atmosphere: As with isomerization, conducting experiments under an inert atmosphere is highly effective in preventing oxidation.[12]
Q4: My product appears to have the wrong stereochemistry at the 3-hydroxy position (e.g., 3S instead of 3R). What determines this and how can it be controlled?
A4: The stereochemistry of the 3-hydroxy group is determined by the stereospecificity of the 3-ketoacyl-CoA reductase (KCR).
-
Causality:
-
Enzyme Specificity: KCRs are typically highly stereospecific, producing either the (R) or (S)-3-hydroxyacyl-CoA. The reductase involved in very-long-chain fatty acid elongation is a (3R)-3-hydroxyacyl-CoA:NADP+ oxidoreductase.[13]
-
Contaminating Reductases: The presence of other reductases with different stereospecificities in your enzyme preparation can lead to a mixture of stereoisomers. For instance, some enzymes involved in fatty acid β-oxidation are specific for the L-(S)-3-hydroxyacyl-CoA isomer.[14][15]
-
Control Measures:
-
Use a Highly Purified KCR: Ensure that the KCR used in your synthesis is pure and has the desired (R)-stereospecificity.
-
Source of Enzyme: The choice of organism from which the enzyme is derived can be critical, as the stereospecificity of these enzymes is conserved.
-
Chiral Analysis: Employ chiral chromatography or other stereospecific analytical techniques to verify the stereochemistry of your product.
Diagram of Key Side Reactions:
Caption: Potential side reactions during synthesis.
III. Analytical Protocols for Quality Control
Protocol 1: LC-MS/MS Analysis for Isomer Separation and Product Identification
This protocol is essential for confirming the identity of your target molecule and detecting any side products.
-
Sample Preparation:
-
Quench the enzymatic reaction with an equal volume of ice-cold acetonitrile or 2-propanol.
-
Centrifuge to pellet precipitated proteins.
-
The supernatant containing the acyl-CoAs can be directly analyzed or further purified by solid-phase extraction.[16]
-
-
Chromatographic Separation:
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or potassium phosphate) and an organic solvent (e.g., acetonitrile).[16]
-
Optimize the gradient to achieve separation of your target molecule from potential isomers and byproducts.
-
-
Mass Spectrometric Detection:
-
Use electrospray ionization (ESI) in negative ion mode.
-
Perform full scan analysis to identify the molecular ion of this compound.
-
Use tandem mass spectrometry (MS/MS) to fragment the molecular ion and confirm its structure. Specific fragmentation patterns can help in distinguishing positional isomers of the double bonds.
-
Protocol 2: Chiral Derivatization Followed by GC-MS for Stereochemical Analysis
This protocol is to confirm the (3R) stereochemistry of the hydroxyl group.
-
Hydrolysis: Cleave the CoA thioester bond to release the free fatty acid.
-
Derivatization: React the hydroxyl group with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomeric esters.
-
GC-MS Analysis: Separate the diastereomers on a suitable gas chromatography column and analyze the fragmentation patterns by mass spectrometry. The relative abundance of the diastereomers will indicate the enantiomeric excess of your product.
IV. References
-
Crepieux, G., et al. (1997). Purification of the acyl-CoA elongase complex from developing rapeseed and characterization of the 3-ketoacyl-CoA synthase and the 3-hydroxyacyl-CoA dehydratase. PubMed.
-
Zhukov, A. V., & Popov, V. N. (2022). Synthesis of C20–38 Fatty Acids in Plant Tissues. PMC.
-
Agaba, M., et al. (2004). Role of Elovl4 Protein in the Biosynthesis of Docosahexaenoic Acid. PMC.
-
BenchChem. (2025). Troubleshooting poor yield in (3S)-hydroxyhexadecanedioyl-CoA synthesis. Benchchem.
-
Various Authors. (2020). What inhibits fatty acid synthesis?. Quora.
-
Kim, J. (2023). Recent insights into the molecular mechanisms of simultaneous fatty acid oxidation and synthesis in brown adipocytes. Frontiers in Physiology.
-
BenchChem. (2025). Technical Support Center: Preventing Degradation of Polyunsaturated Acyl-CoAs. Benchchem.
-
Okuyama, H., et al. (1991). The cis/trans isomerization of the double bond of a fatty acid as a strategy for adaptation to changes in ambient temperature in the psychrophilic bacterium, Vibrio sp. strain ABE-1. PubMed.
-
Nie, Y., et al. (2020). The structural basis of fatty acid elongation by the ELOVL elongases. bioRxiv.
-
Wang, Y., et al. (2023). A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology. PubMed Central.
-
Arts, M. T., et al. (2010). Catalytic double bond isomerization / functionalization of fatty acids. Ruhr-Universität Bochum.
-
Joubès, J., et al. (2019). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. PubMed Central.
-
Lin, T. Y., & Li, Y. (2023). Fatty acid isomerism: analysis and selected biological functions. RSC Publishing.
-
Lee, S.-B., et al. (2013). Synthesis of Very-Long-Chain Fatty Acids in the Epidermis Controls Plant Organ Growth by Restricting Cell Proliferation. PMC.
-
Liavonchanka, A., et al. (2006). On the Mechanism of a Polyunsaturated Fatty Acid Double Bond Isomerase from Propionibacterium acnes. PMC.
-
Du Plessis, L. M. (1979). Isomerization of the double bonds of a conjugated fatty acid during beta-oxidation. PubMed.
-
Zhukov, A. V., & Popov, V. N. (2022). Metabolic pathways of VLCFA synthesis in plant tissues. ResearchGate.
-
Engelen, M., et al. (2021). Very long-chain fatty acids (VLCFA) are synthesized through elongation... ResearchGate.
-
Green, C. D., et al. (2011). Role of fatty acid elongases in determination of de novo synthesized monounsaturated fatty acid species. PMC.
-
Jacobsson, A., et al. (2011). The key roles of elongases and desaturases in mammalian fatty acid metabolism. ScienceDirect.
-
Wikipedia contributors. (n.d.). Epoxyeicosatrienoic acid. Wikipedia.
-
Foster, D. W. (2012). Malonyl-CoA: the regulator of fatty acid synthesis and oxidation. PMC.
-
Ren, Y., et al. (2022). Deciphering and engineering the polyunsaturated fatty acid synthase pathway from eukaryotic microorganisms. PMC.
-
Minkler, P. E., et al. (2004). An improved method for tissue long-chain acyl-CoA extraction and analysis. PubMed.
-
Schroeder, F., et al. (2008). Inhibitors of Fatty Acid Synthesis Induce PPARα-Regulated Fatty Acid β-Oxidative Genes: Synergistic Roles of L-FABP and Glucose. PubMed Central.
-
Wikipedia contributors. (n.d.). Very-long-chain 3-oxoacyl-CoA reductase. Wikipedia.
-
Massart, J., et al. (2017). Regulation of polyunsaturated fatty acids (PUFA) synthesis and phospholipid metabolism by liver X receptors (LXRs). ResearchGate.
-
Wu, H., et al. (2025). A Multi-Functional Heterogeneous Biocatalyst for the Oxygen-Free Oxidative Condensation of Primary Alcohols into β-Hydroxy Acid. ACS Catalysis.
-
Prabhavathi Devi, B. L. A., et al. (2007). Enzymatic synthesis of designer lipids. Indian Journal of Biotechnology.
-
Kurtz, D. M., et al. (2008). Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis. NIH.
-
Zhang, T., et al. (2022). Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems. PubMed Central.
-
Wahlen, L., & Mezzenga, R. (2023). Relative Activities of the β-ketoacyl-CoA and Acyl-CoA Reductases Influence Product Profile and Flux in a Reversed β-Oxidation Pathway. PubMed Central.
-
Swern, D. (1957). Purification of long chain fatty acids. Google Patents.
-
Prabhavathi Devi, B. L. A., et al. (2016). (PDF) Enzymatic synthesis of designer lipids. ResearchGate.
-
Feng, S., et al. (2014). Insights into mitochondrial fatty acid synthesis from the structure of heterotetrameric 3-ketoacyl-ACP reductase/3R-hydroxyacyl-CoA dehydrogenase. ResearchGate.
-
Los, D. A., & Murata, N. (1998). Desaturases: Structural and mechanistic insights into the biosynthesis of unsaturated fatty acids. PMC.
-
Palla, C. A., et al. (2018). Enzymatic synthesis of structured lipids from liquid and fully hydrogenated high oleic sunflower oil. Taylor & Francis.
-
Wikipedia contributors. (n.d.). 3-hydroxyacyl-CoA dehydrogenase. Wikipedia.
-
M-CSA. (n.d.). L-3-hydroxyacyl-CoA dehydrogenase. M-CSA.
-
Nardi, M., et al. (2021). Synthesis of α‐Hydroxy Fatty Acids from Fatty Acids by Intermediate α‐Chlorination with TCCA under Solvent. ACS Omega.
-
Creative Proteomics. (n.d.). Very Long Chain Fatty Acids. Creative Proteomics.
-
University of Wisconsin-Madison. (n.d.). Reactions Involving HMG CoA. University of Wisconsin-Madison.
References
- 1. Purification of the acyl-CoA elongase complex from developing rapeseed and characterization of the 3-ketoacyl-CoA synthase and the 3-hydroxyacyl-CoA dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of C20–38 Fatty Acids in Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Very-Long-Chain Fatty Acids in the Epidermis Controls Plant Organ Growth by Restricting Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of Elovl4 Protein in the Biosynthesis of Docosahexaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of fatty acid elongases in determination of de novo synthesized monounsaturated fatty acid species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cis/trans isomerization of the double bond of a fatty acid as a strategy for adaptation to changes in ambient temperature in the psychrophilic bacterium, Vibrio sp. strain ABE-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On the Mechanism of a Polyunsaturated Fatty Acid Double Bond Isomerase from Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isomerization of the double bonds of a conjugated fatty acid during beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Very-long-chain 3-oxoacyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 14. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 16. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Accurate Quantification of (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA
Welcome to the technical support center dedicated to the accurate quantification of (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA. This very long-chain, polyunsaturated, hydroxylated fatty acyl-CoA presents a unique set of analytical challenges. This guide is structured to address common issues encountered during experimental workflows, providing not just solutions but the underlying rationale to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Sample Preparation & Extraction
Q1: I'm seeing low recovery of my target analyte after extraction. What are the critical factors for efficiently extracting a very long-chain polyunsaturated acyl-CoA like this?
A1: Low recovery is a frequent issue, primarily due to the amphipathic nature of acyl-CoAs and their susceptibility to degradation. This compound, with its long C32 chain, is particularly prone to loss. Here’s a breakdown of the causative factors and solutions:
-
Inadequate Cell/Tissue Lysis: The first step is crucial. Incomplete disruption of cellular structures will trap your analyte.
-
Expert Insight: For tissue samples, cryogenic homogenization (i.e., grinding in a liquid nitrogen-cooled mortar and pestle) is highly recommended before solvent extraction. For cultured cells, rapid quenching with ice-cold methanol is effective for halting enzymatic activity and initiating extraction.[1]
-
-
Suboptimal Extraction Solvent: The choice of solvent is critical for disrupting protein binding and solubilizing a lipidic molecule with a polar head group.
-
Causality: A common method involves protein precipitation with an acid, but this can be inefficient for long-chain acyl-CoAs.[2] A more robust approach uses a mixture of organic solvents to extract the acyl-CoAs while simultaneously precipitating proteins.
-
Recommended Protocol: A two-step extraction using a combination of acetonitrile and 2-propanol has shown high recovery for a range of acyl-CoAs.[2][3]
-
-
Analyte Instability: Acyl-CoAs are susceptible to both enzymatic and chemical hydrolysis. The thioester bond is labile, especially at non-neutral pH.
Solid-Phase Extraction (SPE) Cleanup
Q2: My sample is clean enough for LC-MS/MS, but I'm still getting inconsistent results. Could the SPE step be the problem?
A2: Absolutely. While SPE is excellent for removing interfering species like phospholipids, improper technique can lead to analyte loss or variability.
-
Incorrect SPE Sorbent: The choice of sorbent material is paramount for retaining and eluting your specific acyl-CoA.
-
Column Conditioning and Elution: Failure to properly prepare the column or use the correct elution solvent will result in poor recovery.
-
Self-Validating System: The SPE protocol must be rigorously followed. This includes conditioning the column to activate the functional groups, loading the sample under appropriate pH conditions to ensure binding, washing away contaminants, and finally, eluting with a solvent strong enough to displace the analyte.[2][6]
-
LC-MS/MS Analysis
Q3: I'm observing a weak signal for my analyte in the mass spectrometer. How can I improve ionization efficiency?
A3: Poor ionization of long-chain acyl-CoAs is a common hurdle.[4] The large, nonpolar acyl chain can hinder efficient desolvation and ionization in the ESI source.
-
Mobile Phase Composition: The pH and organic content of your mobile phase directly impact ionization.
-
Causality: For positive ion mode, the mobile phase should facilitate protonation. While acidic modifiers like formic acid are common, for long-chain acyl-CoAs, a slightly alkaline mobile phase (e.g., using ammonium hydroxide) can improve peak shape and ionization.[4][8][9] This is because at higher pH, the phosphate groups are deprotonated, reducing interactions with the stationary phase.
-
Authoritative Grounding: A C18 reversed-phase column is typically used, with a gradient of acetonitrile in an aqueous buffer like ammonium hydroxide or ammonium acetate.[9][10]
-
-
Adduct Formation: Acyl-CoAs are notorious for forming adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺), which can split the signal and reduce the intensity of the desired protonated molecule ([M+H]⁺).[11]
-
Troubleshooting: Using high-purity, MS-grade solvents and switching from glass to polypropylene autosampler vials can significantly reduce sodium and potassium adducts.[11]
-
Q4: What are the characteristic fragment ions for this compound that I should monitor for MRM?
A4: In positive ion mode ESI-MS/MS, acyl-CoAs exhibit a highly predictable fragmentation pattern, which is ideal for Multiple Reaction Monitoring (MRM) experiments.
-
Characteristic Neutral Loss: The most prominent fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate portion of the Coenzyme A molecule, which corresponds to a neutral loss of 507 Da.[4][9]
-
Specific Fragment Ions: Another characteristic fragment ion is observed at m/z 428, representing the phosphoadenosine moiety.[4][12] The presence of the 3-hydroxy group may also lead to a characteristic water loss from the precursor or fragment ions.
| Precursor Ion [M+H]⁺ | Product Ion | Description |
| Calculated m/z | [M+H - 507]⁺ | Neutral loss of 3'-phosphoadenosine diphosphate |
| Calculated m/z | 428.037 | Phosphoadenosine fragment |
| Calculated m/z | [M+H - 18]⁺ | Loss of water from the 3-hydroxy group |
Experimental Protocols
Protocol 1: Extraction and Solid-Phase Extraction of this compound
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[2][3]
-
Homogenization: Homogenize ~50-100 mg of frozen tissue in 1 mL of ice-cold 100 mM KH2PO4 buffer, pH 4.9.[3] Add 1 mL of 2-propanol and briefly homogenize again.
-
Extraction: Transfer the homogenate to a centrifuge tube, add 2 mL of acetonitrile, and vortex vigorously for 2 minutes.[6]
-
Protein Precipitation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Sample Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
SPE Column Conditioning: Condition a 2-(2-pyridyl)ethyl SPE column by passing 2 mL of a wash solution (acetonitrile/isopropanol/water/acetic acid at a 9:3:4:4 ratio) through it.[2]
-
Sample Loading: Load the supernatant onto the conditioned SPE column.
-
Washing: Wash the column with 2 mL of the wash solution to remove impurities.
-
Elution: Elute the acyl-CoAs with 2 mL of an elution solution (methanol/250 mM ammonium formate at a 4:1 ratio).[2]
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50:50 methanol:water).
Visualizations
Workflow for Quantification
Caption: Workflow for the quantification of this compound.
Characteristic MS/MS Fragmentation
Caption: Key fragmentation pathways for acyl-CoAs in positive ion ESI-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Stability of long-chain and short-chain 3-hydroxyacyl-CoA dehydrogenase activity in postmortem liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Advanced Strategies for (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA Analysis
Welcome to the technical support center dedicated to the robust and accurate analysis of (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying this very long-chain, polyunsaturated 3-hydroxy fatty acyl-CoA. The inherent low abundance of this analyte in complex biological matrices, coupled with its susceptibility to matrix effects, presents a significant analytical challenge. This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you overcome these obstacles and ensure the integrity of your data.
I. Understanding the Challenge: Matrix Effects in Very Long-Chain Acyl-CoA Analysis
The term "matrix effect" in liquid chromatography-mass spectrometry (LC-MS) refers to the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] For very long-chain acyl-CoAs like this compound, the primary culprits are phospholipids, which are abundant in biological samples such as plasma, serum, and tissue homogenates.[1]
Phospholipids can cause ion suppression, leading to a decreased analyte signal, or in some cases, ion enhancement. This variability can severely compromise the accuracy, precision, and reproducibility of your analytical method.[1] The long hydrophobic tail of this compound makes it particularly prone to co-extraction with phospholipids, necessitating meticulous sample preparation strategies.
II. Frequently Asked Questions (FAQs)
Q1: What are the initial signs that matrix effects are impacting my this compound analysis?
A1: Common indicators of matrix effects include:
-
Poor reproducibility: High variability in peak areas or calculated concentrations between replicate injections of the same sample.
-
Inaccurate quantification: Discrepancies between expected and measured concentrations in quality control (QC) samples.
-
Non-linear calibration curves: Difficulty in obtaining a linear response across your desired concentration range.
-
Peak shape distortion: Tailing or fronting of the analyte peak.
-
Shifting retention times: Inconsistent elution of the analyte.
Q2: How can I definitively diagnose and quantify the extent of matrix effects in my assay?
A2: The most direct method is to perform a post-extraction addition experiment. This involves comparing the signal response of the analyte in a neat solution to its response when spiked into an extracted blank matrix sample. A matrix factor (MF) can be calculated as follows:
-
MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution)
An MF value less than 1 indicates ion suppression, a value greater than 1 suggests ion enhancement, and a value of 1 implies no significant matrix effect.
Q3: Is a stable isotope-labeled internal standard (SIL-IS) essential for this analysis?
A3: Yes, for quantitative analysis of endogenous molecules like this compound, a SIL-IS is considered the gold standard. A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N). It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability caused by matrix effects is effectively normalized, leading to significantly improved accuracy and precision. While the synthesis of a specific SIL-IS for this compound can be challenging, it is a critical investment for reliable quantitative data.[2]
Q4: What are the most effective sample preparation techniques to mitigate matrix effects for this analyte?
A4: A multi-pronged approach to sample preparation is often necessary. The goal is to selectively remove interfering matrix components, particularly phospholipids, while ensuring high recovery of your target analyte. The most effective techniques include:
-
Protein Precipitation (PPT): A simple and common first step, but it is insufficient on its own as it does not effectively remove phospholipids.[3]
-
Solid-Phase Extraction (SPE): A highly effective technique for removing phospholipids and other interferences. Specific SPE cartridges designed for phospholipid removal are commercially available.[4]
-
Liquid-Liquid Extraction (LLE): Can be effective but may be less selective than SPE and can be more labor-intensive.
Combining these techniques, for example, performing PPT followed by SPE, often yields the cleanest extracts.
III. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the analysis of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Low Analyte Signal/High Ion Suppression | Inefficient removal of phospholipids. | Implement a more rigorous sample cleanup protocol. Consider using a specialized phospholipid removal SPE plate or cartridge.[4] A combination of protein precipitation followed by SPE is often highly effective. |
| Co-elution of the analyte with a highly abundant interfering compound. | Optimize the chromatographic gradient to improve the separation between your analyte and the interfering peak. A shallower gradient can often improve resolution.[5][6] | |
| Poor Peak Shape (Tailing or Fronting) | Interaction of the analyte with active sites on the analytical column. | Ensure the mobile phase composition is optimal. The use of a small amount of an additive like ammonium hydroxide can improve peak shape for acyl-CoAs.[7][8] Consider using a different column chemistry. |
| Column overload due to high concentrations of matrix components. | Improve sample cleanup to reduce the overall matrix load on the column. Injecting a smaller sample volume can also help. | |
| High Variability in Results | Inconsistent sample preparation. | Ensure that your sample preparation protocol is well-defined and consistently executed. Use of an automated liquid handler can improve reproducibility. |
| Lack of an appropriate internal standard. | Synthesize or acquire a stable isotope-labeled internal standard for this compound.[2] | |
| Carryover in Blank Injections | Adsorption of the analyte to components of the LC-MS system. | Optimize the wash solvent in your autosampler. A wash solution containing a high percentage of organic solvent and a small amount of acid or base can be effective. |
IV. Detailed Experimental Protocols
Protocol 1: Sample Preparation from Tissue using Protein Precipitation and Solid-Phase Extraction
This protocol is a robust method for extracting very long-chain acyl-CoAs from tissue samples while minimizing matrix effects.
Materials:
-
Frozen tissue sample (~50 mg)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle or tissue homogenizer
-
Ice-cold 10% trichloroacetic acid (TCA)
-
Acetonitrile (ACN)
-
Isopropanol (IPA)
-
Phospholipid removal SPE cartridges
-
Stable isotope-labeled internal standard (SIL-IS) for this compound
Procedure:
-
Metabolic Quenching: Immediately flash-freeze the tissue sample in liquid nitrogen to halt all enzymatic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Protein Precipitation and Extraction:
-
Transfer the powdered tissue to a pre-weighed tube on dry ice.
-
Add a known volume of ice-cold 10% TCA and the SIL-IS.
-
Homogenize the sample on ice.
-
Add a 3:1 (v/v) mixture of ACN:IPA.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (Phospholipid Removal):
-
Condition the phospholipid removal SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge to remove any remaining interfering substances.
-
Elute the acyl-CoAs using the recommended elution solvent.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS analysis.
-
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for developing a sensitive and selective LC-MS/MS method for this compound.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A C18 reversed-phase column with a particle size of ≤ 1.8 µm is recommended for high-resolution separation.
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% acetic acid.
-
Mobile Phase B: 90:10 Acetonitrile:Isopropanol with 10 mM ammonium acetate and 0.1% acetic acid.
-
Gradient: A shallow gradient should be employed to ensure good separation of the very long-chain acyl-CoA from other matrix components. An example gradient is as follows:
-
0-2 min: 30% B
-
2-15 min: 30-95% B (linear ramp)
-
15-18 min: 95% B
-
18.1-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): The specific precursor and product ion transitions for this compound and its SIL-IS will need to be determined by direct infusion. A characteristic neutral loss of 507 Da is common for acyl-CoAs.[9]
-
Optimization: The collision energy and other source parameters should be optimized for maximum sensitivity.
V. Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful implementation.
Caption: Workflow for the analysis of this compound.
VI. Logical Relationships in Troubleshooting
A systematic approach is key to effective troubleshooting.
Caption: A logical approach to troubleshooting poor data quality in acyl-CoA analysis.
VII. References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. eijppr.com [eijppr.com]
- 2. Chemical synthesis of deuterium-labeled and unlabeled very long chain polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bme.psu.edu [bme.psu.edu]
- 4. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. welch-us.com [welch-us.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA for Long-Term Storage
Welcome to the technical support center for (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the long-term storage stability of this highly unsaturated, long-chain acyl-CoA. As a molecule with a C32 polyunsaturated fatty acyl chain and a reactive thioester linkage, it is susceptible to degradation, which can compromise experimental outcomes. This document provides troubleshooting advice and detailed protocols to mitigate these stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the instability of this compound?
A1: The instability of this molecule stems from two key structural features: the polyunsaturated fatty acyl chain and the thioester bond. The multiple double bonds in the fatty acyl chain are highly susceptible to oxidation, while the thioester bond is prone to hydrolysis.[1][2]
Q2: What are the visible signs of degradation in my sample?
A2: Visual signs of degradation are often not apparent until significant degradation has occurred. The most reliable indicators are analytical, such as the appearance of unexpected peaks in HPLC or LC-MS chromatograms, a decrease in the main peak area, or a change in mass spectra. In some cases, significant oxidation of a concentrated lipid solution may result in a slight yellowish discoloration or a change in odor.
Q3: What is the expected shelf-life of this compound under optimal conditions?
A3: The shelf-life is highly dependent on storage conditions. When stored as a lyophilized powder at -80°C under an inert atmosphere with antioxidants, the compound can be stable for months to years. In an aqueous buffered solution at 4°C, the stability is significantly reduced, potentially to days or weeks, due to the increased risk of hydrolysis and oxidation.[1][3]
Q4: Can I repeatedly freeze and thaw my sample?
A4: Repeated freeze-thaw cycles are strongly discouraged. For aqueous solutions, freezing can disrupt the structure of any lipid assemblies and expose the molecule to higher local concentrations of solutes, which can accelerate degradation.[1] For organic solutions, this can introduce moisture through condensation. It is best to aliquot the sample into single-use volumes before initial freezing.
Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on established scientific principles.
Issue 1: Rapid Loss of Compound Purity in Aqueous Buffers
Question: I dissolved my this compound in a standard phosphate buffer at pH 7.4 for an enzymatic assay, but my LC-MS analysis shows significant degradation within a few hours. What is happening and how can I prevent it?
Underlying Cause: The primary culprits are likely thioester hydrolysis and lipid peroxidation. The thioester bond is susceptible to base-catalyzed hydrolysis, which is significant at pH 7.4.[4][5][6] Additionally, aqueous buffers contain dissolved oxygen, and may have trace metal ion contaminants, which can initiate and propagate lipid peroxidation.[7][8]
Solution:
-
Optimize Buffer pH: For thioester stability, a slightly acidic to neutral pH range of 6.0-7.0 is generally recommended.[9] The rate of hydrolysis increases significantly at higher pH.[5] If your experiment allows, lowering the pH can extend the compound's half-life.
-
Degas Buffers: Before use, thoroughly degas all aqueous buffers to remove dissolved oxygen. This can be achieved by sparging with an inert gas like argon or nitrogen for at least 15-20 minutes or by using the freeze-pump-thaw method.[10]
-
Incorporate Chelating Agents: Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a final concentration of 0.1-1 mM to your buffer. EDTA will sequester divalent metal ions (e.g., Fe²⁺, Cu²⁺) that catalyze the formation of reactive oxygen species and subsequent lipid peroxidation.[7][11][12]
-
Work at Low Temperatures: Perform all manipulations on ice to reduce the rates of both hydrolysis and oxidation.
Issue 2: Evidence of Oxidation (e.g., appearance of hydroperoxides) in Stored Samples
Question: My mass spectrometry data shows ions corresponding to the addition of one or more oxygen atoms to my molecule. How can I prevent this oxidative damage during storage?
Underlying Cause: This is a classic sign of lipid peroxidation, a free-radical chain reaction that targets the double bonds in the polyunsaturated chain.[13][14][15] This process is initiated by reactive oxygen species and can be exacerbated by exposure to light, heat, and trace metals.[16]
Solution:
-
Use Antioxidants: Add a chain-breaking antioxidant to your sample. For organic solutions, butylated hydroxytoluene (BHT) or tert-butylhydroquinone (TBHQ) are effective.[17] For aqueous systems or lipid formulations, a water-soluble antioxidant like Trolox (a vitamin E analog) can be used. The typical concentration is 0.01-0.1% w/v.
-
Store Under Inert Atmosphere: Oxygen is a key reactant in lipid peroxidation.[16] For long-term storage, it is critical to remove oxygen from the storage container. This can be done by flushing the vial with a stream of dry nitrogen or argon before sealing.[18][19] For maximum protection, handling and aliquoting should be performed in a glove box.
-
Use Amber Vials: Protect the sample from light, which can generate free radicals, by using amber glass vials for storage.[3]
-
Choose Appropriate Solvents: If storing in an organic solvent, use high-purity, peroxide-free solvents. Ethers, for example, can form peroxides over time. Freshly distilled or commercially available anhydrous solvents are recommended.
Issue 3: Poor Recovery and Purity After Lyophilization
Question: I tried to lyophilize my compound from an aqueous buffer to create a stable powder, but the resulting product has low purity. What went wrong?
Underlying Cause: Lyophilization can be stressful for sensitive molecules. During the freezing process, the concentration of salts and buffers increases, which can alter the pH and accelerate degradation.[2] Furthermore, if not performed correctly, the large surface area of the lyophilized powder can make it highly susceptible to oxidation upon exposure to air.
Solution:
-
Use a Lyoprotectant: Before freezing, add a cryoprotectant such as sucrose or trehalose to the solution at a concentration of 5-10% (w/v). These sugars form a glassy matrix that helps to stabilize the molecule and minimize the effects of high solute concentrations during freezing.[1]
-
Control the Freezing Rate: A controlled, slower freezing rate can sometimes be beneficial for sensitive molecules as it can lead to larger ice crystals and potentially less stress on the compound.
-
Ensure Complete Drying: Residual moisture can compromise the long-term stability of the lyophilized powder. Ensure both primary and secondary drying steps are complete to achieve a low residual moisture content.
-
Backfill with Inert Gas: After the lyophilization cycle is complete, backfill the chamber with a dry, inert gas like nitrogen or argon before sealing the vials. This prevents the powder from coming into contact with atmospheric oxygen.[18]
Experimental Protocols
Protocol 1: Preparation of this compound for Long-Term Storage
This protocol describes the steps to prepare the compound for stable long-term storage as a lyophilized powder.
-
Preparation of Solution:
-
Dissolve the purified compound in a minimal amount of an organic solvent like methanol or ethanol.
-
Add this solution to a pre-chilled aqueous buffer (e.g., 20 mM potassium phosphate, pH 6.5) containing 5% (w/v) trehalose and 0.1 mM EDTA. The final organic solvent concentration should be kept low (<5%).
-
-
Antioxidant Addition:
-
Add a stock solution of an appropriate antioxidant. For example, add BHT in ethanol to a final concentration of 50 µM.
-
-
Aliquoting:
-
Dispense the solution into single-use amber glass lyophilization vials.
-
-
Freezing:
-
Freeze the samples in the lyophilizer at a controlled rate to at least -40°C.
-
-
Lyophilization:
-
Perform primary drying at a suitable temperature and vacuum (e.g., -20°C, 100 mTorr) until all ice has sublimated.
-
Perform secondary drying by increasing the temperature to 20-25°C for several hours to remove residual moisture.
-
-
Sealing and Storage:
-
Backfill the lyophilizer chamber with dry nitrogen or argon.
-
Immediately seal the vials.
-
Store the sealed vials at -80°C.
-
Protocol 2: Quality Control Analysis by LC-MS to Assess Degradation
This protocol provides a general method to monitor the stability of your compound.
-
Sample Preparation:
-
Reconstitute a lyophilized sample or take an aliquot of a stored solution.
-
Dilute the sample to an appropriate concentration (e.g., 1-10 µM) in a solution of 80:20 (v/v) methanol:water.
-
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS Detection:
-
Data Analysis:
-
Integrate the peak area of the parent compound. A decrease in this area over time indicates degradation.
-
Look for the appearance of new peaks, especially those with m/z values corresponding to the addition of oxygen (+16 Da) or the loss of the CoA group and addition of water (hydrolysis product).
-
Data and Visualization
Table 1: Recommended Storage Conditions
| Storage Format | Temperature | Atmosphere | Additives | Estimated Stability |
| Lyophilized Powder | -80°C | Inert Gas (N₂ or Ar) | Lyoprotectant (e.g., Trehalose), Antioxidant (e.g., BHT) | Excellent (Months to Years) |
| Organic Solution (e.g., Ethanol) | -80°C | Inert Gas (N₂ or Ar) | Antioxidant (e.g., BHT) | Good (Months) |
| Aqueous Buffer (pH 6.0-6.5) | 4°C (Short-term) | Degassed | Chelator (e.g., EDTA) | Poor (Days) |
| Aqueous Buffer (pH 6.0-6.5) | -80°C (Aliquoted) | Degassed | Chelator (e.g., EDTA) | Fair (Weeks to Months) |
Diagram 1: Key Degradation Pathways
This diagram illustrates the two primary mechanisms of degradation affecting the molecule.
Caption: Primary degradation pathways for the target molecule.
Diagram 2: Workflow for Enhancing Stability
This workflow outlines the decision-making process for storing and handling the compound.
Caption: Decision workflow for sample preparation and storage.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. aocs.org [aocs.org]
- 8. Effects of metal chelating agents on the oxidation of lipids induced by copper and iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
- 12. Role of lipid oxidation, chelating agents, and antioxidants in metallic flavor development in the oral cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipid peroxidation - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oratiafarmersmarket.co.nz [oratiafarmersmarket.co.nz]
- 17. How To Stabilize ω-3 Polyunsaturated Fatty Acids (PUFAs) in an Animal Feeding Study?-Effects of the Temperature, Oxygen Level, and Antioxidant on Oxidative Stability of ω-3 PUFAs in a Mouse Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 19. ossila.com [ossila.com]
- 20. researchgate.net [researchgate.net]
- 21. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
common pitfalls in handling (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA
Welcome to the dedicated support center for (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this very-long-chain, polyunsaturated 3-hydroxy acyl-CoA. Given the specific nature of this molecule, this resource synthesizes direct information with established principles for analogous compounds to ensure the integrity of your experiments.
I. Critical Overview: Understanding the Molecule
This compound is a C32 polyunsaturated fatty acyl-CoA (PUFA-CoA) with four double bonds. Its structure dictates its chemical behavior: the long hydrocarbon tail renders it lipophilic, while the Coenzyme A moiety provides some aqueous solubility. The presence of multiple double bonds makes it highly susceptible to oxidation, and the thioester linkage is prone to hydrolysis. This molecule is presumed to be an intermediate in the mitochondrial beta-oxidation of very-long-chain fatty acids.[1][2] Understanding these properties is paramount to successful experimentation.
II. Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Immediate and proper storage is critical. For long-term stability, this compound should be stored at -80°C.[3] If provided as a powder, it is highly recommended to dissolve it in a suitable organic solvent, overlay with an inert gas like argon or nitrogen, and then store at -80°C. Lipids with unsaturated fatty acids are not stable as powders due to their hygroscopic nature, which can lead to hydrolysis and oxidation.[4]
Q2: What is the best way to prepare a stock solution?
A2: A stock solution should be prepared in a high-purity organic solvent. Recommended solvents include ethanol, methanol, or a chloroform:methanol mixture. Acyl-CoAs are generally soluble in methanol.[5] Avoid using plastic containers or pipette tips for handling organic solutions, as plasticizers can leach into your stock.[4] Use glass vials with Teflon-lined caps. After dissolving, purge the vial headspace with argon or nitrogen before sealing to minimize oxygen exposure.
Q3: My compound appears to be degrading. What are the likely causes?
A3: Degradation is typically due to two main processes: oxidation and hydrolysis.
-
Oxidation: The four double bonds in the acyl chain are prime targets for lipid peroxidation.[6][7] This can be initiated by exposure to oxygen (air), light, or trace metal ions. Peroxidation can alter the structure and function of the molecule, leading to inconsistent experimental results.
-
Hydrolysis: The thioester bond linking the fatty acid to Coenzyme A can be hydrolyzed, yielding the free fatty acid and Coenzyme A. This can be catalyzed by acidic or basic conditions, or by the presence of acyl-CoA thioesterases in biological samples.[8]
Q4: How do I prepare aqueous working solutions for my enzyme assays from an organic stock?
A4: This is a common challenge due to the amphipathic nature of long-chain acyl-CoAs. Direct dilution into an aqueous buffer can lead to the formation of micelles, which can affect enzyme kinetics and substrate availability. A step-wise approach is recommended. You can slowly add the organic stock solution to your aqueous buffer while vortexing. The final concentration of the organic solvent should be kept to a minimum (typically <1%) to avoid denaturing your enzyme. For very high concentrations, the use of a carrier protein like fatty acid-free BSA or a mild non-ionic detergent may be necessary to maintain solubility.
III. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no enzyme activity | 1. Substrate Degradation: The acyl-CoA may have oxidized or hydrolyzed. 2. Poor Substrate Solubility: The acyl-CoA is forming micelles in the aqueous assay buffer, making it unavailable to the enzyme. 3. Enzyme Inhibition: The organic solvent from the stock solution is inhibiting the enzyme. | 1. Prepare a fresh working solution from a properly stored stock. Consider adding a small amount of an antioxidant like BHT to your organic stock. 2. Prepare the working solution by slowly adding the stock to the buffer with gentle vortexing. Test the effect of a low concentration of a non-ionic detergent (e.g., Triton X-100) or fatty-acid-free BSA on enzyme activity and substrate availability. 3. Ensure the final concentration of the organic solvent in your assay is below the tolerance level of your enzyme (usually <1%). Perform a solvent tolerance test for your enzyme. |
| High background signal in assays | 1. Oxidized Substrate: Peroxidation products can interfere with spectrophotometric or fluorometric assays.[9] 2. Precipitation: The acyl-CoA may be precipitating out of the solution, causing light scattering. | 1. Use freshly prepared solutions. Protect your assay from light. 2. Visually inspect your working solution for any cloudiness. If present, reconsider your solubilization method. |
| Inconsistent results between experiments | 1. Inconsistent Stock Solution Preparation: Variations in handling can lead to different levels of degradation. 2. Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can accelerate degradation. | 1. Follow a strict, standardized protocol for preparing and handling your solutions. 2. Aliquot your stock solution into single-use vials to avoid multiple freeze-thaw cycles.[10] |
IV. Experimental Protocols & Workflows
Protocol 1: Preparation of a Stock Solution
-
Allow the vial containing the powdered this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of powder in a glass container.
-
Add the desired volume of a high-purity organic solvent (e.g., ethanol) to achieve the target concentration (e.g., 10 mM).
-
Cap the vial with a Teflon-lined cap and vortex until the powder is completely dissolved.
-
Purge the headspace of the vial with a stream of inert gas (argon or nitrogen) for 30-60 seconds.
-
Quickly seal the vial and store it at -80°C.
Diagram: Recommended Handling Workflow
Caption: Recommended workflow for handling the acyl-CoA.
Diagram: Potential Degradation Pathways
Caption: Primary degradation pathways for the acyl-CoA.
V. Role in Metabolism: A Brief Overview
This compound is a 3-hydroxyacyl-CoA. This structure is a key intermediate in the beta-oxidation of fatty acids.[1][11] Specifically, it is the substrate for 3-hydroxyacyl-CoA dehydrogenase, which catalyzes its oxidation to a 3-ketoacyl-CoA.[12][13] Given its very long chain (C32), this process is expected to occur within the mitochondria, involving enzymes specific for very-long-chain fatty acids.[14][15]
Diagram: Position in Mitochondrial Beta-Oxidation
Caption: Putative role in the beta-oxidation cycle.
VI. References
-
Poprac, P., Jomova, K., Simunkova, M., Kollar, V., Rhodes, C. J., & Valko, M. (2017). Targeting Free Radicals in Oxidative Stress-Related Human Diseases. Trends in Pharmacological Sciences, 38(7), 592-607. --INVALID-LINK--
-
Li, C., et al. (2010). Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis. Endocrinology, 151(1), 128-137. --INVALID-LINK--
-
Ullah, N., et al. (2023). Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review. Food Science & Nutrition, 11(5), 2447-2458. --INVALID-LINK--
-
The Good Food Institute. (n.d.). Preventing oxidation of omega-3 fatty acids before and after addition to alternative seafood products. --INVALID-LINK--
-
HRSA. (n.d.). 3-Hydroxyacyl-CoA Dehydrogenase Deficiency. Newborn Screening. --INVALID-LINK--
-
Wikipedia. (n.d.). 3-hydroxyacyl-CoA dehydrogenase. --INVALID-LINK--
-
Yang, S. Y., He, X. Y., & Schulz, H. (2005). 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease. FEBS Journal, 272(19), 4874-4883. --INVALID-LINK--
-
Juguelin, H., & Cassagne, C. (1984). Assay of long-chain acyl-CoAs in a complex reaction mixture. Analytical Biochemistry, 142(2), 329-335. --INVALID-LINK--
-
Bachmann, C., et al. (2008). The very-long-chain hydroxy fatty acyl-CoA dehydratase PASTICCINO2 is essential and limiting for plant development. Proceedings of the National Academy of Sciences, 105(38), 14727-14731. --INVALID-LINK--
-
M-CSA. (n.d.). L-3-hydroxyacyl-CoA dehydrogenase. --INVALID-LINK--
-
Jacobsen, C. (2021). Stabilization of omega-3 PUFA rich raw materials and foods against lipid oxidation. YouTube. --INVALID-LINK--
-
Arts, M. T., et al. (2016). Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities. PLoS ONE, 11(8), e0160497. --INVALID-LINK--
-
Banis, R. J., & Tove, S. B. (1974). Solubilization of a long chain fatty acyl-CoA synthetase from chicken adipose tissue microsomes. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 348(2), 210-220. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Coenzyme A Assay Kit Technical Bulletin. --INVALID-LINK--
-
The Arabidopsis Information Resource (TAIR). (2019). Long Chain Acyl-coA Synthetases and Other Acyl Activating Enzymes. --INVALID-LINK--
-
Lunn, J. E., et al. (2022). Expression of Physaria longchain acyl-CoA synthetases and hydroxy fatty acid accumulation in transgenic Arabidopsis. Plant Direct, 6(5), e409. --INVALID-LINK--
-
Watkins, P. A. (2008). Very-long-chain Acyl-CoA Synthetases. Journal of Biological Chemistry, 283(4), 1773-1777. --INVALID-LINK--
-
O’Brien, R. D. (2008). Storage, Handling, and Transport of Oils and Fats. In Fats and Oils (pp. 195-213). CRC Press. --INVALID-LINK--
-
Alagawany, M., et al. (2021). The Role of Plant-Derived Bioactive Compounds in Mitigating Oxidative Stress. Antioxidants, 10(12), 1889. --INVALID-LINK--
-
Innis, S. M., et al. (2019). The effects of storage conditions on long-chain polyunsaturated fatty acids, lipid mediators, and antioxidants in donor human milk - A review. Prostaglandins, Leukotrienes and Essential Fatty Acids, 149, 8-17. --INVALID-LINK--
-
M-CSA. (n.d.). Long-chain-fatty-acid-CoA ligase. --INVALID-LINK--
-
Li, J., et al. (2015). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PLoS ONE, 10(6), e0128545. --INVALID-LINK--
-
Magnes, C., et al. (2005). An improved method for tissue long-chain acyl-CoA extraction and analysis. Journal of Lipid Research, 46(4), 799-805. --INVALID-LINK--
-
James, A. M., et al. (2022). Native chemical ligation approach to sensitively probe tissue acyl-CoA pools. STAR Protocols, 3(3), 101568. --INVALID-LINK--
-
Zhang, Y., et al. (2023). Cross-Species Transcriptomic and Metabolomic Analysis Reveals Conserved and Divergent Fatty Acid Metabolic Regulatory Strategies During Mammalian Oocyte Maturation. International Journal of Molecular Sciences, 24(22), 16457. --INVALID-LINK--
-
Moore, S. A., & Jencks, W. P. (1982). Formation of active site thiol esters of CoA transferase and the dependence of catalysis on specific binding interactions. Journal of Biological Chemistry, 257(18), 10882-10892. --INVALID-LINK--
References
- 1. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. The very-long-chain hydroxy fatty acyl-CoA dehydratase PASTICCINO2 is essential and limiting for plant development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of antioxidants on polyunsaturated fatty acids - review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. gfi.org [gfi.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
strategies to increase yield in (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA chemical synthesis
Welcome to the technical support center for the synthesis of (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this long-chain polyunsaturated fatty acyl-CoA. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental success and increase final product yield.
I. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: I am observing a low overall yield for the multi-step synthesis. What are the most critical steps to optimize?
Answer: Low overall yield in a multi-step synthesis is a common challenge, often stemming from inefficiencies in a few key transformations. For the synthesis of a complex molecule like this compound, the critical points of failure are typically the coupling reactions to form the carbon skeleton and the final enzymatic or chemical ligation to introduce the Coenzyme A moiety.
Key Optimization Strategies:
-
Coupling Reactions: The formation of the C-C bonds to construct the 32-carbon chain with precise stereochemistry at the double bonds is paramount.
-
Wittig-type Reactions: Ensure the use of highly purified and salt-free ylides to minimize side reactions. The choice of base and solvent system is crucial for achieving high Z-selectivity. For instance, using potassium bis(trimethylsilyl)amide (KHMDS) in tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) often favors the formation of the desired Z-isomer.
-
Sonogashira or Suzuki Couplings: If using these methods to build parts of the carbon chain, ensure rigorous degassing of solvents to prevent catalyst deactivation and homocoupling of alkynes or boronic esters. The choice of palladium catalyst and ligand can significantly impact yield and selectivity.
-
-
Activation of the Carboxylic Acid: The step preceding CoA attachment, where the carboxylic acid is activated, is another yield-determining step.
-
Final Thioesterification: The reaction of the activated fatty acid with Coenzyme A can be sluggish.
-
pH Control: Maintain the pH of the reaction mixture between 7.5 and 8.5. Coenzyme A is most stable and its thiol group is sufficiently nucleophilic in this range.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the thiol group of Coenzyme A.
-
Question 2: I am struggling with the formation of isomeric impurities, particularly E/Z isomers at the double bonds. How can I improve the stereoselectivity?
Answer: Controlling the stereochemistry of the four Z-double bonds is a significant challenge. The formation of E-isomers can be difficult to separate from the desired all-Z product.
Strategies to Enhance Z-Selectivity:
-
Wittig Reaction Conditions: As mentioned, the conditions of the Wittig reaction are critical.
-
Use of Stabilized vs. Non-stabilized Ylides: Non-stabilized ylides generally give higher Z-selectivity.
-
Solvent Effects: Aprotic, non-polar solvents tend to favor the kinetic product, which is often the Z-isomer.
-
Temperature Control: Maintaining a low temperature throughout the reaction and quench is essential to prevent isomerization.
-
-
Alternative Coupling Strategies:
-
Alkyne Reductions: Synthesizing the carbon backbone with alkyne precursors and then performing a stereoselective reduction can provide excellent control. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is a classic choice for the syn-hydrogenation of alkynes to Z-alkenes. P-2 nickel boride is another effective catalyst for this transformation.
-
Question 3: My final product is difficult to purify. What are the recommended purification strategies for a long-chain acyl-CoA?
Answer: The amphipathic nature of long-chain acyl-CoAs, possessing a long hydrophobic carbon chain and a highly polar Coenzyme A head group, makes purification challenging. Standard silica gel chromatography is often ineffective.
Recommended Purification Protocols:
-
Solid-Phase Extraction (SPE): This is a highly effective method for purifying acyl-CoAs.
-
C18 SPE Cartridges: The long carbon chain of your target molecule will bind strongly to the C18 stationary phase, allowing polar impurities to be washed away. Elution is typically achieved with a gradient of an organic solvent like acetonitrile or isopropanol in a buffered aqueous solution.[2]
-
-
High-Performance Liquid Chromatography (HPLC): For achieving high purity, reversed-phase HPLC is the method of choice.[3]
Table 1: Comparison of Purification Methods for Long-Chain Acyl-CoAs
| Method | Stationary Phase | Principle | Pros | Cons |
| Solid-Phase Extraction (SPE) | C18 or similar | Reversed-phase | Good for initial cleanup, high capacity | Lower resolution than HPLC |
| Reversed-Phase HPLC | C18 or C8 | Reversed-phase | High resolution, excellent purity | Lower capacity, requires specialized equipment |
Question 4: I am concerned about the stability of the polyunsaturated fatty acid chain and the thioester bond during synthesis and purification. What precautions should I take?
Answer: Both the polyunsaturated chain and the thioester are susceptible to degradation.
Precautions to Ensure Stability:
-
Protection from Oxidation: The multiple double bonds are prone to oxidation.
-
Inert Atmosphere: Work under an inert atmosphere whenever possible, especially during reactions and when handling the purified product.
-
Antioxidants: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to solvents, but be mindful that it will need to be removed during purification.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
-
Thioester Stability: The thioester bond is sensitive to hydrolysis, particularly at high or low pH.
-
pH Control: Maintain a pH range of 4.5 to 6.5 for long-term storage.
-
Temperature: Store the final product and key intermediates at low temperatures (-20 °C or -80 °C).
-
II. Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Long-Chain Polyunsaturated Fatty Acid N-Hydroxysuccinimide (NHS) Ester
This protocol outlines the activation of the carboxylic acid, a critical step before coupling with Coenzyme A.
-
Dissolution: Dissolve the synthesized (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoic acid in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an argon atmosphere.
-
Addition of Reagents: Add N-hydroxysuccinimide (1.1 equivalents) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
If using DCC, filter off the dicyclohexylurea (DCU) byproduct.
-
If using EDC, perform an aqueous workup by washing the organic layer with dilute acid (e.g., 0.1 M HCl), saturated sodium bicarbonate, and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude NHS ester can often be used in the next step without further purification, or it can be purified by flash chromatography on silica gel.
Protocol 2: Final Coupling with Coenzyme A
This protocol describes the formation of the final acyl-CoA product.
-
Preparation of Coenzyme A Solution: Dissolve Coenzyme A (lithium or sodium salt) in a buffered solution (e.g., 0.1 M sodium bicarbonate, pH 8.0-8.5).
-
Preparation of Activated Fatty Acid Solution: Dissolve the fatty acid-NHS ester in a water-miscible organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Coupling Reaction: Add the solution of the activated fatty acid dropwise to the Coenzyme A solution with gentle stirring.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the disappearance of the starting materials by reversed-phase TLC or HPLC.
-
Purification: Upon completion, purify the reaction mixture directly using solid-phase extraction (SPE) followed by preparative reversed-phase HPLC as described in the FAQ section.
III. Visualizations
Diagram 1: General Workflow for the Synthesis of this compound
References
- 1. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparing the biological activity of (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA to other fatty acyl-CoAs
This guide provides a comparative analysis of the potential biological activity of (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA, a very-long-chain, polyunsaturated 3-hydroxy fatty acyl-CoA. Direct experimental data for this specific molecule is limited in current literature.[1][2] Therefore, this document will infer its biological roles by comparing its structural features to well-characterized classes of fatty acyl-CoAs. We will explore its likely involvement in metabolic pathways and contrast its function with saturated, monounsaturated, and other polyunsaturated fatty acyl-CoAs, providing a framework for future research.
Introduction: The Central Role of Fatty Acyl-CoAs in Cellular Metabolism
Fatty acids, derived from diet or de novo synthesis, are metabolically activated into fatty acyl-Coenzyme A (acyl-CoA) thioesters by a family of enzymes known as acyl-CoA synthetases (ACS)[3][4]. This activation is a critical juncture, committing the fatty acid to one of several distinct metabolic fates. The cell partitions these acyl-CoA molecules with remarkable precision, directing them toward:
-
Energy Production: Mitochondrial and peroxisomal β-oxidation breaks down acyl-CoAs to produce acetyl-CoA, FADH₂, and NADH, fueling the TCA cycle and oxidative phosphorylation.[5]
-
Lipid Synthesis: Acyl-CoAs serve as the fundamental building blocks for complex lipids, including triglycerides for energy storage, and phospholipids and sphingolipids for membrane structure.[6][7]
-
Protein Modification: Covalent attachment of fatty acyl chains to proteins (acylation) can alter their localization and function.
-
Cellular Signaling: Certain acyl-CoAs or their derivatives act as signaling molecules, regulating transcription factors, enzyme activity, and inflammatory pathways.[3][8]
The specific biological activity of an acyl-CoA is largely dictated by its chemical structure, particularly its chain length and degree of saturation.
Caption: Overview of Fatty Acyl-CoA Metabolic Fates.
Deconstructing this compound
This molecule possesses three key structural features that inform its probable biological function:
-
A Very-Long-Chain (VLCFA) Backbone: With 32 carbons, it is classified as a VLCFA. VLCFAs are crucial components of specific lipids, such as ceramides and sphingolipids, which are vital for the barrier function of the skin and the integrity of myelin sheaths in the nervous system.[9] Their synthesis occurs via elongation of shorter-chain fatty acids in the endoplasmic reticulum by ELOVL family elongases.[9][10]
-
A 3-hydroxy Group in the (R) configuration: The presence of a hydroxyl group at the third carbon position marks it as an intermediate in the fatty acid β-oxidation cycle.[11] Specifically, the (3R) stereoisomer is the product of the enoyl-CoA hydratase reaction and the substrate for the subsequent enzyme, 3-hydroxyacyl-CoA dehydrogenase.[11][12]
-
Polyunsaturated (PUFA) Nature: The four cis (Z) double bonds indicate it is a polyunsaturated fatty acid derivative. Polyunsaturated acyl-CoAs, particularly those with 20 or 22 carbons, are precursors to potent lipid mediators like eicosanoids and docosanoids, which regulate inflammation and other physiological processes.[10]
Based on this structure, its primary role is almost certainly as a transient intermediate in the β-oxidation of a C32:4 parent fatty acid.
Comparative Analysis of Biological Activity
To understand the unique potential of this compound, we compare it to other representative fatty acyl-CoAs.
| Feature | (3R)-3-hydroxy-C32:4-CoA (Target) | Palmitoyl-CoA (C16:0) | Oleoyl-CoA (C18:1) | Arachidonoyl-CoA (C20:4) |
| Chain Length | Very-Long (C32) | Long (C16) | Long (C18) | Very-Long (C20) |
| Saturation | Polyunsaturated (4 double bonds) | Saturated | Monounsaturated | Polyunsaturated |
| Primary Location | Mitochondrial Matrix (likely) | Mitochondria, ER, Cytosol | Endoplasmic Reticulum (ER) | Endoplasmic Reticulum (ER) |
| Primary Metabolic Role | β-oxidation intermediate[11] | Energy source, storage precursor | Membrane fluidity, storage | Signaling precursor |
| Key Associated Pathways | Mitochondrial β-oxidation | β-oxidation, Triglyceride synthesis | Phospholipid synthesis | Eicosanoid synthesis |
| Signaling Function | Unlikely to be a direct signaling molecule | Allosteric regulator of enzymes like ACC | Modulates membrane-bound protein function | Precursor to prostaglandins, leukotrienes |
| Clinical Relevance | Unknown | Dysregulation in obesity, diabetes | Associated with membrane health | Central role in inflammation |
Discussion of Comparative Insights
-
vs. Palmitoyl-CoA (Saturated LCFA): Palmitoyl-CoA is a metabolic workhorse. It is readily shunted into β-oxidation for energy or esterified into triglycerides for storage. Its biological activity is primarily metabolic and structural. In contrast, the C32 length of our target molecule suggests a more specialized function, likely confined to tissues that handle VLCFAs, such as the liver, brain, or skin.[9] While both can be oxidized, the enzymatic machinery and location may differ, with VLCFAs often initiating oxidation in peroxisomes before mitochondrial processing.[5]
-
vs. Oleoyl-CoA (Monounsaturated LCFA): Oleoyl-CoA is a primary substrate for synthesizing phospholipids, where its single cis double bond is critical for maintaining membrane fluidity. Its role is predominantly structural. The target molecule, being a transient β-oxidation intermediate, would have a much lower steady-state concentration and is not expected to be directly incorporated into membranes.
-
vs. Arachidonoyl-CoA (Polyunsaturated VLCFA): This comparison highlights the importance of specific chain lengths in signaling. Arachidonoyl-CoA (C20:4) is the direct precursor for the cyclooxygenase (COX) and lipoxygenase (LOX) pathways that produce a vast array of inflammatory and anti-inflammatory signaling molecules. While our C32:4 target is also polyunsaturated, it is too long to be a substrate for these key signaling enzymes. Its biological activity is therefore metabolic rather than signaling-focused.
Key Experimental Methodologies
To experimentally validate the hypothesized biological activity of this compound, the following protocols are essential.
Protocol 1: Quantification of Acyl-CoA Profiles by LC-MS/MS
This method allows for the sensitive and specific measurement of the target molecule and other acyl-CoAs in biological samples, confirming its presence and quantifying its abundance relative to other species.
Principle: Liquid chromatography (LC) separates the different acyl-CoA species based on their hydrophobicity. The separated molecules are then ionized and detected by a tandem mass spectrometer (MS/MS). A common method involves a neutral loss scan, where the instrument specifically detects molecules that lose the phosphopantetheine portion of CoA (m/z 507) upon fragmentation.[13][14]
Step-by-Step Methodology:
-
Sample Preparation: Homogenize ~50-100 mg of frozen tissue on ice in a methanol/chloroform solution.[13] To ensure accurate quantification, spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₈]octanoyl-CoA).
-
Extraction: Centrifuge the homogenate to separate the lipid and aqueous phases. The acyl-CoAs will be in the aqueous/protein layer. Precipitate proteins with an appropriate agent and centrifuge to collect the supernatant containing the acyl-CoAs.
-
LC Separation: Inject the extracted sample onto a C18 reverse-phase LC column. Elute the acyl-CoAs using a gradient of aqueous mobile phase (e.g., water with formic acid) and organic mobile phase (e.g., acetonitrile with formic acid).
-
MS/MS Detection: Analyze the column eluent using a tandem mass spectrometer operating in positive ion mode. Set the instrument to perform a neutral loss scan for m/z 506.9 or a Multiple Reaction Monitoring (MRM) experiment for the specific transition of the target molecule.[13]
-
Quantification: Calculate the concentration of the target acyl-CoA by comparing the area of its chromatographic peak to the peak area of the internal standard.
Caption: Workflow for LC-MS/MS Analysis of Acyl-CoAs.
Protocol 2: In Vitro 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay
This assay directly tests the hypothesis that the target molecule is a substrate for the third enzyme in the β-oxidation spiral.
Principle: The activity of 3-hydroxyacyl-CoA dehydrogenase is measured by monitoring the reduction of NAD⁺ to NADH, which is coupled to the oxidation of the 3-hydroxyacyl-CoA substrate. The production of NADH can be followed spectrophotometrically by the increase in absorbance at 340 nm.[12][15]
Step-by-Step Methodology:
-
Enzyme Source: Use purified recombinant HADH enzyme or mitochondrial lysates from a relevant tissue (e.g., liver, heart).
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing a saturating concentration of NAD⁺.
-
Initiate Reaction: Add the enzyme source to the reaction mixture and equilibrate to the desired temperature (e.g., 37°C). Initiate the reaction by adding the substrate, this compound. As a positive control, run a parallel reaction with a known HADH substrate like 3-hydroxy-palmitoyl-CoA.
-
Spectrophotometric Measurement: Immediately place the reaction cuvette in a spectrophotometer and record the increase in absorbance at 340 nm over time.
-
Calculate Activity: The rate of reaction is proportional to the change in absorbance per minute. Use the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹) to calculate the specific activity of the enzyme (e.g., in nmol/min/mg protein).
Caption: Principle of the 3-Hydroxyacyl-CoA Dehydrogenase Assay.
Conclusion and Future Directions
While direct experimental evidence remains to be generated, a comparative analysis based on its structure strongly suggests that This compound functions as a metabolic intermediate in the β-oxidation of its parent C32:4 very-long-chain fatty acid. Its biological activity is likely confined to this catabolic role, contrasting sharply with shorter-chain saturated acyl-CoAs used for bulk energy storage and polyunsaturated acyl-CoAs like arachidonoyl-CoA that serve as critical signaling precursors.
Future research should focus on:
-
Identifying the specific Acyl-CoA Synthetase responsible for activating the parent C32:4 fatty acid.
-
Determining the subcellular location of its oxidation (peroxisomal vs. mitochondrial) using cell fractionation and the assays described above.
-
Investigating its metabolic flux in tissues known to process VLCFAs, such as the brain and liver, under different physiological conditions.
This guide provides the theoretical foundation and practical experimental frameworks necessary for researchers to begin characterizing the precise biological role of this and other novel very-long-chain fatty acyl-CoAs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PubChemLite - this compound(4-) (C53H90N7O18P3S) [pubchemlite.lcsb.uni.lu]
- 3. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-CoA metabolism and partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Physiological and Pathological Role of Acyl-CoA Oxidation | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 11. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 12. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA in Disease Models: A Comparative Analysis
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the role of the novel long-chain fatty acyl-CoA, (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA, in a specific disease context. Due to the emergent nature of this molecule, this document focuses on establishing a robust, self-validating experimental workflow for its characterization and comparison against established players in relevant pathological pathways.
The central hypothesis to be tested is the specific involvement of this compound in a given disease model. This guide will use a hypothetical, yet plausible, disease model of Leukotriene-Driven Inflammatory Disease to illustrate the validation process. Leukotrienes are potent inflammatory mediators derived from the enzymatic oxidation of arachidonic acid and other polyunsaturated fatty acids (PUFAs). The structural similarity of this compound to precursors of specialized pro-resolving mediators (SPMs) suggests a potential role in modulating inflammatory responses.
Mechanistic Landscape: Situating a Novel Molecule
Before embarking on experimental validation, it is crucial to understand the established biochemical pathways. The 5-lipoxygenase (5-LOX) pathway is a cornerstone of leukotriene biosynthesis and a primary target for anti-inflammatory therapies.
Our central question is whether this compound can modulate this pathway, either as a substrate, an inhibitor, or a precursor to signaling molecules that counteract the pro-inflammatory effects of leukotrienes.
Comparative Experimental Validation Workflow
The following workflow provides a structured approach to compare the activity of this compound with a known modulator of the 5-LOX pathway. For this guide, we will use Zileuton , a direct 5-LOX inhibitor, as the benchmark comparator.
Detailed Experimental Protocols & Comparative Data
Rationale: This initial screen directly assesses the interaction of this compound with the primary enzyme in the leukotriene pathway. By comparing its effect to Zileuton, we can determine if it acts as a direct inhibitor.
Protocol:
-
Enzyme Preparation: Use recombinant human 5-LOX.
-
Substrate: Arachidonic Acid (10 µM).
-
Test Articles:
-
Vehicle (DMSO)
-
This compound (0.1, 1, 10, 100 µM)
-
Zileuton (0.1, 1, 10, 100 µM)
-
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing ATP and CaCl₂.
-
Incubation: Pre-incubate the enzyme with test articles for 15 minutes at 37°C. Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), a downstream product, using a spectrophotometer at 234 nm.
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for each compound.
Hypothetical Comparative Data:
| Compound | IC₅₀ (µM) for 5-LOX Inhibition |
| Zileuton (Reference) | 0.5 |
| This compound | > 100 |
Interpretation: The hypothetical data suggests that, unlike Zileuton, this compound is not a direct inhibitor of 5-LOX. This negative result is crucial as it guides our next steps towards investigating alternative mechanisms.
Rationale: This assay moves the investigation into a more physiologically relevant context. We will use primary human neutrophils, which are key players in inflammatory responses and robust producers of leukotrienes upon stimulation.
Protocol:
-
Cell Isolation: Isolate human neutrophils from healthy donor blood using density gradient centrifugation.
-
Cell Stimulation: Prime neutrophils with a cytokine (e.g., GM-CSF) and then stimulate with a calcium ionophore (e.g., A23187) to induce leukotriene synthesis.
-
Treatment: Pre-incubate the cells with the test articles for 30 minutes prior to stimulation.
-
Vehicle (DMSO)
-
This compound (1, 10, 100 nM)
-
Zileuton (1 µM)
-
-
Quantification: Collect the cell supernatant and quantify the amount of Leukotriene B4 (LTB4) released using a commercially available ELISA kit.
-
Data Analysis: Normalize the LTB4 levels to the vehicle control and compare the percentage of inhibition.
Hypothetical Comparative Data:
| Treatment | LTB4 Release (% of Control) |
| Vehicle Control | 100% |
| Zileuton (1 µM) | 15% |
| This compound (100 nM) | 65% |
Interpretation: This hypothetical result is intriguing. Despite not directly inhibiting 5-LOX, the molecule reduces LTB4 release from activated neutrophils. This suggests an indirect modulatory role, possibly through interference with upstream signaling events or by promoting the generation of pro-resolving mediators that actively suppress leukotriene synthesis.
Rationale: An in vivo model is essential to validate the physiological relevance of the in vitro and cell-based findings. Zymosan-induced peritonitis is a well-established model of acute inflammation characterized by robust leukocyte infiltration and high levels of inflammatory mediators, including leukotrienes.
Protocol:
-
Animal Model: Use C57BL/6 mice.
-
Treatment Groups (n=8 per group):
-
Vehicle + Saline
-
Vehicle + Zymosan
-
This compound (1 mg/kg, i.p.) + Zymosan
-
Dexamethasone (positive control, 1 mg/kg, i.p.) + Zymosan
-
-
Procedure: Administer the test articles 30 minutes before intraperitoneal (i.p.) injection of zymosan (1 mg/mouse).
-
Endpoint Analysis (4 hours post-zymosan):
-
Collect peritoneal lavage fluid.
-
Count total and differential leukocyte numbers using a hemocytometer and cytospin preparations.
-
Measure LTB4 levels in the lavage fluid by ELISA.
-
-
Data Analysis: Use one-way ANOVA with a post-hoc test to compare the treatment groups.
Hypothetical Comparative Data:
| Treatment Group | Peritoneal Neutrophil Count (x10⁶) | Peritoneal LTB4 (pg/mL) |
| Vehicle + Saline | 0.2 ± 0.05 | < 10 |
| Vehicle + Zymosan | 8.5 ± 1.2 | 550 ± 75 |
| This compound + Zymosan | 4.2 ± 0.8 | 280 ± 50 |
| Dexamethasone + Zymosan | 2.1 ± 0.5 | 150 ± 30 |
| p < 0.05 compared to Vehicle + Zymosan |
Interpretation: The in vivo data hypothetically demonstrates that this compound significantly reduces neutrophil infiltration and LTB4 production in a model of acute inflammation. Its efficacy, while not as potent as the broad-spectrum anti-inflammatory dexamethasone, is substantial and points to a promising therapeutic potential.
Synthesis and Future Directions
The collective, albeit hypothetical, data from this validation workflow paints a compelling picture. This compound emerges not as a direct enzyme inhibitor in the classical sense, but as a modulator of inflammatory responses in cellular and in vivo settings.
Key Insights:
-
The lack of direct 5-LOX inhibition suggests a novel mechanism of action.
-
The reduction in LTB4 release from neutrophils points towards an upstream regulatory role or the production of counter-regulatory mediators.
-
The in vivo efficacy confirms the physiological relevance of the observed cellular effects.
Future research should focus on elucidating the precise mechanism of action. This could involve lipidomic profiling to identify potential bioactive metabolites of this compound, and transcriptomic analysis of treated immune cells to identify modulated signaling pathways.
This guide provides a robust template for the systematic validation of novel molecules in complex disease models. By integrating in vitro, cell-based, and in vivo approaches with a comparative framework, researchers can confidently characterize the therapeutic potential of new chemical entities.
A Senior Application Scientist's Guide to the Cross-Validation of (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA Quantification Methods
This guide provides a comprehensive framework for the development, validation, and cross-comparison of analytical methods for quantifying the novel long-chain 3-hydroxy fatty acyl-CoA, (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA. Given the specificity of this analyte, this document synthesizes established principles for analogous molecules to propose a robust analytical strategy.[1][2][3] The primary focus is on Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for this class of molecules, with a comparative look at High-Performance Liquid Chromatography with UV detection (HPLC-UV).
The accurate measurement of specific acyl-CoAs is critical for understanding their roles in metabolism, from energy production in mitochondrial β-oxidation to their involvement in complex signaling pathways.[1][4] Dysregulation of long-chain acyl-CoA metabolism is linked to severe inherited metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[1][5] Therefore, developing reliable, validated quantification methods is paramount for both basic research and the development of therapeutic interventions.[6][7]
Overview of Primary Analytical Methodologies
The quantification of a very-long-chain, polyunsaturated, and hydroxylated acyl-CoA presents unique challenges, including low endogenous concentrations, potential for isomerization, and instability. The selection of an analytical method must balance sensitivity, specificity, and practicality.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for quantifying acyl-CoAs due to its exceptional sensitivity and specificity.[4][8] The technique combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry.
-
Principle of Operation: Molecules are first separated based on their physicochemical properties (e.g., polarity) on an LC column. The separated molecules are then ionized (typically via electrospray ionization, ESI) and enter the mass spectrometer. In a tandem (triple quadrupole) mass spectrometer, a specific precursor ion (the ionized molecule of interest) is selected, fragmented, and a specific product ion is detected. This process, known as Multiple Reaction Monitoring (MRM), provides two layers of specificity, drastically reducing background noise and enhancing sensitivity.[9] For acyl-CoAs in positive ion mode, a characteristic neutral loss of 507 amu (corresponding to the adenosine diphosphate portion) is often observed.[10]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Before the widespread adoption of MS, HPLC with UV detection was a common method for acyl-CoA analysis. It remains a viable, albeit less sensitive, alternative.
-
Principle of Operation: This method relies on the strong absorbance of the adenine ring in the Coenzyme A moiety at approximately 260 nm.[11] After chromatographic separation, the eluent passes through a UV detector, and the absorbance is measured. Quantification is achieved by comparing the peak area of the analyte to that of known standards. While robust, this method lacks the specificity of MS and is susceptible to interference from other co-eluting molecules that also absorb at this wavelength.
Method Comparison: A Quantitative Assessment
The choice of methodology is dictated by the specific requirements of the study. A direct comparison highlights the strengths and weaknesses of each approach.
| Parameter | LC-MS/MS | HPLC-UV | Causality and Rationale |
| Specificity | Very High | Moderate | LC-MS/MS uses both retention time and a specific mass transition (precursor→product ion) for identification. HPLC-UV relies solely on retention time and UV absorbance, making it vulnerable to co-eluting impurities. |
| Sensitivity (LOQ) | Low pM to fM range | Low to mid nM range | The signal-to-noise ratio in MRM is vastly superior to UV detection, allowing for the quantification of very low-abundance species typical of acyl-CoAs in biological matrices. |
| Linearity & Range | Wide (3-5 orders of magnitude) | Moderate (2-3 orders of magnitude) | The detector response in MS is linear over a much broader concentration range, reducing the need for sample dilution. |
| Matrix Effects | Potential for ion suppression/enhancement | Low | Co-eluting compounds from the biological matrix can interfere with the ionization efficiency of the target analyte in MS, a phenomenon known as matrix effect. This is less of an issue for UV detection. |
| Throughput | High (with UPLC/fast gradients) | Moderate | Modern UPLC systems coupled with MS allow for very rapid analysis times (a few minutes per sample).[12] |
| Cost | High (instrumentation and maintenance) | Low | The capital investment and operational costs for an LC-MS/MS system are significantly higher than for an HPLC-UV setup. |
Experimental Workflows & Protocols
Adherence to validated protocols is essential for generating reliable and reproducible data.[6][13][14] The following sections detail the critical steps for sample analysis, grounded in established methodologies for similar long-chain acyl-CoAs.[11][15][16]
General Experimental Workflow
The overall process, from sample collection to final data analysis, requires meticulous attention to detail to prevent analyte degradation and ensure accuracy.
Protocol: Sample Preparation and Solid-Phase Extraction (SPE)
The goal of this phase is to efficiently extract acyl-CoAs from the biological matrix while removing interfering substances like phospholipids and salts. This protocol is adapted from established methods for long-chain acyl-CoA extraction.[11]
Rationale: Acyl-CoAs are amphipathic molecules that are prone to degradation. The use of an acidic buffer helps maintain stability, while the organic solvent mixture efficiently disrupts cells and solubilizes the analytes.[11] Solid-phase extraction provides a crucial cleanup step, selectively retaining the acyl-CoAs while other contaminants are washed away.[15]
Materials:
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[11]
-
Extraction Solvent: Acetonitrile (ACN) and 2-Propanol.
-
Internal Standard (IS): A structurally similar but non-endogenous acyl-CoA (e.g., Heptadecanoyl-CoA, C17:0-CoA).
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel columns are effective for broad-range acyl-CoA isolation.[15]
Procedure:
-
Homogenization: Homogenize ~50 mg of frozen tissue or cell pellet in 1 mL of ice-cold Homogenization Buffer. Spike with the internal standard.
-
Extraction: Add 2 mL of the ACN/2-Propanol solvent mixture. Vortex vigorously for 2 minutes and centrifuge at 16,000 x g for 10 minutes at 4°C.[16]
-
SPE Column Conditioning: Condition the SPE column according to the manufacturer's protocol, typically involving a wash with methanol followed by an equilibration with an acidic buffer.
-
Loading: Collect the supernatant from the extraction step and load it onto the conditioned SPE column.
-
Washing: Wash the column with an appropriate solvent (e.g., ACN/water with acetic acid) to remove unretained species.[15]
-
Elution: Elute the acyl-CoAs using a suitable solvent, such as a mixture of methanol and ammonium formate.[15]
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a small volume of the initial LC mobile phase (e.g., 50:50 water:acetonitrile) for analysis.
Protocol: LC-MS/MS Quantification
This protocol outlines the conditions for separating and detecting the target analyte using a UPLC system coupled to a triple quadrupole mass spectrometer.
Rationale: Reversed-phase chromatography is ideal for separating acyl-CoAs based on the hydrophobicity of their fatty acid chain. The use of an ammonia-based modifier in the mobile phase can improve peak shape and ionization efficiency in positive ESI mode.[12][16]
Instrumentation:
-
UPLC System (e.g., Waters Acquity, Agilent 1290)
-
Reversed-phase C8 or C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
LC Conditions:
-
Mobile Phase A: 15 mM Ammonium Hydroxide in Water.[16]
-
Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[16]
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate. (Note: This gradient must be optimized for the specific analyte).
-
Column Temperature: 50°C.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transition: The specific precursor ion (M+H)+ for this compound and its most abundant, stable product ion must be determined by infusing a pure standard.
-
Instrument Parameters: Optimize declustering potential (DP) and collision energy (CE) for the target analyte and internal standard to maximize signal intensity.[9]
Method and Cross-Validation Framework
For regulatory submissions or high-impact research, validating the chosen analytical method is non-negotiable. The principles outlined by the FDA and the International Council for Harmonisation (ICH) M10 guideline provide a clear framework.[6][7][13][14][17]
Single Method Validation
According to the ICH M10 guideline, a full validation should assess the following parameters[6][17]:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Calibration Curve: The relationship between instrument response and known concentrations of the analyte.
-
Limits of Quantitation (LLOQ & ULOQ): The lowest and highest concentrations that can be measured with acceptable accuracy and precision.
-
Accuracy: The closeness of measured values to the true value.
-
Precision: The degree of scatter between a series of measurements (assessed at intra-day and inter-day levels).
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top).[18]
Cross-Validation Protocol
Cross-validation is performed to compare the performance of two distinct analytical methods (e.g., LC-MS/MS vs. HPLC-UV).
Objective: To ensure that the data generated by both methods are comparable and that method-specific biases are understood.
Procedure:
-
Sample Selection: Analyze a minimum of 20-30 individual study samples using both the primary (LC-MS/MS) and secondary (HPLC-UV) methods. The samples should span the expected concentration range.
-
Data Analysis: Plot the concentration results from the secondary method against the primary method.
-
Statistical Evaluation:
-
Correlation Coefficient (r): Calculate the Pearson or Spearman correlation coefficient. A value >0.9 is generally desired.
-
Linear Regression: Perform a linear regression analysis. The slope should be close to 1.0, and the y-intercept should be close to 0.
-
Bland-Altman Plot: This is a powerful tool for visualizing the agreement between two quantitative measurements. It plots the difference between the two measurements against their average, allowing for the identification of systematic bias or outliers.
-
Acceptance Criteria: The difference between the concentrations obtained by the two methods should be within a predefined percentage (e.g., ±20%) for at least two-thirds of the samples analyzed.
Conclusion
The quantification of this compound requires a highly sensitive and specific analytical approach. LC-MS/MS stands out as the superior methodology, offering the performance necessary to measure low-level endogenous analytes in complex biological matrices. While HPLC-UV can serve as an orthogonal method for cross-validation, its utility is limited by lower sensitivity and specificity.
A rigorous validation process, adhering to international guidelines like ICH M10, is not merely a regulatory formality but a scientific necessity to ensure the integrity and reliability of the data.[6][7][14] By implementing the workflows and validation frameworks described in this guide, researchers and drug development professionals can generate high-quality, defensible data, paving the way for a deeper understanding of the biochemical role of this novel acyl-CoA and its potential as a biomarker or therapeutic target.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PubChemLite - this compound(4-) (C53H90N7O18P3S) [pubchemlite.lcsb.uni.lu]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fda.gov [fda.gov]
- 14. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. database.ich.org [database.ich.org]
- 18. database.ich.org [database.ich.org]
comparative analysis of (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA levels in different species
For researchers, scientists, and drug development professionals navigating the intricate world of lipid metabolism, the ability to accurately quantify and compare the levels of specific lipid intermediates across different biological systems is paramount. This guide provides a comprehensive framework for the comparative analysis of (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA, a very-long-chain 3-hydroxy fatty acyl-CoA. While direct comparative data for this specific molecule across different species is not extensively documented in current literature, this guide will establish a robust analytical paradigm. We will draw upon established methodologies and comparative data from the broader class of long-chain and very-long-chain 3-hydroxyacyl-CoAs to provide a blueprint for such investigations.
Introduction: The Significance of Very-Long-Chain 3-Hydroxyacyl-CoAs
This compound is a specific stereoisomer of a 3-hydroxy fatty acyl-coenzyme A.[1] Fatty acyl-CoAs are central intermediates in cellular metabolism, representing the "activated" form of fatty acids, primed for various metabolic fates.[2] These molecules are not merely metabolic fuel; they are critical signaling molecules and building blocks for complex lipids.
The molecule belongs to the class of very-long-chain fatty acids (VLCFAs), which are defined as fatty acids with 22 or more carbon atoms.[3][4][5] VLCFAs are integral components of cellular structures and play vital roles in numerous physiological processes, including:
-
Membrane Structure and Function: VLCFAs are incorporated into sphingolipids and glycerophospholipids, influencing membrane fluidity, organization, and intercellular communication.[6]
-
Energy Metabolism: While most fatty acids are metabolized in the mitochondria, VLCFAs undergo their initial beta-oxidation steps in peroxisomes.[5]
-
Specialized Biological Functions: VLCFAs are crucial for skin barrier formation, retinal function, myelin maintenance, and spermatogenesis.[3][4]
The "3-hydroxy" designation indicates that this molecule is an intermediate in the beta-oxidation pathway.[7] The accumulation of long-chain 3-hydroxyacyl-CoAs can be indicative of metabolic dysfunction, as seen in genetic disorders like long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, which can lead to severe pathologies such as cardiomyopathy and liver dysfunction.[8][9][10]
Given the species-specific differences in lipid metabolism and the diverse roles of VLCFAs, a comparative analysis of this compound levels across different species is critical for understanding its physiological and pathophysiological significance.
The Metabolic Context: Biosynthesis and Degradation
The levels of any metabolic intermediate are governed by the rates of its synthesis and degradation. Understanding the pathways involved is crucial for interpreting comparative data.
This compound is an intermediate in the beta-oxidation of a C32:4 fatty acid. The pathway involves a cycle of four enzymatic reactions.
Caption: Peroxisomal beta-oxidation of a very-long-chain fatty acid.
Analytical Methodology: Quantification of Long-Chain Acyl-CoAs
The accurate quantification of long-chain acyl-CoAs in biological samples is challenging due to their low abundance and complex physicochemical properties. The gold standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
Experimental Workflow
The following diagram outlines a typical workflow for the analysis of long-chain acyl-CoAs from biological tissues.
Caption: General workflow for acyl-CoA analysis.
Detailed Protocol: LC-MS/MS Quantification
This protocol provides a robust starting point for the quantification of long-chain 3-hydroxyacyl-CoAs. Optimization will be required for specific instrumentation and biological matrices.
1. Sample Preparation and Extraction:
-
Homogenization: Approximately 40 mg of frozen tissue is homogenized on ice in a solution containing 0.5 ml of 100 mM potassium phosphate monobasic (KH2PO4, pH 4.9) and 0.5 ml of an organic solvent mixture (e.g., acetonitrile:2-propanol:methanol, 3:1:1) containing a suitable internal standard (e.g., heptadecanoyl-CoA).[12]
-
Extraction: The homogenate is vortexed and sonicated, followed by centrifugation to pellet cellular debris.[12] The supernatant, which contains the acyl-CoAs, is collected.
-
Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the dried extract is reconstituted in the initial LC mobile phase.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size) is typically used for separation.[11]
-
Mobile Phase: A binary gradient system is employed, often consisting of an aqueous phase (e.g., 15 mM ammonium hydroxide in water) and an organic phase (e.g., 15 mM ammonium hydroxide in acetonitrile).[11]
-
Gradient: A gradient from a lower to a higher concentration of the organic phase is used to elute the acyl-CoAs based on their hydrophobicity.
3. Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.[11][12]
-
Detection: A triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode provides high sensitivity and selectivity.[11] The precursor ion (the intact acyl-CoA) and a specific product ion (resulting from fragmentation) are monitored.
Comparative Analysis: A Framework Using Proxy Data
As previously stated, direct comparative data for this compound across different species is scarce. However, we can use data from related long-chain 3-hydroxyacyl-CoAs in a well-characterized model system to illustrate the principles of such a comparative analysis. The following table presents hypothetical data based on findings in a mouse model of LCHAD deficiency, which serves as an excellent paradigm for studying the accumulation of these metabolites.
| Acyl-CoA Species | Control (Wild-Type) Mouse Liver (pmol/mg protein) | LCHAD Deficient Mouse Liver (pmol/mg protein) | Fold Change | Putative Significance |
| 3-Hydroxy-palmitoyl-CoA (C16) | 1.5 ± 0.3 | 15.2 ± 2.1 | ~10 | Indicates a block in long-chain fatty acid oxidation.[8][9] |
| 3-Hydroxy-stearoyl-CoA (C18) | 0.8 ± 0.2 | 9.5 ± 1.5 | ~12 | Accumulation of C18 fatty acid oxidation intermediates. |
| 3-Hydroxy-myristoyl-CoA (C14) | 2.1 ± 0.4 | 8.4 ± 1.1 | ~4 | Lesser accumulation reflects some residual enzyme activity on shorter chains. |
This data is representative and intended for illustrative purposes.
Interpreting Interspecies Differences
When conducting a comparative analysis across different species (e.g., mouse vs. rat vs. non-human primate), several factors must be considered:
-
Diet: The composition of dietary fats can significantly influence the pool of available fatty acids for metabolism.
-
Metabolic Rate: Species with higher metabolic rates may exhibit different steady-state levels of metabolic intermediates.
-
Enzyme Orthologs: While the core metabolic pathways are conserved, species-specific differences in enzyme kinetics and expression levels can lead to variations in metabolite concentrations.
-
Physiological State: Factors such as age, sex, and circadian rhythm can all impact lipid metabolism.
A robust comparative study would involve strict control of these variables and the analysis of multiple tissues (e.g., liver, heart, brain) to obtain a comprehensive understanding of the species-specific distribution and regulation of the target molecule.
Conclusion and Future Directions
The comparative analysis of this compound presents a significant opportunity to deepen our understanding of very-long-chain fatty acid metabolism. While direct data remains to be established, the analytical frameworks and comparative principles outlined in this guide provide a clear path forward. By leveraging powerful LC-MS/MS methodologies and drawing parallels from better-characterized 3-hydroxyacyl-CoAs, researchers can begin to elucidate the species-specific roles of this and other very-long-chain lipid intermediates in health and disease.
Future research should focus on developing certified standards for this compound to enable absolute quantification. Furthermore, applying these analytical methods to a wide range of species, from common laboratory models to more diverse organisms, will be crucial for uncovering the evolutionary and physiological significance of this complex class of molecules. This knowledge will be invaluable for the development of novel diagnostics and therapeutic strategies for a host of metabolic disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Very long-chain fatty acids: elongation, physiology and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 6. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty Acids and Fatty Acid Metabolism - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
validating the in vivo relevance of in vitro findings for (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA
Introduction: From Petri Dish to Physiological Relevance
In the intricate world of lipidomics, the identification of novel lipid metabolites in vitro opens a Pandora's box of questions regarding their physiological roles. Such is the case for (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA, a long-chain 3-hydroxy fatty acyl-CoA. While its structure suggests a role in fatty acid metabolism, its true in vivo significance remains elusive. This guide provides a strategic framework for researchers to navigate the challenging, yet crucial, transition from in vitro characterization to in vivo validation of such novel lipid mediators. We will explore and compare key experimental approaches, emphasizing the causality behind methodological choices to ensure a self-validating and robust research strategy.
Long-chain fatty acyl-CoA esters are not merely metabolic intermediates; they are potent signaling molecules that regulate a myriad of cellular processes, from gene transcription to insulin secretion.[1][2][3] Their intracellular concentrations are exquisitely controlled, often in the low nanomolar range, highlighting their potential for high-impact physiological effects.[4][5] Therefore, validating the in vivo relevance of in vitro findings for a molecule like this compound is paramount to understanding its potential as a biomarker or therapeutic target.
The Validation Gauntlet: A Multi-Pronged Approach
A singular experimental approach is insufficient to unravel the in vivo complexities of a novel acyl-CoA. We advocate for a multi-pronged strategy, creating a self-validating system where data from orthogonal techniques converge to build a compelling narrative of physiological function.
Figure 1: A multi-pronged strategy for in vivo validation.
Comparative Analysis of In Vivo Validation Techniques
Here, we compare three cornerstone techniques for validating the in vivo relevance of this compound.
| Technique | Primary Objective | Strengths | Limitations | Experimental Data Output |
| Untargeted & Targeted Metabolomics | Identify and quantify the molecule in biological samples and correlate its levels with physiological states. | Comprehensive overview of metabolic changes; hypothesis-generating.[6] | May lack sensitivity for low-abundance species; requires extensive data analysis. | Relative or absolute quantification of hundreds to thousands of metabolites. |
| Stable Isotope Tracing | Elucidate the metabolic origin and fate of the molecule by tracking the incorporation of labeled precursors. | Provides dynamic information on metabolic flux; establishes precursor-product relationships.[7][8][9] | Can be complex to design and interpret; requires synthesis of labeled compounds. | Isotope enrichment patterns in the target molecule and related metabolites. |
| Targeted Enzymatic Assays | Precisely quantify the concentration of the molecule in tissue and cellular extracts. | High sensitivity and specificity; can be adapted for high-throughput screening.[10] | Requires the availability of specific enzymes and standards; provides a static snapshot. | Absolute concentration of the target molecule (e.g., pmol/mg of tissue). |
Experimental Protocols: A Step-by-Step Guide
Metabolomic Profiling to Establish Physiological Correlation
Rationale: The initial step is to determine if this compound is present in relevant biological samples and if its levels change in response to physiological or pathological stimuli.
Protocol:
-
Sample Collection: Collect tissues (e.g., liver, adipose tissue) and biofluids (e.g., plasma) from animal models under different conditions (e.g., fed vs. fasted, healthy vs. disease model).
-
Lipid Extraction: Perform a robust lipid extraction using a modified Folch or Bligh-Dyer method to efficiently isolate a broad range of lipid species.[6]
-
LC-MS/MS Analysis: Employ high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) for both untargeted and targeted analysis.
-
Untargeted: To capture a global snapshot of the lipidome and identify co-regulated metabolites.
-
Targeted: To specifically quantify this compound using a synthesized standard.
-
-
Data Analysis: Utilize statistical analysis to identify significant changes in the levels of the target molecule and correlated metabolites.
Figure 2: Workflow for metabolomic profiling.
Stable Isotope Tracing to Delineate Metabolic Flux
Rationale: Once the presence and potential regulation of this compound are established, the next critical step is to understand its metabolic origins and fate. Stable isotope tracing allows for the direct visualization of its synthesis and turnover in vivo.[9][11]
Protocol:
-
Precursor Selection and Synthesis: Synthesize a stable isotope-labeled precursor, such as ¹³C- or ²H-labeled docosahexaenoic acid (DHA), a plausible precursor for a 32-carbon polyunsaturated fatty acyl-CoA.
-
In Vivo Administration: Administer the labeled precursor to the animal model via oral gavage or intravenous infusion.
-
Time-Course Sample Collection: Collect tissues and biofluids at various time points post-administration to capture the dynamics of label incorporation.
-
LC-MS/MS Analysis: Perform targeted LC-MS/MS analysis to track the appearance of the isotope label in this compound and other related lipid species.
-
Flux Analysis: Utilize metabolic modeling to quantify the rate of synthesis and turnover of the target molecule.
Figure 3: Hypothetical biosynthetic pathway for stable isotope tracing.
Targeted Enzymatic Assay for Absolute Quantification
Rationale: For a precise and sensitive measurement of the absolute concentration of this compound in tissues, a targeted enzymatic assay is invaluable. This approach can be particularly useful for validating changes observed in metabolomics studies.[10]
Protocol:
-
Tissue Homogenization and Extraction: Homogenize tissues in a suitable buffer and extract acyl-CoA esters.
-
Enzymatic Reaction: Utilize a 3-hydroxyacyl-CoA dehydrogenase to catalyze the oxidation of the target molecule, leading to the production of NADH.
-
Signal Amplification: Employ an enzymatic cycling reaction to amplify the NADH signal for fluorometric detection.
-
Standard Curve: Generate a standard curve using a synthesized and purified standard of this compound to enable absolute quantification.
-
Data Analysis: Calculate the concentration of the target molecule in the tissue samples based on the standard curve.
Conclusion: A Unified Vision of In Vivo Function
The journey from an in vitro observation to a validated in vivo function is a cornerstone of impactful biomedical research. For a novel lipid mediator like this compound, a comprehensive and multi-faceted approach is not just recommended, but essential. By integrating the broad exploratory power of metabolomics, the dynamic insights of stable isotope tracing, and the quantitative precision of enzymatic assays, researchers can build a robust and self-validating case for the physiological relevance of their findings. This guide provides a strategic roadmap to navigate this complex but rewarding path, ultimately translating in vitro discoveries into a deeper understanding of in vivo biology.
References
- 1. Long-chain acyl-CoA as a multi-effector ligand in cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. METABOLOMICS ANALYSIS OF LIPID METABOLIZING ENZYME ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for measuring lipid metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. isotope.com [isotope.com]
A Researcher's Guide to Characterizing Novel Lipid Mediators: A Comparative Framework Featuring (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA
The landscape of inflammatory resolution has been revolutionized by the discovery of specialized pro-resolving mediators (SPMs), a superfamily of endogenous lipid mediators that actively orchestrate the return to tissue homeostasis.[1][2] While families such as resolvins, protectins, and maresins are increasingly well-characterized, the identification of novel bioactive lipids remains a critical frontier in drug development and our understanding of physiology. This guide provides a comparative framework for researchers seeking to characterize new lipid mediators, using the novel molecule (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA as a working example.
This molecule, a 3-hydroxy fatty acyl-CoA, possesses structural features suggestive of a potential role in lipid mediator biosynthesis or as a bioactive molecule itself.[3] Its characterization requires a systematic comparison against the established actions of well-known lipid mediator families. This guide will provide the foundational knowledge and experimental workflows to undertake such a comparison.
Section 1: The Established Landscape of Lipid Mediators: A Comparative Overview
A thorough understanding of the existing classes of lipid mediators is paramount before embarking on the characterization of a novel compound. Lipid mediators are broadly categorized based on their structure, biosynthetic pathways, and functional roles in inflammation and its resolution.
Pro-inflammatory Mediators: Prostaglandins and Leukotrienes
The initial phase of acute inflammation is dominated by the production of prostaglandins and leukotrienes, derived primarily from arachidonic acid (AA).[4][5]
-
Prostaglandins (PGs): Synthesized via the cyclooxygenase (COX) enzymes, PGs such as PGE2 and PGD2 are potent vasodilators, induce pain and fever, and contribute to the classic signs of inflammation.[4][6][7][8]
-
Leukotrienes (LTs): Produced through the 5-lipoxygenase (5-LOX) pathway, LTs, particularly LTB4, are powerful chemoattractants for neutrophils.[5][9][10][11][12] The cysteinyl-leukotrienes (LTC4, LTD4, LTE4) are key mediators of bronchoconstriction in asthma.[5][10]
Pro-Resolving Mediators: A Paradigm Shift in Inflammation Biology
The resolution of inflammation is an active process orchestrated by SPMs.[1][2][13] These molecules actively inhibit inflammatory cell influx, stimulate the clearance of apoptotic cells (efferocytosis), and promote tissue repair.[2][13]
-
Lipoxins (LXs): Generated from AA via transcellular biosynthesis involving 5-LOX and 12/15-LOX, LXs were the first identified SPMs.[14][15][16] They inhibit neutrophil chemotaxis and promote monocyte-dependent clearance of apoptotic neutrophils.[14][16] Aspirin can trigger the formation of epimeric lipoxins with potent anti-inflammatory actions.[15][17]
-
Resolvins (Rvs): Derived from the omega-3 fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), resolvins are potent pro-resolving molecules.[18][19][20][21][22][23] They are classified into the E-series (from EPA) and D-series (from DHA) and act in the picogram to nanogram range to reduce neutrophil infiltration and enhance macrophage-mediated clearance of cellular debris.[13][19][22]
-
Protectins (PDs) and Maresins (MaRs): These are also derived from DHA.[18][19][21][24][25] Protectins, such as PD1 (also known as neuroprotectin D1 when found in neural tissue), exhibit potent cytoprotective and anti-inflammatory effects.[21][24][26] Maresins are produced by macrophages and have been shown to promote tissue regeneration and reduce pain.[25]
The following table summarizes the key characteristics of these lipid mediator families, providing a baseline for comparison with novel compounds.
| Mediator Family | Precursor Fatty Acid | Key Biosynthetic Enzymes | Key Receptors | Primary Pro-inflammatory Effects | Primary Pro-resolving Effects |
| Prostaglandins | Arachidonic Acid (AA) | COX-1, COX-2 | EP, DP, FP, IP, TP | Vasodilation, pain, fever | - |
| Leukotrienes | Arachidonic Acid (AA) | 5-LOX, LTA4 hydrolase | BLT1, CysLT1, CysLT2 | Neutrophil chemotaxis, bronchoconstriction | - |
| Lipoxins | Arachidonic Acid (AA) | 15-LOX, 5-LOX, 12-LOX | ALX/FPR2 | - | Inhibit neutrophil migration, stimulate efferocytosis |
| Resolvins | EPA, DHA | 15-LOX, 5-LOX, COX-2 (aspirin-triggered) | ChemR23, GPR32, ALX/FPR2 | - | Inhibit neutrophil infiltration, enhance macrophage phagocytosis, reduce pro-inflammatory cytokine production |
| Protectins | DHA | 15-LOX | - | - | Potent anti-inflammatory and cytoprotective actions |
| Maresins | DHA | 12-LOX | - | - | Stimulate macrophage phagocytosis, promote tissue regeneration, reduce pain |
Section 2: Proposed Experimental Workflow for the Characterization of this compound
The following is a detailed, step-by-step methodology to elucidate the biological activity of our novel 3-hydroxy fatty acyl-CoA and compare it to the known lipid mediators.
In Vitro Assays: Assessing Core Cellular Functions
The initial characterization should focus on the effects of the compound on key immune cells involved in inflammation and its resolution.
Rationale: A hallmark of pro-inflammatory mediators is the recruitment of neutrophils, while pro-resolving mediators inhibit this process. This assay will determine where the novel compound falls on this spectrum.
Protocol:
-
Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.
-
Resuspend neutrophils in a suitable buffer at a concentration of 1 x 10^6 cells/mL.
-
Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (3-5 µm pore size).
-
In the lower chamber, add a known chemoattractant, such as LTB4 (10 nM) or fMLP (100 nM).
-
In the upper chamber, add the isolated neutrophils pre-incubated for 15 minutes with varying concentrations of this compound (e.g., 1 pM to 1 µM) or a known pro-resolving mediator like Resolvin D1 (1 nM) as a positive control.
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
After incubation, fix and stain the membrane.
-
Quantify the number of neutrophils that have migrated to the lower side of the membrane using light microscopy.
DOT Language Diagram of Neutrophil Chemotaxis Assay Workflow:
Caption: Workflow for the Neutrophil Chemotaxis Assay.
Rationale: A key function of pro-resolving mediators is to enhance the clearance of apoptotic cells by macrophages. This assay will assess the potential of the novel compound to stimulate this process.
Protocol:
-
Culture human monocyte-derived macrophages (MDMs).
-
Induce apoptosis in human neutrophils (e.g., by UV irradiation or overnight culture). Confirm apoptosis using Annexin V/Propidium Iodide staining and flow cytometry.
-
Label apoptotic neutrophils with a fluorescent dye (e.g., pHrodo Red).
-
Treat macrophages with varying concentrations of this compound (e.g., 1 pM to 1 µM) or a known pro-resolving mediator like Maresin 1 (1 nM) for 15 minutes.
-
Add the fluorescently labeled apoptotic neutrophils to the macrophage culture at a ratio of 5:1 (neutrophils:macrophages).
-
Incubate for 60 minutes at 37°C.
-
Wash away non-engulfed neutrophils.
-
Quantify the uptake of apoptotic neutrophils by macrophages using fluorescence microscopy or flow cytometry.
Caption: Hypothetical Signaling Pathway for a Novel Pro-Resolving Mediator.
Section 3: Data Presentation and Interpretation
The data generated from these experiments should be presented in a clear and comparative manner. The following tables illustrate how the results for this compound could be compared against known mediators.
Table 1: Comparative Effects on Neutrophil Chemotaxis
| Compound | Concentration | % Inhibition of Neutrophil Migration (mean ± SEM) |
| Vehicle | - | 0 ± 5 |
| This compound | 1 pM | Data to be determined |
| 100 pM | Data to be determined | |
| 10 nM | Data to be determined | |
| Resolvin D1 | 1 nM | 55 ± 8 |
| LTB4 | 10 nM | - (Chemoattractant) |
Table 2: Comparative Effects on Macrophage Efferocytosis
| Compound | Concentration | Phagocytic Index (mean ± SEM) |
| Vehicle | - | 15 ± 3 |
| This compound | 1 pM | Data to be determined |
| 100 pM | Data to be determined | |
| 10 nM | Data to be determined | |
| Maresin 1 | 1 nM | 45 ± 6 |
Table 3: Comparative Effects in a Murine Peritonitis Model (24h post-zymosan)
| Treatment | Dose | Peritoneal Neutrophil Count (x10^6 cells/mouse) | Resolution Interval (Ri) |
| Vehicle | - | 8.5 ± 1.2 | - |
| This compound | 10 ng | Data to be determined | Data to be determined |
| 100 ng | Data to be determined | Data to be determined | |
| Lipoxin A4 | 100 ng | 4.2 ± 0.8 | Shorter than vehicle |
Conclusion
The characterization of novel lipid mediators like this compound holds immense potential for the development of new therapeutics that harness the body's own mechanisms for resolving inflammation. The experimental framework outlined in this guide provides a robust and systematic approach to elucidating the bioactivity of such novel compounds. By comparing their effects against the well-defined actions of prostaglandins, leukotrienes, lipoxins, resolvins, protectins, and maresins, researchers can effectively position new discoveries within the broader landscape of lipid mediator biology and pave the way for innovative treatments for a wide range of inflammatory diseases.
References
- 1. Specialized pro-resolving mediators - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Reactome | Biosynthesis of specialized proresolving mediators (SPMs) [reactome.org]
- 5. Leukotriene - Wikipedia [en.wikipedia.org]
- 6. Intra-cervical Foley Balloon Catheter Versus Prostaglandins for the Induction of Labour: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of prostaglandin E2 tablets or Foley catheter for labour induction in grand multiparas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Leukotriene synthesis inhibitors versus antagonists: the pros and cons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are leukotrienes and how do they work in asthma? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leukotrienes and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Leukotrienes: mediators that have been typecast as villains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Mechanisms in anti-inflammation and resolution: the role of lipoxins and aspirin-triggered lipoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lipoxins: nature’s way to resolve inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipoxins: resolutionary road - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipoxins and new lipid mediators in the resolution of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Comparative effects of the ω3 polyunsaturated fatty acid derivatives resolvins E1 and D1 and protectin DX in models of inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Omega-3 fatty acid-derived resolvins and protectins in inflammation resolution and leukocyte functions: targeting novel lipid mediator pathways in mitigation of acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anti-Inflammatory and Pro-Resolving Lipid Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Resolvins D1, D2, and other mediators of self-limited resolution of inflammation in human blood following n-3 fatty acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Protectins: Their biosynthesis, metabolism and structure-functions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Maresins: novel macrophage mediators with potent antiinflammatory and proresolving actions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protectins and Maresins: New Pro-Resolving Families of Mediators in Acute Inflammation and Resolution Bioactive Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
orthogonal methods for validating the presence of (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA
A.M.
Introduction: The Imperative for Rigorous Validation in Lipidomics
In the intricate landscape of lipidomics, the confident identification of specific molecular species is fundamental to unraveling their roles in health and disease. (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA, a complex long-chain 3-hydroxy fatty acyl-CoA, presents a significant analytical challenge due to its high molecular weight, multiple sites of unsaturation, and stereospecific hydroxylation. Relying on a single analytical dimension for its identification is scientifically unsound and risks misinterpretation of biological data. This guide provides a comprehensive framework for the orthogonal validation of this lipid, ensuring the highest level of scientific rigor for researchers, scientists, and drug development professionals.
Orthogonal methods, which rely on distinct chemical and physical principles, are essential for cross-validating the identity of an analyte. This approach mitigates the risk of false positives arising from isomeric and isobaric interferences, which are common in complex biological matrices.
Primary Method: The Power of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The initial and most powerful tool for the analysis of this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers a synergistic combination of physical separation and highly specific detection.[1][2][3]
The Rationale Behind the Choice
-
Chromatographic Resolution: The long C32 acyl chain and multiple double bonds confer a high degree of hydrophobicity, making reversed-phase liquid chromatography the ideal separation technique. The presence of the hydroxyl group at the 3-position provides a subtle but crucial difference in polarity, allowing for chromatographic separation from its non-hydroxylated counterpart and other lipid isomers.
-
Mass Spectrometric Specificity: The high mass accuracy of modern mass spectrometers allows for the determination of the elemental composition of the molecule, providing a primary filter for identification. Tandem mass spectrometry (MS/MS) then provides a structural "fingerprint" by fragmenting the molecule and detecting its constituent parts. This fragmentation pattern is highly specific and can be used to confirm the presence of the CoA moiety, the acyl chain length, and the hydroxyl group.
Detailed Experimental Protocol: LC-MS/MS
-
Sample Preparation:
-
Perform a liquid-liquid extraction of lipids from the biological sample using a robust method such as the Folch or Bligh-Dyer procedure.
-
Carefully dry the lipid extract under a stream of nitrogen and reconstitute it in a solvent compatible with the initial mobile phase of the LC gradient (e.g., 90:10 water:acetonitrile).
-
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column with a particle size of ≤1.8 µm is recommended for optimal resolution.
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 30 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 55 °C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Precursor Ion (m/z): The theoretical m/z for the [M+H]⁺ ion of C₅₃H₈₈N₇O₁₈P₃S is 1238.5002.
-
Tandem MS (MS/MS): Perform collision-induced dissociation (CID) on the precursor ion. Key diagnostic fragment ions to monitor for include the loss of the phosphopantetheine group and fragments corresponding to the acyl chain.
-
Orthogonal Method 1: Unambiguous Structural Confirmation with Nuclear Magnetic Resonance (NMR) Spectroscopy
While LC-MS/MS provides strong evidence, Nuclear Magnetic Resonance (NMR) spectroscopy offers the gold standard for unambiguous structural elucidation.[4][5][6][7] NMR is unparalleled in its ability to define the precise connectivity of atoms within a molecule.
The Rationale Behind the Choice
-
Definitive Structure: NMR provides direct evidence of the carbon-hydrogen framework. ¹H NMR can identify the protons on the double bonds and the proton attached to the hydroxylated carbon. ¹³C NMR can confirm the number and types of carbons, including the carbonyl, olefinic, and hydroxylated carbons.
-
Stereochemistry: Advanced 2D NMR techniques can provide information about the stereochemistry of the molecule, including the cis configuration of the double bonds and the R configuration of the hydroxyl group.
Detailed Experimental Protocol: NMR
-
Sample Preparation:
-
Purification of this compound is a prerequisite for high-quality NMR data. This can be achieved using preparative HPLC.
-
The purified compound should be dissolved in a deuterated solvent such as methanol-d₄.
-
-
NMR Data Acquisition:
-
Acquire ¹H, ¹³C, and 2D-COSY spectra on a high-field NMR spectrometer (≥600 MHz).
-
-
Data Analysis:
-
The chemical shifts and coupling constants of the protons and carbons are assigned to the structure. The data should be consistent with the proposed structure of this compound.
-
Orthogonal Method 2: Corroborating the Fatty Acyl Chain with Gas Chromatography-Mass Spectrometry (GC-MS)
A powerful and independent method to confirm the structure of the fatty acyl portion of the molecule is Gas Chromatography-Mass Spectrometry (GC-MS) following chemical derivatization.[8][9][10][11]
The Rationale Behind the Choice
-
Independent Confirmation: This method analyzes the cleaved fatty acid, providing an orthogonal confirmation of its chain length, degree of unsaturation, and the position of the hydroxyl group.
-
High Sensitivity and Specificity: GC-MS is a highly sensitive technique, and the mass spectral fragmentation patterns of the derivatized fatty acid are highly characteristic.
Detailed Experimental Protocol: GC-MS
-
Hydrolysis and Derivatization:
-
Cleave the thioester bond of the acyl-CoA by alkaline hydrolysis to release the free fatty acid.
-
Convert the free fatty acid to its fatty acid methyl ester (FAME) using a reagent such as boron trifluoride in methanol.
-
Derivatize the hydroxyl group to a trimethylsilyl (TMS) ether using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[10]
-
-
GC-MS Analysis:
-
Column: A capillary column suitable for FAME analysis (e.g., DB-23).
-
Oven Program: A temperature gradient from 100 °C to 250 °C.
-
Mass Spectrometry: Electron ionization (EI) will produce a characteristic fragmentation pattern that can be used to identify the derivatized 3-hydroxydotriacontatetraenoic acid methyl ester.
-
Comparative Analysis of Validation Methods
| Feature | LC-MS/MS | NMR Spectroscopy | GC-MS (after derivatization) |
| Principle | Separation based on polarity, detection by mass-to-charge ratio. | Nuclear magnetic resonance of atomic nuclei. | Separation based on volatility, detection by mass-to-charge ratio. |
| Information | Molecular weight, elemental formula, fragmentation pattern. | Unambiguous structure, stereochemistry. | Fatty acyl chain length, unsaturation, and hydroxyl position. |
| Sensitivity | High (picomole to femtomole) | Low (micromole to nanomole) | High (picomole) |
| Sample Purity | Can analyze complex mixtures. | Requires a highly purified sample. | Can analyze mixtures after hydrolysis. |
| Confidence Level | High | Very High (Definitive) | High (for the acyl chain) |
Integrated Validation Workflow
The following diagram illustrates the logical flow for achieving a high-confidence identification of this compound.
Caption: Integrated workflow for the orthogonal validation of a complex lipid.
Conclusion
The validation of this compound demands a multi-faceted analytical approach. While LC-MS/MS is an indispensable tool for initial detection and characterization, its findings must be substantiated by orthogonal methods to ensure the highest degree of scientific confidence. NMR spectroscopy provides the most definitive structural evidence, while GC-MS offers a robust and independent confirmation of the fatty acyl chain. By employing this rigorous, multi-pronged strategy, researchers can confidently report the presence and structure of this complex lipid, thereby ensuring the validity and impact of their scientific contributions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 4. benchchem.com [benchchem.com]
- 5. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. magritek.com [magritek.com]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. marinelipids.ca [marinelipids.ca]
- 10. researchgate.net [researchgate.net]
- 11. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA
This document is designed to empower you with the knowledge to not only comply with regulations but also to understand the rationale behind each procedural step, ensuring a culture of safety and scientific integrity within your laboratory.
Hazard Assessment and Waste Classification
(3R,17Z,20Z,23Z,26Z)-3-hydroxydotriacontatetraenoyl-CoA is a complex biochemical molecule. For disposal purposes, it should be treated as a chemical waste . Although not classified as an acutely hazardous substance based on available information, its intricate biological role warrants careful handling. The coenzyme A moiety is a biological material, and the long fatty acid chain makes it an organic compound.
Key considerations for waste classification:
-
Chemical Nature: It is a non-volatile organic compound.
-
Biological Nature: The presence of Coenzyme A suggests it should be handled with standard good laboratory practices for biochemicals. If used in experiments involving infectious agents, it must be treated as biohazardous waste .
-
Toxicity: While specific toxicity data is unavailable, long-chain fatty acids are generally not considered highly toxic. However, it is prudent to minimize exposure.
| Waste Stream | Description | Disposal Container |
| Chemical Waste | Pure this compound, solutions containing the compound, and grossly contaminated labware. | Clearly labeled, sealed, and chemically compatible container for chemical waste. |
| Biohazardous Waste | Any material contaminated with the compound and also containing infectious agents (e.g., cell cultures, bacteria). | Autoclavable biohazard bags or sharps containers.[1] |
| Regular Trash | Empty, non-contaminated containers and minimally contaminated disposables (after decontamination). | Standard laboratory trash bins. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.
Caption: Decision workflow for waste segregation.
Step-by-Step Disposal Protocols
Disposal of Solid this compound
-
Container: Place the solid compound in a clearly labeled, sealed container. The original manufacturer's container is ideal.
-
Labeling: Label the container as "Hazardous Waste" and list the chemical name: "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.
Disposal of Liquid Waste Containing this compound
Solutions of this compound should be treated as chemical waste. Do not pour down the drain.
-
Collection: Collect all liquid waste containing the compound in a dedicated, leak-proof, and chemically compatible container.
-
Labeling: Label the container with "Hazardous Waste" and list all chemical constituents, including solvents, with their approximate concentrations.
-
Storage: Keep the container sealed when not in use and store it in a designated satellite accumulation area.
-
Disposal: Contact your institution's EHS for pickup and disposal.
Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
-
Grossly Contaminated Items: Labware (e.g., pipette tips, centrifuge tubes) that is heavily contaminated with the compound should be disposed of as solid chemical waste.
-
Minimally Contaminated Items: For items with minimal residual contamination, a decontamination step is recommended before disposal in regular trash.
Decontamination Procedures
Decontamination renders a surface or object safe to handle.[2] For surfaces and equipment that have come into contact with this compound, the following two-step process is recommended:
-
Cleaning: First, clean the surface with a laboratory-grade detergent and water to remove the bulk of the compound. This is a critical first step as organic matter can inactivate some disinfectants.[3]
-
Disinfection/Rinsing:
-
For general lab surfaces, after cleaning, wipe down with 70% ethanol or isopropanol.[4]
-
If the compound was used in a biological context (e.g., cell culture), a subsequent wipe-down with a 10% bleach solution followed by a water rinse is recommended to ensure the destruction of any potential biological contaminants.[5] Be aware that bleach can be corrosive to some surfaces.
-
Decontamination of Labware for Reuse or Disposal
-
Soak: Immerse the contaminated labware in a laboratory detergent solution.
-
Scrub: Physically scrub the items to remove all visible residue.
-
Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized water.
-
Dry: Allow the labware to air dry or use an oven.
After this procedure, disposable items can be discarded in the regular trash.
Spill Management
In the event of a spill, adhere to the following procedure:
-
Alert: Notify personnel in the immediate area of the spill.
-
Contain: For liquid spills, use an absorbent material (e.g., spill pads, vermiculite) to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Clean: Wearing appropriate PPE (lab coat, gloves, and safety glasses), carefully clean the spill area. Collect all contaminated materials in a sealed bag or container.
-
Decontaminate: Decontaminate the spill area using the procedures outlined in Section 4.
-
Dispose: Dispose of the collected spill cleanup materials as chemical waste.
Conclusion
The responsible management of laboratory waste is a cornerstone of scientific excellence. By following these detailed procedures for the disposal of this compound, you are not only ensuring the safety of yourself and your colleagues but also upholding the highest standards of environmental protection. Always consult your institution's specific waste management guidelines and your EHS office for any additional requirements.
References
- 1. biosafety.utk.edu [biosafety.utk.edu]
- 2. Biosafety: Decontamination Methods for Laboratory Use [blink.ucsd.edu]
- 3. Article - Biological Safety Manual - ... [policies.unc.edu]
- 4. Decontamination of Biohazards and Infectious Agents | UMN University Health & Safety [hsrm.umn.edu]
- 5. Elimination | MB [molecular.mlsascp.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
